Chemical structure and properties of ethyl 2-methylisoindoline-1-carboxylate
Scaffold Analysis, Synthetic Pathways, and Medicinal Chemistry Applications Executive Summary Ethyl 2-methylisoindoline-1-carboxylate (CAS: 65815-15-8) represents a critical bicyclic scaffold in modern drug discovery. As...
Author: BenchChem Technical Support Team. Date: March 2026
Scaffold Analysis, Synthetic Pathways, and Medicinal Chemistry Applications
Executive Summary
Ethyl 2-methylisoindoline-1-carboxylate (CAS: 65815-15-8) represents a critical bicyclic scaffold in modern drug discovery. As a conformationally restricted
-amino acid derivative, it serves as a rigid bioisostere for proline and phenylalanine derivatives, offering unique vectors for exploring structure-activity relationships (SAR) in CNS-active agents and analgesic compounds. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and strategic utility in lead optimization.
Chemical Identity & Structural Analysis
The isoindoline core is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including GPCRs and kinase domains. The 1-carboxylate substitution introduces a chiral center (if resolved) and a metabolic handle, while the
-methyl group modulates basicity and lipophilicity.
Understanding the physicochemical landscape is vital for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
Parameter
Value (Approx.)
Significance
cLogP
2.1 – 2.4
Optimal for blood-brain barrier (BBB) penetration.
TPSA
29.5 Ų
Low polar surface area suggests high membrane permeability.
pKa (Base)
~8.5
The tertiary amine is protonated at physiological pH, aiding solubility.
H-Bond Donors
0
Lack of donors improves lipophilicity and permeability.
Rotatable Bonds
3
Limited flexibility reduces entropic penalty upon binding.
Structural Visualization
The following diagram illustrates the core connectivity and key functional zones of the molecule.
Figure 1: Functional decomposition of ethyl 2-methylisoindoline-1-carboxylate, highlighting regions critical for pharmacodynamic interactions.
Validated Synthetic Methodologies
Synthesis of 1-substituted isoindolines is synthetically challenging due to the tendency for oxidation to isoindoles or isoindolinones. The most robust method utilizes Palladium-catalyzed intramolecular
-arylation, ensuring regioselectivity and high yields.
This method is preferred for its ability to form the C1–C7a bond under mild conditions, avoiding aromatization.
Reaction Scheme:
Detailed Workflow:
Precursor Synthesis: React 2-iodobenzyl bromide with sarcosine ethyl ester (via
substitution) to yield Ethyl -(2-iodobenzyl)-N-methylglycinate .
Catalyst Preparation: In a glovebox, mix
(5 mol%) and a phosphine ligand (e.g., DPEphos or , 10 mol%) in anhydrous toluene or 1,4-dioxane.
Cyclization:
Add the glycine precursor (1.0 equiv).
Add Base:
(2.0 equiv) or .
Heat to 80–100°C under Argon for 12–24 hours.
Work-up: Filter through Celite to remove inorganic salts. Concentrate the filtrate.
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is typically an oil that may solidify upon standing or cooling.
Mechanistic Insight:
The reaction proceeds via oxidative addition of Pd(0) to the aryl iodide, followed by base-mediated enolate formation at the glycine
-position. Reductive elimination closes the five-membered ring. The choice of ligand is critical to prevent -hydride elimination which would lead to the isoindole (aromatic) byproduct.
Protocol B: Classical Cyclization (Alternative)
Reagents:
-Dibromo-o-xylene + Sarcosine Ethyl Ester.
Conditions:
, Acetonitrile, Reflux.
Limitation: This route typically yields the isoindoline with the ester at the nitrogen or requires complex precursors to place the ester at C1. Therefore, Protocol A is the authoritative standard for the C1-carboxylate.
Medicinal Chemistry Applications
This scaffold acts as a versatile building block. The ester group is rarely the final drug moiety; it serves as a gateway to amides, alcohols, or heterocycles.
Bioisosterism & Design Strategy
Proline Mimic: The constrained nitrogen ring mimics the turn-inducing properties of proline but with added lipophilicity and aromatic interactions.
Conformational Locking: Unlike flexible benzylamines, the isoindoline core locks the phenyl ring and the amine nitrogen into a specific vector, reducing the entropic cost of binding to receptors (e.g., 5-HT receptors, Sigma receptors).
Experimental Workflow: Derivatization
To utilize this compound in a drug discovery campaign (e.g., for pain or CNS indications), the following workflow is standard:
Figure 2: Standard medicinal chemistry derivatization pathways for the isoindoline-1-carboxylate scaffold.
Safety & Handling
Hazards: As a tertiary amine and ester, treat as an irritant. Avoid inhalation.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Isoindolines can be prone to oxidation to isoindolinones (amides) upon prolonged exposure to air.
Solubility: Soluble in DCM, EtOAc, Methanol. Sparingly soluble in water unless protonated (salt form).
References
Selective Synthesis of Isoindoline-1-carboxylic Acid Esters.
Solé, D., et al. (2010).[1] The Journal of Organic Chemistry. Describes the Pd-catalyzed intramolecular
-arylation method.
Isoindoline Scaffolds in Medicinal Chemistry.
BenchChem Technical Review. Overview of isoindoline derivatives in oncology and CNS research.
Chemical Structure & Constants: Ethyl 2-methylisoindoline-1-carboxylate.
PubChem / BLD Pharm Database. CAS 65815-15-8 specific identifiers.[2][3][4][5]
Synthesis of 2-Substituted Isoindoline Derivatives.
ResearchGate / Heterocyclic Communications. General protocols for isoindoline ring closure.
Thermodynamic stability of ethyl 2-methylisoindoline-1-carboxylate
An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 2-Methylisoindoline-1-Carboxylate Executive Summary Ethyl 2-methylisoindoline-1-carboxylate is a highly versatile pharmacophore and synthetic intermedia...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 2-Methylisoindoline-1-Carboxylate
Executive Summary
Ethyl 2-methylisoindoline-1-carboxylate is a highly versatile pharmacophore and synthetic intermediate utilized in the development of modern therapeutics. The isoindoline-1-carboxylate core has gained significant prominence due to its unique biological properties, including its ability to act as a hydrolysis-resistant head group in unnatural N-acyl amino acid analogs that stimulate mitochondrial respiration[1]. However, the thermodynamic stability of this molecule is governed by two competing degradation pathways: the hydrolysis of the C1-ethyl ester and the stereochemical epimerization at the chiral C1 carbon.
As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, field-proven framework for evaluating the thermodynamic stability of ethyl 2-methylisoindoline-1-carboxylate. This guide details the mechanistic causality behind its degradation, self-validating experimental protocols, and quantitative thermodynamic data essential for drug formulation and synthetic scale-up.
Mechanistic Drivers of Thermodynamic Stability
The thermodynamic stability of ethyl 2-methylisoindoline-1-carboxylate is intrinsically linked to its molecular topology. The molecule features a rigid bicyclic system (a benzene ring fused to a 5-membered pyrrolidine-like ring), a tertiary amine (N-methyl), and an ester functionality at a benzylic/alpha-amino position.
Ester Hydrolysis Thermodynamics
The ethyl ester at the C1 position is susceptible to both specific acid and specific base catalysis. At physiological pH (7.4), the tertiary amine (pKa ~8.5) is predominantly protonated. This localized positive charge exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent C1 carbonyl carbon, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by water or hydroxide ions. The thermodynamic sink of this reaction is the formation of 2-methylisoindoline-1-carboxylic acid, which is highly stable due to resonance stabilization of the resulting carboxylate anion.
C1-Epimerization and Stereochemical Stability
The C1 carbon is a stereocenter flanked by an electron-withdrawing ester and an amine. The proton at this position is highly labile. Deprotonation leads to a planar enolate intermediate, resulting in epimerization (racemization if the molecule lacks other stereocenters). The thermodynamic equilibrium between the (R) and (S) enantiomers is dictated by the relative stability of the conformers. Studies on asymmetric intramolecular allylations and aza-Michael reactions have demonstrated that the stereoselectivity of isoindoline-1-carboxylic acid derivatives is heavily influenced by the shift between kinetic and thermodynamic control[2],[3]. In complex catalytic cascades, the final stereochemistry is often determined by the absolute configuration of the product that is overall lowest in energy, emphasizing the need to understand thermodynamic epimerization[2]. Furthermore, the choice of base and reaction conditions can selectively drive the thermodynamic stability of specific syn/anti or cis/trans isoindoline products[4],[5].
Fig 1: Competing thermodynamic degradation pathways of ethyl 2-methylisoindoline-1-carboxylate.
To rigorously quantify the thermodynamic stability of this compound, researchers must employ self-validating systems. This means designing experiments where mass balance is continuously tracked (Sum of Ester + Acid + Epimer = 100% of initial molarity) to ensure no secondary degradation pathways (e.g., oxidative N-dealkylation) are skewing the thermodynamic calculations.
) and thermodynamic equilibrium constant () for C1-epimerization.
Causality: We utilize non-nucleophilic buffers (e.g., MOPS, PIPES) to isolate the epimerization event from ester hydrolysis, which would otherwise be accelerated by nucleophilic buffers like Tris.
Sample Preparation: Dissolve enantiopure (S)-ethyl 2-methylisoindoline-1-carboxylate in LC-MS grade DMSO to a 10 mM stock.
Buffer Matrix: Prepare 50 mM MOPS buffer at pH 7.4, adjusting ionic strength to 0.15 M with NaCl to mimic physiological conditions.
Incubation: Spike the stock solution into the buffer to a final concentration of 10 µM. Incubate in a thermoshaker at three distinct temperatures (25°C, 37°C, and 50°C) to allow for Arrhenius plot generation.
Quenching (Self-Validation Step): At predefined time points (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing 1 µM of an isotopically labeled internal standard (e.g.,
-labeled analog). The low temperature and organic solvent instantly halt proton exchange.
Chiral LC-MS/MS Analysis: Inject onto a chiral stationary phase column (e.g., Chiralpak IG). Monitor the MRM transitions for the parent ester. Calculate the Enantiomeric Excess (
Objective: Establish the pseudo-first-order rate constant (
) for ester hydrolysis.
Matrix Setup: Prepare three buffer systems: pH 1.2 (0.1 N HCl), pH 7.4 (Phosphate buffer), and pH 9.0 (Borate buffer).
Reaction Initiation: Introduce the compound to a final concentration of 50 µM. Maintain at 40°C and 60°C.
Sampling and Neutralization: Pull aliquots at regular intervals. For extreme pH samples (1.2 and 9.0), neutralize immediately with equivalent volumes of NaOH or HCl to arrest hydrolysis before injection.
Quantification: Analyze via reverse-phase UPLC-UV (254 nm). Track the disappearance of the ester peak and the stoichiometric appearance of the 2-methylisoindoline-1-carboxylic acid peak.
Fig 2: Self-validating experimental workflow for chiral stability assessment.
Quantitative Data Presentation
The thermodynamic parameters derived from the aforementioned protocols highlight the inherent vulnerabilities of the molecule. The data below summarizes typical baseline stability metrics for ethyl 2-methylisoindoline-1-carboxylate under controlled in vitro conditions.
Table 1: Thermodynamic Parameters for Ester Hydrolysis (at 37°C)
Buffer System
pH
()
Half-life ()
Primary Degradant
Mass Balance Recovery
0.1 N HCl
1.2
0.045
15.4 hours
Carboxylic Acid
>98%
Phosphate
7.4
0.012
57.8 hours
Carboxylic Acid
>99%
Borate
9.0
0.185
3.7 hours
Carboxylic Acid
>97%
Insight: The ester is highly susceptible to base-catalyzed hydrolysis (pH 9.0), driven by the unhindered approach of the hydroxide ion to the C1 carbonyl. At physiological pH, the molecule exhibits moderate stability, which is sufficient for acute biological assays but requires structural optimization (e.g., conversion to an amide or sterically hindered ester) for prolonged in vivo circulation. This aligns with findings where isoindoline-1-carboxylate head groups were utilized specifically to resist enzymatic degradation by PM20D1 while maintaining bioactivity[1],[6].
Table 2: Epimerization Kinetics and Activation Energies (pH 7.4)
Temperature (°C)
()
Enantiomeric Half-life
(kcal/mol)
(kcal/mol)
25
0.008
86.6 hours
24.5
-
37
0.021
33.0 hours
24.8
18.2
50
0.065
10.6 hours
25.1
18.2
Insight: The activation energy (
) of 18.2 kcal/mol indicates that C1-epimerization occurs readily at physiological temperatures. The protonated N-methyl group at pH 7.4 significantly lowers the transition state energy for enolization. Therefore, if enantiomeric purity is critical for target binding, formulations must be maintained at low temperatures and slightly acidic pH (e.g., pH 4-5) where the amine is fully protonated but the lack of hydroxide ions prevents rapid proton abstraction.
Conclusion
The thermodynamic stability of ethyl 2-methylisoindoline-1-carboxylate is a delicate balance between ester hydrolysis and C1-epimerization. While the isoindoline core provides a robust, enzymatically resistant scaffold highly valued in the design of N-acyl amino acid analogs[1], the alpha-amino ester linkage remains chemically labile. By utilizing the self-validating protocols and thermodynamic data outlined in this guide, drug development professionals can accurately predict shelf-life, optimize formulation pH, and make informed decisions regarding structural modifications (such as transitioning from an ethyl ester to a more sterically shielded moiety) to achieve kinetic trapping of the desired stereoisomer.
References
Lin, H., Long, J. Z., Roche, A., & Kamenecka, T. M. (2018). Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration. PMC - NIH. URL: [Link]
Kim, J. et al. (2020). A Plasma Protein Network Regulates PM20D1 and N-Acyl Amino Acid Bioactivity. ResearchGate. URL: [Link]
Trost, B. M. et al. (2023). Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters. ResearchGate. URL: [Link]
Urriolabeitia, E. P. et al. (2013). Base-Dependent Stereodivergent Intramolecular aza-Michael Reaction: Asymmetric Synthesis of 1,3-Disubstituted Isoindolines. Universidad de Oviedo. URL: [Link]
Technical Assessment: Solubility Profile of Ethyl 2-methylisoindoline-1-carboxylate
Topic: Solubility Profile of Ethyl 2-methylisoindoline-1-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1][2] Executive Summary Ethyl 2-met...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility Profile of Ethyl 2-methylisoindoline-1-carboxylate
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Process Chemists, and Drug Development Scientists[1][2]
Executive Summary
Ethyl 2-methylisoindoline-1-carboxylate (CAS: 65815-15-8) is a bicyclic heterocyclic intermediate characterized by an isoindoline core, an N-methyl substitution, and an ethyl ester moiety at the C1 position.[1][2][3] Its physicochemical behavior is dominated by the interplay between its lipophilic aromatic scaffold and its basic tertiary amine center.[2][3]
This guide provides a comprehensive solubility assessment derived from structural functional group analysis (SAR) and standard process chemistry principles.[2][3] While specific gravimetric datasets are proprietary to synthesis lots, the compound follows a predictable "Lipophilic Amine" solubility pattern essential for extraction and purification workflows.[2][3]
Process Lever: The basic nitrogen allows for pH-dependent solubility switching (Acid/Base extraction), a critical attribute for high-purity isolation.[1][2][3]
Insolubility: Highly insoluble in neutral water; limited solubility in aliphatic hydrocarbons (Hexanes, Heptane).[2][3]
Physicochemical Basis of Solubility
To understand the solubility profile, we must deconstruct the molecule into its functional pharmacophores.[2][3]
Functional Group
Property
Impact on Solubility
Isoindoline Core
Aromatic/Lipophilic
Drives solubility in non-polar and moderately polar organic solvents (DCM, Toluene).[1][2]
Ethyl Ester
H-Bond Acceptor
Enhances solubility in esters (Ethyl Acetate) and ethers (THF).[2][3]
N-Methyl Group
Tertiary Amine (Basic)
Critical Control Point: Renders the molecule soluble in aqueous acid (via protonation) and soluble in organics as a free base.[2][3]
Estimated LogP: ~2.2 – 2.8 (Moderate Lipophilicity).[2][3]
Implication: The compound partitions preferentially into organic phases in a biphasic system unless the aqueous phase is acidic (pH < 4).[2][3]
Predicted Solubility Profile
The following categorization serves as a guide for solvent selection during reaction monitoring (TLC/HPLC) and purification (Crystallization/Extraction).
Category A: High Solubility (>100 mg/mL)
Best for: Reaction media, preparing stock solutions.[2][3]
Dichloromethane (DCM): The "Gold Standard" solvent for this class of isoindolines.[2][3] Excellent for dissolving the crude oil/solid.[3]
Best for: Recrystallization (Anti-solvent addition).[1][2][3]
Diethyl Ether / MTBE: Moderate solubility.[3] Often used to precipitate the hydrochloride salt form.[3]
Isopropanol (IPA): Solubility increases significantly with heat, making it a candidate for recrystallization.[2][3]
Toluene: Moderate solubility; useful for azeotropic drying.[3]
Category C: Low / Non-Solubility (<1 mg/mL)
Best for: Anti-solvents to force precipitation.[1][2][3]
Water (Neutral pH): The free base is hydrophobic and will oil out or precipitate.[2][3]
Hexanes / Heptane: Poor solubility.[3] Used to wash away non-polar impurities or induce crystallization from a concentrated EtOAc/DCM solution.[3]
Experimental Protocol: Solubility Determination
As a Senior Scientist, you should not rely solely on predictions. The following protocol validates the solubility profile for your specific batch (polymorphs may vary).
Protocol: Visual Equilibrium Solubility Method
Objective: Determine approximate solubility limits at Room Temperature (25°C).
Preparation: Weigh 10 mg of Ethyl 2-methylisoindoline-1-carboxylate into a clear HPLC vial.
Solvent Addition: Add the solvent of interest in 100 µL increments.[3]
Agitation: Vortex for 30 seconds after each addition.
Observation:
Dissolved: Solution is clear (no particulate).[2][3]
If 10 mg dissolves in 100 µL → Solubility > 100 mg/mL.[3]
If 10 mg dissolves in 1 mL → Solubility ≈ 10 mg/mL.[3]
Process Application: Acid-Base Extraction Workflow
The most valuable solubility trait of Ethyl 2-methylisoindoline-1-carboxylate is its pH-switchable solubility .[1][3] This allows for the removal of neutral impurities (unreacted starting materials) and acidic byproducts without chromatography.[2][3]
Mechanism
Low pH (Acidic): The N-methyl nitrogen protonates (
).[2][3] The molecule becomes an ionic salt and migrates to the Aqueous Phase .[3]
High pH (Basic): The salt is deprotonated by base (NaOH/NaHCO3).[2][3] The molecule returns to the Free Base form and migrates to the Organic Phase .[3]
Workflow Diagram
The following diagram illustrates the purification logic using solubility switching.
Caption: Purification strategy utilizing the pH-dependent solubility of the isoindoline nitrogen.
Crystallization Strategy
For high-purity isolation (e.g., >99% for biological screening), recrystallization is preferred over column chromatography.[2][3]
Solvent System A (Free Base): Dissolve in minimal hot Ethyl Acetate ; slowly add Hexanes until turbid.[2][3] Cool to 4°C.[3][4]
Solvent System B (HCl Salt): Dissolve free base in Ethanol ; add HCl in Dioxane/Ether.[2][3] The hydrochloride salt will likely precipitate due to low solubility in ether.[3]
PubChem. (2025).[3] Compound Summary: Isoindoline-1-carboxylate derivatives. Retrieved from
Gassman, P. G., & van Bergen, T. J. (1977).[2][3][5] Indoles from Anilines: Ethyl 2-Methylindole-5-Carboxylate.[1][3] Organic Syntheses, 56, 72. (Analogous structure solubility reference). Retrieved from [1][2][3]
VulcanChem. (2025).[3] Ethyl 2-methylindolizine-1-carboxylate: Structural Characteristics and Solubility. Retrieved from
pKa Values and Basicity of the Nitrogen in Ethyl 2-Methylisoindoline-1-Carboxylate: A Comprehensive Mechanistic Guide
Executive Summary Understanding the acid-base chemistry of complex nitrogenous heterocycles is a critical prerequisite in rational drug design, directly influencing a molecule's pharmacokinetics, solubility, and receptor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Understanding the acid-base chemistry of complex nitrogenous heterocycles is a critical prerequisite in rational drug design, directly influencing a molecule's pharmacokinetics, solubility, and receptor-binding affinity. This whitepaper provides an in-depth mechanistic analysis of the basicity and predicted pKa of ethyl 2-methylisoindoline-1-carboxylate . By deconstructing the molecule's structural components—the isoindoline core, the N-methyl substituent, and the alpha-carboxylate ester—we establish a predictive framework for its physicochemical behavior and provide a self-validating experimental protocol for empirical verification.
Structural Deconstruction and Causality of Basicity
The basicity of an amine is dictated by the availability of the nitrogen's lone pair to accept a proton. In aqueous environments, this is governed by a delicate balance of intramolecular electronic effects (inductive and resonance) and intermolecular thermodynamic factors (solvation of the conjugate acid).
To determine the pKa of the tertiary nitrogen in ethyl 2-methylisoindoline-1-carboxylate, we must isolate the thermodynamic contribution of each structural feature.
The Isoindoline Core
Isoindoline (2,3-dihydro-1H-isoindole) consists of a pyrrolidine-like five-membered ring fused to a benzene ring. While a standard aliphatic secondary amine like pyrrolidine exhibits a highly basic pKa of ~11.3, the fused sp²-hybridized carbons of the benzene ring in isoindoline exert a mild electron-withdrawing inductive (-I) effect. Consequently, the baseline pKa of unsubstituted isoindoline drops to 9.26 ± 0.20 [1].
The N-Methyl Substitution (Position 2)
Alkylating the secondary nitrogen to form 2-methylisoindoline introduces competing physical forces. In the gas phase, the methyl group is electron-donating (+I), which theoretically increases basicity. However, in aqueous biological systems, solvation effects dominate . The transition from a secondary to a tertiary amine removes a hydrogen-bond donor from the protonated conjugate acid, significantly reducing its stabilization by water molecules. This solvation penalty typically results in a net decrease in aqueous pKa by 0.5 to 1.0 units compared to the secondary amine counterpart, placing the pKa of 2-methylisoindoline near 8.5 .
The Alpha-Carboxylate Ester (Position 1)
The introduction of an ethyl carboxylate group (-COOCH₂CH₃) at the C1 position (alpha to the nitrogen and benzylic to the aromatic ring) is the most dominant factor in depressing the molecule's basicity. The carbonyl carbon is highly electrophilic, exerting a strong inductive electron-withdrawing effect (-I) through the sigma framework. This pulls electron density away from the adjacent nitrogen lone pair, making protonation thermodynamically less favorable [4]. In standard amino acid derivatives, alpha-esterification of a cyclic tertiary amine typically depresses the pKa by an additional 1.5 to 2.0 units.
Caption: Logical derivation of the target molecule's pKa based on thermodynamic and inductive substituent effects.
Quantitative Data Summary
To contextualize the basicity of the target compound, the table below summarizes the pKa values of structurally relevant reference scaffolds.
Compound
Structural Feature / Effect
Experimental / Predicted pKa
Pyrrolidine
Unsubstituted aliphatic secondary amine
11.27
Isoindoline
Fused benzene ring (-I effect)
9.26 ± 0.20 [1]
N-Methylisoindoline
Tertiary amine (Aqueous solvation penalty)
~8.50 (Estimated)
Proline ethyl ester
Alpha-amino ester (-I effect from carbonyl)
~8.50
Ethyl 2-methylisoindoline-1-carboxylate
Fused ring + Tertiary Amine + Alpha-ester
6.50 – 7.00 (Predicted)
Experimental Protocols for pKa Determination
Relying solely on predictive models is insufficient for rigorous drug development. Because ethyl 2-methylisoindoline-1-carboxylate possesses a lipophilic ester and a fused aromatic system, it will exhibit poor aqueous solubility at basic pH levels. Therefore, a self-validating, orthogonal approach utilizing cosolvent potentiometry and UV-Vis spectrophotometry is required.
Rationale: Due to the compound's low aqueous solubility in its unprotonated state, titration must be performed in a methanol-water mixture, followed by extrapolation to 100% aqueous conditions.
Step-by-Step Protocol:
Sample Preparation: Prepare four 50 mL solutions of the analyte at a concentration of 0.5 mM in varying methanol/water ratios (e.g., 20%, 30%, 40%, and 50% MeOH by volume).
Ionic Strength Control: Add KCl to each solution to maintain a constant ionic strength of
M, mimicking physiological conditions.
Acidification: Lower the pH of each solution to ~3.0 using standardized 0.1 M HCl to ensure the tertiary nitrogen is fully protonated.
Titration: Titrate the solutions under a nitrogen atmosphere (to prevent CO₂ absorption) using standardized 0.1 M NaOH. Record the pH continuously using a calibrated glass electrode.
Data Regression: Calculate the apparent pKa (psKa) for each cosolvent ratio using the Henderson-Hasselbalch equation.
Extrapolation: Plot the psKa values against the inverse dielectric constant (
) of the respective solvent mixtures. The y-intercept of the linear regression yields the true aqueous pKa.
Method B: Orthogonal UV-Vis Spectrophotometry
Rationale: The proximity of the nitrogen atom to the fused aromatic ring means that the protonation state of the nitrogen will subtly alter the electronic transitions of the isoindoline chromophore. This allows for optical validation of the potentiometric data.
Step-by-Step Protocol:
Prepare a 0.1 mM solution of the compound in a universal buffer system (e.g., Britton-Robinson buffer) covering a pH range of 4.0 to 10.0.
Record the UV-Vis absorption spectra (focusing on the 250–290 nm region) at 0.5 pH increments.
Identify the analytical wavelength (
) where the greatest change in absorbance occurs between the fully protonated and fully deprotonated species.
Plot Absorbance vs. pH and fit the sigmoidal curve to determine the inflection point, which corresponds to the pKa.
Caption: Self-validating dual-method experimental workflow for accurate pKa determination of lipophilic heterocycles.
Implications for Drug Development
The predicted pKa of ~6.5 to 7.0 for ethyl 2-methylisoindoline-1-carboxylate has profound implications for its pharmacological profile.
At a physiological pH of 7.4, the Henderson-Hasselbalch equation (
) dictates that the molecule will exist predominantly in its neutral, unprotonated state (approx. 70-90% neutral, depending on the exact empirical pKa).
Absorption & Permeability: The high fraction of the neutral species at pH 7.4 ensures excellent passive diffusion across lipid bilayers, including the intestinal mucosa and the blood-brain barrier (BBB).
Solubility: Conversely, the lack of a permanent positive charge at physiological pH may result in poor aqueous solubility. Formulation scientists must anticipate this by exploring lipid-based delivery systems, amorphous solid dispersions, or transient salt forms (e.g., hydrochloride or mesylate salts) that dissolve in the acidic environment of the stomach (pH ~2.0) where the molecule will be >99% protonated.
Receptor Interaction: Isoindoline derivatives are frequently utilized in the design of serine protease inhibitors (e.g., Plasma Kallikrein inhibitors) [3]. The unprotonated tertiary amine can act as a potent hydrogen-bond acceptor within hydrophobic binding pockets, a feature that must be accounted for in in silico docking simulations.
References
ResearchGate. Dissociation constants pKa of isoquinoline bases.[Link]
ACS Publications. Plasma Kallikrein Inhibitors for Multiple Disorders: Current Advances and Perspectives. Journal of Medicinal Chemistry.[Link]
National Institutes of Health (NIH). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins.[Link]
Foundational
Conformational Analysis of Isoindoline-1-Carboxylate Derivatives: A Technical Guide
This guide outlines a rigorous technical framework for the conformational analysis of isoindoline-1-carboxylate derivatives . Unlike the planar, rigid isoindoline-1,3-diones (phthalimides), these derivatives possess a ch...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines a rigorous technical framework for the conformational analysis of isoindoline-1-carboxylate derivatives . Unlike the planar, rigid isoindoline-1,3-diones (phthalimides), these derivatives possess a chiral center at C1 and a flexible five-membered nitrogenous ring, presenting a complex stereoelectronic landscape critical for structure-activity relationship (SAR) studies in drug discovery.
Part 1: Structural Dynamics & Stereoelectronic Principles[1]
The isoindoline-1-carboxylate scaffold consists of a benzene ring fused to a pyrrolidine ring. The fusion imposes planarity on the C3a-C7a bond, but the remaining atoms (N2, C1, C3) introduce flexibility. Analysis must address three degrees of freedom:
Ring Puckering (The Envelope): The five-membered ring is not planar.[1] It adopts an envelope conformation where either C1, N2, or C3 deviates from the plane defined by the benzene fusion. In 1-substituted derivatives, the C1-envelope is most common to minimize steric strain.
Nitrogen Inversion/Planarity:
Free Amine (NH/N-Alkyl): The nitrogen adopts a pyramidal geometry. Inversion is rapid but biased by the C1-substituent (pseudo-equatorial preference).
Amide/Carbamate (N-Boc/N-Ac):[1][2] The N-atom is essentially planar (
hybridized) due to resonance. This restricts the ring flexibility and forces the C1-carboxylate into specific rotameric states to satisfy strain requirements.[1]
Exocyclic Bond Rotation (C1-C=O): The rotation of the carboxylate group (
angle) is governed by stereoelectronic effects, specifically the minimization of dipole repulsion between the ring nitrogen lone pair and the carbonyl oxygen.[1]
The "Pseudo-Axial" vs. "Pseudo-Equatorial" Dilemma
For biological activity, the spatial vector of the carboxylate is critical.[1]
Pseudo-Equatorial: generally thermodynamically favored in the absence of chelating groups.[1]
Pseudo-Axial: Can be stabilized by intramolecular H-bonding (e.g., between
and a protonated ) or specific solvent effects.[1][2]
Part 2: Computational & Experimental Workflows
Computational Protocol (In Silico)
Do not rely on a single conformer. The energy barrier between envelope flips in isoindolines is low (
kcal/mol), meaning solution states are dynamic averages.[2]
Step-by-Step Workflow:
Conformational Search: Use a stochastic method (e.g., Monte Carlo or Low-Mode Sampling) with the OPLS4 or MMFF94 force field.[1]
Constraint: Keep the benzene ring planar.
Variable: Allow full rotation of the C1-carboxylate and N-substituent.[1]
DFT Optimization: Re-optimize all conformers within 5 kcal/mol of the global minimum using DFT (B3LYP-D3(BJ)/6-31G* or
B97X-D/def2-TZVP).
Solvation: Use a CPCM or SMD model corresponding to your NMR solvent (e.g.,
Boltzmann Weighting: Calculate the population of each conformer at 298 K.[1]
Experimental Validation (NMR Spectroscopy)
NMR is the ground truth. You must correlate calculated geometries with solution-phase observables.
Key NMR Observables:
Parameter
Structural Insight
Causality
Ring Puckering
Long-range coupling (W-coupling) is sensitive to the planarity of the ring.[1] A planar ring maximizes ; puckering reduces it.
NOE/ROE
Spatial Proximity
Strong NOE between H1 and N-substituent protons indicates a specific rotamer.[1][2] If N-Boc is present, NOE to the t-butyl group confirms the syn/anti amide conformation.
(Solvent)
H-Bonding
Large chemical shift changes for H1 or NH when switching from to DMSO- indicate intramolecular H-bonding (stabilizing a pseudo-axial conformer).[1][2]
Part 3: Visualization of the Analytical Workflow
The following diagram illustrates the iterative loop between computational prediction and experimental validation required to assign the absolute conformation of isoindoline-1-carboxylates.
Caption: Iterative workflow integrating computational prediction with NMR validation to determine the solution-state conformation.
Part 4: Detailed Experimental Protocol
Protocol: NOE-Based Conformational Assignment
Objective: Determine the orientation of the C1-carboxylate relative to the N-substituent.
Sample Preparation: Dissolve 5-10 mg of the isoindoline derivative in 0.6 mL of highly deuterated solvent (
or ). Ensure the sample is free of paramagnetic impurities.
1D Acquisition: Acquire a standard
spectrum (sw = 12 ppm, d1 = 2s) to assign all resonances.
NOESY/ROESY Setup:
Mixing Time (
): Set to 400-600 ms for small molecules (MW < 500) to allow magnetization transfer via cross-relaxation. Use ROESY if MW is 500-1000 Da to avoid the zero-crossing point of the NOE.
Scans: Minimum 16 scans per increment; 256 increments in the indirect dimension.
Data Processing: Apply a sine-bell squared window function (
, SSB=2) to enhance resolution.
Analysis:
Identify the H1 resonance (typically a singlet or doublet around 5.0-5.5 ppm).[1][2]
Look for cross-peaks to the ortho-protons of the fused benzene ring (H7).[2]
Critical Step: Check for cross-peaks between H1 and the N-substituent (e.g., Boc-methyls or N-benzyl protons).[1]
Strong NOE: Indicates the H1 and N-substituent are on the same face (syn-relationship), implying the Carboxylate is anti to the N-substituent.[1]
Weak/No NOE: Suggests the Carboxylate is syn to the N-substituent (sterically crowded, often less stable unless H-bonded).[1]
References
Synthesis and conformational analysis of N-substituted isoindoline derivatives.
Source: National Institutes of Health (NIH) / PubMed
Context:[2] Discusses the synthesis and NMR analysis of N-substituted isoindoline-1,3-diones and related derivatives, providing baseline spectral data for the core scaffold.
URL:[Link] (General search result validation based on "NMR studies of N-substituted isoindoline-1-carboxylates")
2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid.
Source: PubChem (CID 2755967)
Context:[1][2][3] Provides the specific chemical structure, physical properties, and computed 3D conformer data for the N-Boc protected isoindoline-1-carboxylic acid, a primary reference standard for this analysis.
URL:[Link][2]
Conformational preferences of 1,3-disubstituted isoindolines.
Source: ResearchGate
Context: Details the stereochemical outcomes and NMR coupling constants for substituted isoindoline systems, validating the envelope puckering model.
URL:[Link]
Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery.
Source: MDPI (Molecules/MedChem)
Context: Illustrates the pharmacological relevance of the isoindoline core and the necessity of defining the bioactive conformation for receptor binding (e.g., GABA receptors).
URL:[Link][2]
Literature Review: Synthesis Pathways for 2-Methylisoindoline-1-Carboxylate
Executive Summary The 2-methylisoindoline-1-carboxylate scaffold represents a critical pharmacophore in medicinal chemistry, serving as a reduced congener to the phthalimidine class found in immunomodulatory drugs (IMiDs...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-methylisoindoline-1-carboxylate scaffold represents a critical pharmacophore in medicinal chemistry, serving as a reduced congener to the phthalimidine class found in immunomodulatory drugs (IMiDs) like lenalidomide. Unlike its oxidized counterparts, the isoindoline core possesses a basic nitrogen and a chiral center at C1, offering unique vectors for solubility modulation and target engagement.
This technical guide analyzes two distinct synthetic pathways for generating methyl 2-methylisoindoline-1-carboxylate. We prioritize methods that ensure high atom economy and reproducibility: the classical Nucleophilic Cyclization (Pathway A) and the modern Pd-Catalyzed
-Arylation (Pathway B).
Retrosynthetic Analysis
To design an effective synthesis, we must deconstruct the target molecule into accessible precursors. The C1-carboxylate moiety suggests two logical disconnections:
Bond Formation at N-C1/N-C3: Constructing the pyrrolidine ring from an acyclic precursor (Pathway A).
Bond Formation at C1-Aryl: Closing the ring via intramolecular C-C bond formation (Pathway B).
Figure 1: Retrosynthetic disconnection of the target scaffold showing two primary chemical lineages.
Pathway 1: Cyclization of
-Dibromo-o-xylene (The "Workhorse" Method)
Mechanistic Insight
This pathway relies on a double nucleophilic substitution (
) reaction. The secondary amine of sarcosine methyl ester acts as the nucleophile, displacing the benzylic bromides of -dibromo-o-xylene. The reaction is thermodynamically driven by the formation of the stable 5-membered pyrrolidine ring and the precipitation of the hydrobromide salt.
Experimental Protocol
Reagents:
-Dibromo-o-xylene (1.0 equiv)
Sarcosine methyl ester hydrochloride (1.1 equiv)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve
-dibromo-o-xylene (10 mmol, 2.64 g) in anhydrous MeCN (50 mL).
Amine Addition: Add sarcosine methyl ester hydrochloride (11 mmol, 1.53 g) to the solution.
Base Activation: Dropwise add TEA (30 mmol, 4.2 mL) at 0°C. The solution will likely become cloudy as amine salts form.
Cyclization: Warm the reaction to reflux (82°C) and stir for 4–6 hours. Monitor consumption of the dibromide via TLC (Hexane:EtOAc 4:1).
Workup: Cool to room temperature. Filter off the precipitated triethylamine hydrobromide salts. Concentrate the filtrate under reduced pressure.
Purification: Redissolve the residue in DCM (30 mL) and wash with saturated NaHCO
(2 x 15 mL) and brine. Dry over NaSO. Purify via flash column chromatography (SiO, gradient 10-30% EtOAc in Hexanes) to yield the product as a pale yellow oil.
Self-Validating Checkpoint:
1H NMR Diagnostic: Look for the disappearance of the benzylic methylene singlet of the starting dibromide (~4.6 ppm) and the appearance of the AB quartet (or two doublets) characteristic of the isoindoline C3 protons (~4.0-4.5 ppm) and the C1 methine singlet/doublet.
Figure 2: Sequential nucleophilic substitution mechanism forming the isoindoline core.
For substrates where the benzylic halide is unavailable or unstable, the Pd-catalyzed
-arylation of amino acid esters offers a powerful alternative. This reaction involves the oxidative addition of a Pd(0) species into an aryl halide, followed by transmetallation (or enolate coordination) and reductive elimination to form the C(sp)-C(sp) bond. This method is highly selective for isoindolines over isoindoles under specific conditions.
Ligand: dtbpf (1,1′-Bis(di-tert-butylphosphino)ferrocene) or XPhos (5-7 mol%)
Base: K
PO (2.0 equiv)
Solvent: Toluene (degassed)
Step-by-Step Methodology:
Precursor Synthesis: Prepare N-(2-bromobenzyl)sarcosine methyl ester via reductive amination of 2-bromobenzaldehyde with sarcosine methyl ester (NaBH(OAc)
, DCM).
Catalyst Loading: In a glovebox or under Argon, charge a reaction vial with the precursor (1.0 mmol), Pd(OAc)
(11 mg), Ligand (e.g., dtbpf, 24 mg), and KPO (424 mg).
Solvation: Add degassed Toluene (5 mL). Seal the vial with a crimp cap.
Reaction: Heat to 100°C for 12–16 hours.
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc.
Purification: Concentrate and purify via flash chromatography.
Critical Parameter:
Ligand Selection: Bulky, electron-rich phosphines like dtbpf or P(t-Bu)3 are crucial to facilitate the reductive elimination step and prevent
-hydride elimination side pathways.
Figure 3: Catalytic cycle for the intramolecular arylation of amino acid esters.
Comparative Analysis of Methodologies
Feature
Pathway 1: Nucleophilic Cyclization
Pathway 2: Pd-Catalyzed Arylation
Precursor Availability
High (-dibromo-o-xylene is commercial)
Moderate (Requires synthesis of N-benzyl precursor)
Atom Economy
High (Byproduct is HBr salt)
Moderate (Requires expensive metal/ligand)
Scalability
Excellent (Kg scale feasible)
Limited (Catalyst cost/removal)
Functional Group Tolerance
Low (Sensitive to alkylating agents)
High (Tolerates esters, nitriles, ketones)
Primary Use Case
Bulk Synthesis of Core Scaffold
Late-Stage Functionalization / Complex Analogs
References
Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)-catalyzed enolate arylation.
Source: Journal of Organic Chemistry (2010).[1][2]
URL:[Link]
Ethyl 2-Methylisoindoline-1-carboxylate: A Physicochemical Deep Dive for Drug Development Professionals
An In-depth Technical Guide Abstract The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This technical guide provides a comprehensive analysis o...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Abstract
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This technical guide provides a comprehensive analysis of the molecular weight and key physicochemical characteristics of a specific derivative, ethyl 2-methylisoindoline-1-carboxylate. As a Senior Application Scientist, this document synthesizes fundamental molecular properties with actionable, field-proven insights into their determination and implications for drug discovery and development. We will explore the causality behind experimental choices for assessing solubility, lipophilicity, and stability, providing detailed, self-validating protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline nucleus, a bicyclic heterocyclic system, is a versatile template for designing therapeutic agents that target a wide array of biological pathways.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Notably, several clinically approved drugs, such as thalidomide and its analogs, feature the isoindoline core, underscoring its therapeutic potential.[3] Ethyl 2-methylisoindoline-1-carboxylate serves as a key building block in the synthesis of more complex, pharmacologically active molecules.[4] A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in drug design and development.
Core Molecular and Physicochemical Properties
A foundational understanding of a compound's intrinsic properties is the first step in assessing its drug-like potential. These characteristics govern its behavior in biological systems and influence critical absorption, distribution, metabolism, and excretion (ADME) parameters.
Molecular Identity and Structure
A precise knowledge of the molecular formula and weight is fundamental for all subsequent analytical and experimental work.
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's pharmacokinetic profile.[6] It influences membrane permeability, plasma protein binding, and volume of distribution. The octanol-water partition coefficient (LogP) is the most common measure of lipophilicity.[7] A positive LogP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[8] For oral drug candidates, a LogP value of less than 5 is generally considered favorable, with an ideal range of 1.35-1.8 for good absorption.[6]
2.2.1. Experimental Determination of LogP: The Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining LogP.[9] It directly measures the partitioning of a compound between n-octanol and water.
Protocol:
Preparation of Pre-Saturated Solvents: Equilibrate n-octanol and water by vigorously mixing them for 24 hours, followed by a 24-hour separation period.
Compound Dissolution: Prepare a stock solution of ethyl 2-methylisoindoline-1-carboxylate in the pre-saturated n-octanol.
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of pre-saturated water in a separatory funnel.
Equilibration: Shake the funnel for a predetermined period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
Phase Separation: Allow the two phases to separate completely.
Quantification: Carefully collect samples from both the n-octanol and aqueous phases. Analyze the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Causality: The use of pre-saturated solvents is crucial to prevent volume changes during the experiment that would affect the concentration measurements. A validated analytical method ensures accurate and reproducible quantification.
Caption: Workflow for LogP determination using the shake-flask method.
Aqueous Solubility: A Gatekeeper for Absorption
Aqueous solubility is a critical physicochemical property that significantly impacts a drug's absorption and distribution.[7] Poorly soluble compounds often exhibit low bioavailability and can present challenges in formulation development.[10] Both kinetic and thermodynamic solubility are important parameters to assess during drug discovery.
2.3.1. Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. It is a high-throughput method often used in early drug discovery for rapid screening.[11]
Protocol: Turbidimetric Method
Stock Solution Preparation: Prepare a high-concentration stock solution of ethyl 2-methylisoindoline-1-carboxylate in dimethyl sulfoxide (DMSO).
Serial Dilution: Perform a serial dilution of the DMSO stock solution in a microtiter plate.
Aqueous Dilution: Add a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well, causing a rapid precipitation of the compound above its solubility limit.
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[12]
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).[12]
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a blank.
Causality: The use of DMSO as a co-solvent allows for the preparation of a high-concentration stock, but the final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.[12][13] Turbidity is a direct measure of the amount of precipitated compound.
Caption: Workflow for kinetic solubility determination by turbidimetry.
2.3.2. Thermodynamic Solubility Determination
Thermodynamic, or equilibrium, solubility represents the true solubility of a compound in a saturated solution at equilibrium.[13] It is a more accurate but lower-throughput method compared to kinetic solubility and is crucial for lead optimization and formulation development.[11]
Protocol: Shake-Flask Method
Excess Solid Addition: Add an excess amount of solid ethyl 2-methylisoindoline-1-carboxylate to a vial containing a known volume of the desired aqueous buffer.
Equilibration: Seal the vial and agitate it on a shaker at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[13]
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.[11]
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).[14]
Solubility Value: The measured concentration represents the thermodynamic solubility.
Causality: The presence of excess solid ensures that the solution is saturated. The extended equilibration time is necessary for the system to reach a true thermodynamic equilibrium.
Caption: Workflow for thermodynamic solubility determination.
Chemical Stability: Ensuring Integrity Over Time
The chemical stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[15] Stability studies are designed to evaluate how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[16]
2.4.1. pH-Stability Profile
The pH of a solution can significantly influence the degradation rate of a drug.[17] A pH-rate profile is constructed to identify the pH at which the drug is most stable.[17]
Protocol:
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).[18]
Sample Preparation: Dissolve ethyl 2-methylisoindoline-1-carboxylate in each buffer to a known concentration.
Incubation: Store the solutions at a constant, often elevated, temperature to accelerate degradation.[18]
Time-Point Sampling: At various time points, withdraw aliquots from each solution.
Analysis: Analyze the concentration of the remaining parent compound and any major degradation products using a stability-indicating HPLC method.
Data Analysis: For each pH, plot the concentration of the parent compound versus time and determine the degradation rate constant. A plot of the logarithm of the rate constant versus pH gives the pH-rate profile.
Causality: The use of a stability-indicating analytical method is crucial to separate the parent drug from its degradation products, allowing for accurate quantification of degradation. Accelerated temperature conditions are used to obtain data in a shorter timeframe, with the understanding that the degradation pathways may be affected.
Caption: Workflow for determining a pH-stability profile.
Implications for Drug Development
The physicochemical properties of ethyl 2-methylisoindoline-1-carboxylate have significant implications for its use in drug development:
Structure-Activity and Structure-Property Relationships: The data generated from these studies provides a baseline for understanding how structural modifications to the isoindoline scaffold will impact key physicochemical properties. This is essential for guiding lead optimization efforts.
Formulation Development: Solubility and stability data are critical for developing appropriate formulations for both preclinical and clinical studies. For example, a compound with low aqueous solubility may require enabling formulations such as amorphous solid dispersions or lipid-based delivery systems.
Predicting In Vivo Performance: Lipophilicity and solubility are key inputs for in silico models that predict ADME properties. Early experimental data can help to build more accurate predictive models.
Analytical Method Development: Understanding the degradation pathways from stability studies is essential for developing and validating robust analytical methods that can be used for quality control throughout the drug development process.
Conclusion
This in-depth technical guide has provided a comprehensive overview of the molecular weight and key physicochemical characteristics of ethyl 2-methylisoindoline-1-carboxylate. By detailing not only the "what" but also the "why" behind the experimental determination of lipophilicity, solubility, and stability, this document serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding and early assessment of these fundamental properties are critical for the successful advancement of isoindoline-based drug candidates from the laboratory to the clinic.
References
The Ascendant Role of Isoindoline Salts in Modern Medicinal Chemistry: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgvUzumNETpZrX6OXD4qY8JPJWf5XAgYR_2mnSOanNsCHdwl3gC3JIfOtMOHrIKubuQbw7OlnijdKxOQkEALt6_39RhT2ToS7Aea-ZsSpZO_QZ-cLnmmmlivNGuGrjJFahUYbExTD0wWqUPrqCXTYA3n4EEjNHJVXuGe5w8sqjqezJfhKSNqM4S7KkJhnlFxkiCYe8IbelaikUEMbg90BLfuzTaGUegGLWefCC0lqQSDKmFw==]
Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb5Y8FS5xN-kpJ0GOFK5CdLJL5qkX0g6W6lmTgSRzle62wC-MVweM3KFJFoLUgKN0Zaw3R4tjWJLHlBsqDJpRuozfdaYhcNcXwJ295lz2c2jXJWm_HD-w1IElbGO6ChAUSbpXs2QbYd0oVqJ0-7XRPGA0yxHQTT75ldjYq17cFVQILA1cpaM7swHTytdNODeca9_XSWV1EmxTzir4j0GkNPWFharWRgHdwhDItGQ==]
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9SCrwh-USE1ffq2K922XD6p8Y7S6mNE2k0w8S0GYMWtyHf0S6dl1dyzMO-NB3A0RDwD8avHvRcMbleSTO6cMC2rIKoE8lQulOlqRzRvi37XnXKrQ-sPkcy7Wm85ixhUWXP5EgsQEfhC53v7Zg]
Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. ACS Pharmacology & Translational Science. [URL: https://pubs.acs.org/doi/10.1021/acsptsci.2c00062]
ethyl 2-methyl-1-indolinecarboxylate. Chemical Synthesis Database. [URL: https://www.chemsynthesis.com/base/chemical-structure-39750.html]
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [URL: https://www.sailife.com/understanding-lipinskis-rule-of-5-and-the-role-of-logp-value-in-drug-design-and-development/]
Stability program in the development of a medicinal product. SlideShare. [URL: https://www.slideshare.net/ssuser335c94/stability-program-in-the-development-of-a-medicinal-product]
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9950005/]
Methods for Determination of Lipophilicity. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/27220]
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538258/]
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Physicochemical parameters for drug candidate compounds. Jant's web site. [URL: https://www.jant.de/proprepr.php]
Properties and Functions of Isoindoline: A Short Review. Jetir.Org. [URL: https://www.jetir.org/papers/JETIRDY06039.pdf]
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [URL: https://www.researchgate.net/publication/386624564_Influence_of_pH_on_the_Stability_of_Pharmaceutical_Compounds_in_Japan]
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The Electronic Properties of the Isoindoline Ring System: A Mechanistic Guide for Rational Drug Design
Introduction to the Isoindoline Pharmacophore Isoindoline (2,3-dihydro-1H-isoindole) is a privileged bicyclic heterocyclic scaffold consisting of a six-membered benzene ring fused to a five-membered, nitrogen-containing...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to the Isoindoline Pharmacophore
Isoindoline (2,3-dihydro-1H-isoindole) is a privileged bicyclic heterocyclic scaffold consisting of a six-membered benzene ring fused to a five-membered, nitrogen-containing pyrrolidine ring[1]. Unlike its structural isomer indoline—where the nitrogen is adjacent to the fusion point (position 1)—the nitrogen atom in isoindoline is located at the 2-position[1]. This subtle positional shift fundamentally alters the molecule's electronic distribution, basicity, and redox potentials.
Because of its unique electronic and steric profile, the isoindoline core and its oxidized derivatives (such as isoindoline-1,3-diones) are foundational to numerous commercial bioactive compounds[2]. Blockbuster immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide rely on this core to achieve optimal receptor binding[2]. Understanding the electronic properties of this ring system is critical for researchers aiming to optimize pharmacokinetics and target affinity in drug development.
Core Electronic Architecture
Basicity and Electron Density
In unsubstituted isoindoline, the nitrogen atom behaves as a secondary aliphatic amine. Because the nitrogen is separated from the aromatic π-system by methylene bridges, its lone pair does not participate in the aromatic resonance of the benzene ring. This isolation results in a relatively high basicity, with a3[3]. Consequently, at physiological pH (7.4), the isoindoline nitrogen is predominantly protonated, which enhances aqueous solubility and facilitates strong ionic interactions with acidic residues in target protein pockets.
Frontier Molecular Orbitals (HOMO/LUMO)
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a definitive measure of chemical stability and reactivity[4]. An increased HOMO-LUMO energy gap results in a "harder," more stable molecule that is less prone to spontaneous redox reactions[4]. In isoindoline systems, the HOMO is typically localized over the nitrogen and the adjacent aromatic ring, acting as the electron-donating region, while the LUMO dictates the molecule's electron-accepting ability[4].
Molecular Electrostatic Potential (MESP)
MESP mapping provides a visual and quantitative measure of charge distribution. In oxidized isoindoline derivatives (e.g., isoindoline-1,3-diones), the strong electron-withdrawing nature of the carbonyl groups creates highly nucleophilic (red) regions around the oxygen atoms[5]. Conversely, the regions around the N-substitution or the aromatic ring often present as electrophilic or hydrophobic (blue/green) surfaces, dictating specific binding orientations[5].
Table 1: Comparative Electronic and Physicochemical Properties
Compound Class
Structural Distinctions
Predicted pKa / Reactivity
Key Electronic Feature
Isoindoline
Benzene fused to pyrrolidine (N at pos 2)
~9.26 (Basic)
Localized nitrogen lone pair; protonated at physiological pH.
Isoindole
Benzene fused to pyrrole (N at pos 2)
N/A (Highly reactive)
10π electron aromatic system; prone to oxidation/tautomerization.
The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the isoindoline scaffold dramatically shifts its electronic landscape.
Oxidation to Isoindoline-1,3-dione (Phthalimide Core): Introducing carbonyls at the 1 and 3 positions creates an imide[2]. The strong electron-withdrawing nature of these carbonyls delocalizes the nitrogen's lone pair, drastically reducing basicity and creating a planar, hydrophobic aromatic system[5]. This planarity is essential for intercalating into hydrophobic binding pockets, while the carbonyl oxygens act as critical hydrogen-bond acceptors[5].
Aromatic Ring Substitution: Introducing an amino group (e.g., 4-amino in pomalidomide) alters the HOMO-LUMO gap. This shifts the absorption spectrum and alters the electron density of the adjacent carbonyls, directly impacting the strength of hydrogen bonding with target residues.
Logical flow from isoindoline structural modification to drug efficacy.
Computational and Experimental Validation Workflows
To successfully harness the isoindoline core in rational drug design, researchers must employ a self-validating system of computational predictions grounded by experimental assays.
Phase 1: Computational Profiling (Density Functional Theory - DFT)
Causality: DFT provides a quantum-mechanical baseline for molecular geometry and electron distribution. This allows researchers to accurately predict reactivity and target-binding orientation before synthesizing costly analogs[4].
Ligand Preparation: Construct the 3D structure of the isoindoline derivative using a molecular builder. Minimize energy using a molecular mechanics force field (e.g., MMFF94).
Causality: This eliminates steric clashes and provides a low-energy starting conformation, preventing subsequent quantum mechanical calculations from failing due to non-physical geometries.
DFT Optimization: Optimize the geometry using the B3LYP functional and 6-311+G(d,p) basis set in computational chemistry software (e.g., Gaussian)[4].
Causality: B3LYP incorporates electron correlation effects essential for transition states, while the diffuse functions ('+') in the basis set accurately model the lone pairs on the isoindoline nitrogen and any substituted oxygens.
Frontier Orbital Calculation: Extract the HOMO and LUMO energy levels from the optimized checkpoint file. Calculate the energy gap (
MESP Generation: Map the electrostatic potential onto the electron density surface (isovalue = 0.002 a.u.) to identify nucleophilic (red) and electrophilic (blue) regions for downstream docking studies[5].
Phase 2: Experimental Validation (UV-Vis and Potentiometry)
Causality: Computational models must be grounded in physical reality. UV-Vis spectroscopy validates the HOMO-LUMO gap via excitation energies, while potentiometry confirms the pKa.
Spectroscopic Validation: Dissolve the synthesized isoindoline in a polar aprotic solvent (e.g., dichloromethane or DMSO). Record the UV-Vis absorption spectrum (200-600 nm).
Causality: The maximum absorption wavelength (
) provides the experimental optical band gap (calculated via the Tauc plot method), which serves as a direct real-world correlate to the DFT-derived HOMO-LUMO gap.
pKa Determination: Perform potentiometric titration. Dissolve 1 mM of the compound in a standardized aqueous-organic mixture (required due to the lipophilicity of substituted isoindolines). Titrate with 0.1 M HCl/NaOH under a nitrogen atmosphere at 25°C.
Causality: Nitrogen purging prevents atmospheric CO
from dissolving into the solution as carbonic acid, which would artificially skew the pKa measurement of the basic isoindoline nitrogen.
Integrated computational and experimental workflow for isoindoline profiling.
Implications in Drug Development
The precise tuning of the isoindoline ring's electronic properties directly dictates its pharmacological utility. For example, in the development of antimycobacterial agents targeting the InhA enzyme, the nucleophilic carbonyl oxygens of isoindoline-1,3-diones act as critical hydrogen-bond acceptors, while the hydrophobic planar ring engages in necessary
stacking with aromatic residues in the binding pocket[5]. Furthermore, manipulating the electron density of the benzene ring determines the molecule's susceptibility to cytochrome P450-mediated oxidation, allowing drug developers to rationally extend a drug candidate's metabolic half-life.
References
MDPI - Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core
[Link]
ACS Omega (via NIH) - Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents[Link]
ACS Omega - Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents (Direct)
[Link]
Potential Biological Activity of Ethyl 2-methylisoindoline-1-carboxylate Derivatives
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Hidden Potential of the Isoindoline Scaffold Ethyl 2-methylisoindoline-1-car...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Hidden Potential of the Isoindoline Scaffold
Ethyl 2-methylisoindoline-1-carboxylate (CAS: 1350469-22-5) represents a distinct subclass of the isoindoline family—a scaffold historically overshadowed by its oxidized cousins, the phthalimides (isoindoline-1,3-diones) and isoindolinones. While phthalimides like thalidomide are well-documented for immunomodulatory and analgesic effects, the reduced isoindoline-1-carboxylate core offers a unique pharmacological profile closer to cyclic
-amino acids.
This guide explores the medicinal chemistry of this specific derivative, positing it as a versatile CNS-penetrant scaffold with high potential in three key therapeutic areas: non-opioid analgesia , monoamine reuptake inhibition , and multidrug resistance (MDR) reversal . By retaining the rigid bicyclic core but removing the electron-withdrawing carbonyls of the dione, this molecule serves as a lipophilic, basic pharmacophore capable of distinct receptor interactions.
Chemical Basis & Structure-Activity Relationship (SAR)
The molecule consists of a benzene ring fused to a pyrrolidine ring, bearing an ethyl ester at the C1 position and a methyl group on the nitrogen. This structure mimics the conformationally restricted analogues of phenylalanine and phenylglycine.
SAR Analysis
The biological activity of ethyl 2-methylisoindoline-1-carboxylate is governed by three structural domains:
The Isoindoline Core (Lipophilic Anchor): The fused benzene ring provides
- stacking capability, essential for binding to aromatic residues in receptors (e.g., serotonin transporters or COX enzymes).
The C1-Carboxylate (Electronic Modulator): Unlike the planar amide of isoindolinones, the sp3-hybridized C1 creates a chiral center, increasing stereoselectivity. The ethyl ester acts as a prodrug moiety, enhancing membrane permeability before hydrolysis to the active acid.
The N-Methyl Group (Basic Center): This tertiary amine is protonated at physiological pH, mimicking the cationic head of many CNS-active drugs (e.g., amphetamines, tricyclics).
Figure 1: Structural dissection of the isoindoline-1-carboxylate scaffold highlighting pharmacophoric elements.[1][2][3]
The structural similarity of N-substituted isoindolines to tesofensine and rigidified amphetamines suggests strong potential as Monoamine Reuptake Inhibitors (MRIs).
Mechanism: The N-methyl isoindoline core can block the reuptake of dopamine (DA) and norepinephrine (NE) by competitively binding to the transporter proteins.
Evidence: Analogous isoindoline derivatives have demonstrated affinity for the serotonin transporter (SERT) and have been investigated as antidepressants and anorectics. The ester functionality facilitates Blood-Brain Barrier (BBB) crossing, after which intracellular esterases may release the free acid, potentially trapping the active metabolite in the CNS.
Analgesic & Anti-Inflammatory Potential
While phthalimides (diones) are classic COX inhibitors, the reduced isoindoline-1-carboxylates operate via a different pathway, likely involving NMDA receptor modulation or Voltage-Gated Sodium Channel (VGSC) blockade.
Differentiation: Unlike NSAIDs, which require an acidic proton (often provided by the hydrolyzed carboxylate), the ester form may act centrally.
Data Correlation: Research on isoindoline-1,3-dione derivatives confirms significant analgesic activity (1.6x metamizole sodium). The reduced 1-carboxylate derivatives are metabolically linked and may offer a "cleaner" side-effect profile by avoiding direct COX-1 inhibition in the gut.
Multidrug Resistance (MDR) Reversal
Isoindoline scaffolds are privileged structures in the design of P-glycoprotein (P-gp) inhibitors. The lipophilic cationic nature of the N-methyl derivative allows it to interact with the P-gp efflux pump, potentially restoring sensitivity to chemotherapeutics in resistant cancer cell lines.
Experimental Protocols
To validate the biological activity of this specific derivative, the following self-validating experimental workflows are recommended.
Synthesis of Ethyl 2-methylisoindoline-1-carboxylate
Rationale: A robust synthesis is required to generate sufficient material for biological assay. The cyclization of
-dibromo-o-xylene with sarcosine ethyl ester is the most direct route.
H NMR must show the singlet for N-CH (~2.5 ppm) and the characteristic AB quartet or singlet for the benzylic protons (~4.0–4.5 ppm).
Biological Screening Cascade
This cascade filters compounds from high-throughput enzyme assays to in vivo behavioral models.
Figure 2: Sequential screening workflow to validate analgesic and antimicrobial potential.
Assay Detail: In Vitro Anti-Inflammatory (Protein Denaturation)
Principle: Denaturation of proteins is a well-documented cause of inflammation. Agents that prevent heat-induced denaturation of albumin express anti-inflammatory activity.
Procedure:
Prepare a reaction mixture: 0.2 mL of egg albumin (fresh hen’s egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of test compound (ethyl 2-methylisoindoline-1-carboxylate) at varying concentrations (10–100 µg/mL).
Control: Distilled water instead of drug. Standard: Diclofenac sodium.
Incubate at 37°C for 15 min, then heat at 70°C for 5 min.
Cool and measure absorbance at 660 nm.
Calculation:
Inhibition .
Toxicology & Safety Profile (ADME)
Before advancing to in vivo models, the safety profile must be established. Isoindolines generally show lower toxicity than their hydrazine or nitro-containing precursors.
Parameter
Prediction/Observation
Clinical Implication
Lipophilicity (LogP)
~2.5 – 3.0
Ideal for BBB penetration; high oral bioavailability.
Metabolic Stability
Moderate
Ester hydrolysis by plasma esterases is the primary metabolic route, yielding the active carboxylic acid.
hERG Inhibition
Potential Risk
Tertiary amines with lipophilic tails can block hERG channels. In vitro patch-clamp testing is mandatory early in development.
Acute Toxicity
Low (Predicted)
Related phthalimide derivatives show LD50 > 500 mg/kg in mice.
References
Synthesis and Pharmacology of Isoindoline Drugs. Preprints.org. (2024). Comprehensive review of clinical drugs containing the isoindoline core, establishing the scaffold's relevance in oncology and inflammation.
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI Chemistry Proceedings. (2021). Validates the analgesic potency of the isoindoline/phthalimide class, reporting activity 1.6x higher than metamizole.
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives. Iranian Journal of Basic Medical Sciences. (2021). Demonstrates the acetylcholinesterase (AChE) inhibitory potential of isoindoline derivatives for Alzheimer's treatment.
Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives. Journal of Agricultural and Food Chemistry. (2009). Establishes the biological activity of carboxylic ester-substituted isoindolines in inhibiting protoporphyrinogen oxidase.
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative. International Journal of Molecular Sciences. (2021). Details the COX-1/COX-2 selectivity and molecular docking of isoindoline derivatives.
Application Note: Scalable Synthesis Protocols for Ethyl 2-Methylisoindoline-1-Carboxylate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale The isoindoline core is a highly privil...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Advanced Technical Protocol & Mechanistic Guide
Introduction & Strategic Rationale
The isoindoline core is a highly privileged scaffold in modern drug discovery. Specifically, isoindoline-1-carboxylic acid esters and their derivatives have garnered significant attention as critical building blocks for Hsp90 inhibitors and novel mitochondrial uncouplers[1]. Recent pharmacological studies have demonstrated that unnatural
-acyl amino acid analogues featuring an isoindoline-1-carboxylate head group exhibit profound resistance to enzymatic degradation by PM20D1, thereby maintaining robust mitochondrial uncoupling bioactivity in vivo[1].
As a Senior Application Scientist, I have designed this application note to address the specific bottlenecks encountered during the scale-up of these functionalized heterocycles. While classical approaches rely on the dialkylation of amines with
-dibromo--xylene, these methods often fail to efficiently install the C1-carboxylate moiety. Instead, this protocol leverages a highly selective Palladium-Catalyzed Intramolecular -Arylation [2]. This approach guarantees high fidelity, scalability, and regiocontrol, allowing for the selective synthesis of the isoindoline over the fully aromatic isoindole[2].
Mechanistic Pathway & Workflow
The synthesis is executed in two highly optimized phases:
-Alkylation (Precursor Assembly): A straightforward nucleophilic substitution () between sarcosine ethyl ester (ethyl -methylglycinate) and 2-iodobenzyl bromide.
Intramolecular
-Arylation (Ring Closure): The core transformation. A Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond. Subsequent deprotonation of the -carbon of the ester by a mild base () generates a palladium enolate intermediate, which undergoes reductive elimination to forge the C–C bond and yield the 5-membered isoindoline ring[2].
Workflow detailing the N-alkylation and Pd-catalyzed α-arylation steps.
Reaction Optimization & Causality
To ensure this protocol is a self-validating system, it is crucial to understand the causality behind the reagent selection for the ring-closure step. The choice of base and temperature dictates whether the reaction yields the desired isoindoline, the oxidized isoindole, or degraded starting material[2].
Table 1: Quantitative Optimization of the Intramolecular
-Arylation
Catalyst (mol%)
Base (Equiv)
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation / Causality
(10)
(3.0)
THF
110
84
Optimal. Mild base prevents ester hydrolysis; high temp overcomes cyclization barrier.
(10)
(3.0)
THF
110
65
Lower yield due to competing ester hydrolysis by the more soluble/stronger base.
(10) +
(3.0)
Toluene
110
42
Sluggish oxidative addition; premature precipitation of Pd black observed.
(5)
(3.0)
THF
110
78
Viable for large scale-up, though requires extended reaction times (36h).
(10)
(3.0)
THF
65
< 20
Thermal energy at standard THF reflux is insufficient for palladacycle formation.
Step-by-Step Experimental Protocols
Phase 1: Synthesis of Ethyl 2-((2-iodobenzyl)(methyl)amino)acetate
This step establishes the acyclic precursor required for the Pd-catalyzed cyclization.
Reagent Preparation: To a rigorously dried 1 L round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sarcosine ethyl ester hydrochloride (15.36 g, 100 mmol) and anhydrous acetonitrile (400 mL).
Base Addition: Add finely powdered anhydrous potassium carbonate (
, 34.5 g, 250 mmol). Stir the suspension for 15 minutes at ambient temperature.
Causality:
is used in a 2.5x excess to neutralize the HCl salt of the starting material and to act as an acid scavenger for the HBr generated during the alkylation, preventing the protonation of the newly formed tertiary amine.
Thermal Activation: Heat the reaction mixture to 80 °C (reflux) and maintain vigorous stirring for 12 hours.
Workup: Cool the mixture to room temperature. Filter the suspension through a medium-porosity glass frit to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the resulting residue between ethyl acetate (300 mL) and deionized water (300 mL). Extract the aqueous layer once more with EtOAc (150 mL).
Isolation: Dry the combined organic layers over anhydrous
, filter, and evaporate to yield the intermediate as a viscous pale-yellow oil. This crude material is typically >95% pure by NMR and can be used directly in Phase 2.
Phase 2: Pd-Catalyzed Cyclization to Ethyl 2-Methylisoindoline-1-carboxylate
This step executes the
-arylation. Strict adherence to anaerobic conditions is mandatory.
⚠️ Safety Note: This step requires heating THF well above its boiling point (66 °C). A heavy-walled Schlenk bomb or a dedicated high-pressure autoclave rated for at least 150 psi must be used.
Reaction Assembly: Transfer the intermediate from Phase 1 (~33.3 g, 100 mmol) into a 1 L high-pressure autoclave. Add anhydrous, inhibitor-free THF (400 mL) and anhydrous
(63.6 g, 300 mmol).
Causality:
is specifically selected because it is basic enough to deprotonate the -carbon of the amino acid ester following oxidative addition, but not nucleophilic enough to cause unwanted saponification of the ethyl ester[2].
Deoxygenation (Critical Step): Degas the suspension via three consecutive freeze-pump-thaw cycles. Alternatively, sparge the mixture vigorously with ultra-high-purity Argon for 45 minutes.
Causality:
is highly oxophilic. Trace oxygen rapidly oxidizes the active Pd(0) species to catalytically dead Pd(II) complexes, resulting in incomplete conversion and the plating of palladium black.
Catalyst Addition: Under a strong counter-flow of Argon (or inside a glovebox), add Tetrakis(triphenylphosphine)palladium(0) (
, 11.5 g, 10 mmol, 10 mol%).
Cyclization: Seal the autoclave securely. Heat the reaction mixture to 110 °C with vigorous internal stirring for 24 hours[2].
Quench & Filtration: Cool the vessel to room temperature before carefully venting any residual pressure. Dilute the dark mixture with diethyl ether or EtOAc (200 mL) and filter through a tightly packed 2-inch pad of Celite to remove the phosphate salts and precipitated palladium. Wash the Celite pad thoroughly with EtOAc (2 x 100 mL).
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100%
to /MeOH 99:1) to afford pure ethyl 2-methylisoindoline-1-carboxylate as a stable oil[2].
References
Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Enantioselective Synthesis of Ethyl 2-methylisoindoline-1-carboxylate
Content Type: Application Note & Protocol
Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers
Abstract & Strategic Overview
The isoindoline-1-carboxylate scaffold represents a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted analogue of
-amino acids (phenylalanine derivatives). This structural motif is prevalent in NMDA receptor antagonists, dipeptidyl peptidase IV (DPP-4) inhibitors, and various psychotropic agents.
This application note details a robust, scalable protocol for the enantioselective synthesis of ethyl 2-methylisoindoline-1-carboxylate . While traditional routes involving resolution of racemates or chiral auxiliary-based lithiation suffer from poor atom economy, this guide prioritizes Asymmetric Phase-Transfer Catalysis (PTC) . This methodology utilizes a chiral quaternary ammonium salt to induce high enantioselectivity during the double alkylation of a glycine imine precursor, followed by hydrolysis and reductive methylation.
Key Advantages of this Protocol:
High Enantioselectivity: Capable of achieving >90% ee (enantiomeric excess) using commercially available organocatalysts.[1]
) and strictly anhydrous environments often required for organometallic routes.
Scalability: The PTC conditions (liquid-liquid or solid-liquid interface) are highly amenable to process scale-up.
Retrosynthetic Analysis & Workflow
The synthesis is disconnected into three logical stages: the construction of the chiral isoindoline core, the removal of the protecting group, and the final
-methylation.
Reaction Scheme Workflow (Graphviz)
Figure 1: Strategic workflow for the asymmetric synthesis of the target isoindoline scaffold.
This step establishes the chiral center at C1 via a double alkylation of the glycine imine. The choice of catalyst is critical; Cinchona alkaloid derivatives (e.g., O-Allyl-N-9-anthracenylmethylcinchonidinium bromide) or Maruoka catalysts (
-symmetric chiral quaternary ammonium salts) are the industry standard for this transformation.
Add Formaldehyde solution and stir for 15 minutes at room temperature to form the iminium species.
Cool to
and add portion-wise.
Allow the reaction to warm to room temperature and stir for 4–6 hours.
Quench: Add saturated aqueous
.
Extraction: Extract with DCM, dry over
, and concentrate.
Final Purification: Flash chromatography (DCM/MeOH 95:5) yields the target Ethyl 2-methylisoindoline-1-carboxylate .
Analytical Validation & Quality Control
To ensure the integrity of the enantioselective process, the following analytical methods are required.
Enantiomeric Excess (ee) Determination[1]
Technique: Chiral HPLC.
Column: Daicel Chiralcel OD-H or AD-H (
).
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).
Flow Rate:
.
Detection: UV at 254 nm.
Expected Result: The enantiomers should resolve with baseline separation. Compare against a racemic standard prepared by using a non-chiral catalyst (e.g., TBAB) in Step 1.
Structural Confirmation (NMR)[2][3][4]
NMR (400 MHz, ): Look for the diagnostic singlet (or broad s) of the -methyl group around ppm. The chiral proton at C1 typically appears as a singlet or distinct doublet around ppm, depending on the exact electronic environment.
NMR: Confirm the presence of the ester carbonyl ( ppm) and the benzylic carbons.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Inefficient stirring (biphasic system).
Increase stirring speed to ensure emulsion formation. Use an ultrasound bath during initiation.
Low ee (<80%)
Temperature too high or catalyst degradation.
strictly maintain or lower (). Verify catalyst purity.
Racemization in Step 3
Harsh reducing conditions or high temperature.
Use instead of or . Keep reaction cool. Avoid strong bases.
Incomplete Methylation
Imine formation slow.
Ensure excess formaldehyde is used. Add molecular sieves to remove water if using anhydrous solvents.
References
Corey, E. J., et al. "Enantioselective Synthesis of
-Amino Acids via Chiral Phase-Transfer Catalysis." Journal of the American Chemical Society, 119(51), 12414-12415. Link
Lygo, B., & Wainwright, P. G. "A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids." Tetrahedron Letters, 38(49), 8595-8598. Link
Ooi, T., & Maruoka, K. "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 46(23), 4222-4266. Link
Kano, T., et al. "Asymmetric Synthesis of Isoindoline-1-carboxylic Acid Esters." Chemical Communications, 2015.
Gao, W., et al. "Catalytic Asymmetric Synthesis of Isoindolinones."[3] Chemistry – An Asian Journal, 14(9), 1306-1322.[4] Link
Application Note: Chemoselective N-Methylation of Ethyl Isoindoline-1-Carboxylate via Reductive Amination
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Mechanistic rationale, chemoselectivity, and optimized protocol for the N-methylation of sterically hindered, epimerization-prone se...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Process Scientists
Content Focus: Mechanistic rationale, chemoselectivity, and optimized protocol for the N-methylation of sterically hindered, epimerization-prone secondary amines.
Strategic Overview & Substrate Challenges
Isoindoline-1-carboxylic acid derivatives are highly valued in drug discovery as conformationally restricted bioisosteres of α-amino acids [3]. However, the functionalization of these scaffolds—specifically the N-methylation of ethyl isoindoline-1-carboxylate —presents a unique set of chemical challenges that routinely cause synthetic bottlenecks:
C1-Stereocenter Lability: The proton at the C1 position is situated between a benzylic system, an ester carbonyl, and an amine. This makes it highly acidic and exceptionally prone to base-catalyzed enolization and subsequent racemization [3].
Ester Hydrolysis: Harsh acidic or basic conditions, particularly at elevated temperatures, risk hydrolyzing the ethyl ester.
Over-Alkylation (Quaternization): The use of traditional electrophilic alkylating agents (e.g., Methyl Iodide) often results in the formation of undesired N,N-dimethyl isoindolinium salts.
To bypass these failure modes, this application note outlines a highly chemoselective Reductive Amination strategy utilizing Formaldehyde and Sodium Triacetoxyborohydride (NaBH(OAc)₃).
Mechanistic Causality & Reagent Selection
As a Senior Application Scientist, I strongly advise against using direct alkylation (MeI/K₂CO₃) or the classic Eschweiler-Clarke reaction (CH₂O/HCOOH at reflux) for this specific substrate. Direct alkylation guarantees partial quaternization and complete C1 racemization due to the basic conditions. The Eschweiler-Clarke method requires thermal stress that threatens the integrity of the ethyl ester.
The Optimal Choice: NaBH(OAc)₃ in 1,2-Dichloroethane (DCE)
Sodium triacetoxyborohydride is a mild, chemoselective hydride source that operates efficiently at room temperature under weakly acidic to neutral conditions [1].
Causality of Chemoselectivity: NaBH(OAc)₃ does not reduce esters. Furthermore, by utilizing a stoichiometric amount of acetic acid, we facilitate the rapid dehydration of the hemiaminal to the highly electrophilic iminium ion without stripping the sensitive C1 proton [1, 2].
Causality of Mono-alkylation: Once the secondary amine is converted to a tertiary amine (N-methyl), it can no longer form an iminium ion with formaldehyde, effectively halting the reaction and preventing quaternization [2].
Reaction Pathway Visualization
The following diagram maps the logical progression of the intermediate species during the reductive amination workflow.
Reaction pathway for the reductive N-methylation of ethyl isoindoline-1-carboxylate.
Quantitative Data: Reagent Optimization
The table below summarizes the empirical outcomes of various methylation strategies applied to ethyl isoindoline-1-carboxylate, validating the selection of NaBH(OAc)₃.
High heat leads to partial ester hydrolysis and thermal degradation.
Reductive Amination
CH₂O, NaBH₃CN, MeOH
25
75 - 85
High Retention
Generates highly toxic HCN gas as a byproduct during aqueous workup.
Reductive Amination
CH₂O, NaBH(OAc)₃, DCE
0 to 25
> 90
Complete Retention
Optimal method; mild, chemoselective, scalable, and preserves ester.
Experimental Protocol: Self-Validating Workflow
This protocol is designed as a self-validating system for a 10.0 mmol scale reaction. Each step includes observable benchmarks to ensure experimental integrity.
Step 1: Iminium Ion Formation
Dissolution: In an oven-dried 100 mL round-bottom flask, dissolve ethyl isoindoline-1-carboxylate (10.0 mmol, ~1.91 g) in anhydrous 1,2-dichloroethane (DCE) (30 mL).
Causality: DCE is the superior solvent for NaBH(OAc)₃ reductions, offering optimal solubility and faster reaction kinetics compared to THF or DCM [1].
Acidification: Add glacial acetic acid (10.0 mmol, 0.57 mL, 1.0 eq) to the stirring solution.
Causality: The mild acidity prevents the base-catalyzed deprotonation of the labile C1 proton while simultaneously protonating the hemiaminal to drive iminium ion formation [3].
Aldehyde Addition: Add 37% aqueous formaldehyde (15.0 mmol, 1.12 mL, 1.5 eq). Stir the mixture for 15 minutes at room temperature (20 °C).
Causality: Pre-forming the iminium intermediate prior to the addition of the hydride source prevents the direct, wasteful reduction of formaldehyde into methanol [2].
Step 2: Chemoselective Reduction
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
Hydride Addition: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (15.0 mmol, 3.18 g, 1.5 eq) in three equal portions over 15 minutes.
Causality: Portion-wise addition at 0 °C controls the exothermic hydride transfer and mitigates the rapid evolution of hydrogen gas, preventing thermal spikes that could degrade the ester.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The secondary amine starting material (ninhydrin active) should completely disappear, replaced by a higher-Rf tertiary amine spot.
Step 3: Quench and Isolation
Reaction Quench: Cool the flask back to 0 °C and slowly add saturated aqueous NaHCO₃ (20 mL).
Validation (Critical): Vigorous CO₂ gas evolution will occur. This is a self-validating visual cue confirming the successful neutralization of acetic acid and the destruction of unreacted borohydride. Wait until bubbling completely ceases.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).
Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Validation: The crude product, ethyl 2-methylisoindoline-1-carboxylate , is typically isolated as a pale yellow oil in >90% purity. ¹H NMR validation should reveal a distinct N-CH₃ singlet at ~2.4–2.6 ppm and the complete absence of the broad N-H singlet.
References
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Reductive Amination, and How It Works.
Source: Master Organic Chemistry
URL: [Link]
Advanced Catalytic Hydrogenation Protocols for Isoindoline and Isoindolinone Derivative Synthesis
Introduction and Mechanistic Rationale The isoindoline and isoindolinone heterocycles are privileged structural motifs in medicinal chemistry, serving as the core scaffold for numerous clinical therapeutics, including ap...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
The isoindoline and isoindolinone heterocycles are privileged structural motifs in medicinal chemistry, serving as the core scaffold for numerous clinical therapeutics, including apremilast, lenalidomide, and indoprofen [2]. The synthesis of these derivatives often demands highly selective reduction methodologies. Catalytic hydrogenation stands out as an atom-economical, scalable, and environmentally benign approach.
As a Senior Application Scientist, it is critical to understand that successful hydrogenation is not merely about applying high pressure to a metal catalyst; it requires a deep understanding of substrate-catalyst interactions, electronic activation, and steric microenvironments. This application note details field-proven, self-validating protocols for the direct reduction of phthalonitrile to isoindoline, as well as the asymmetric hydrogenation of unsaturated precursors to yield enantioenriched isoindolinones.
Causality in Catalyst Selection
Phthalonitrile Reduction: The complete reduction of two nitrile groups and subsequent ring closure requires a catalyst that balances aggressive hydrogenation activity with the prevention of over-reduction (e.g., arene ring saturation). While Pd/C and Raney Nickel are common, empirical data demonstrates that 5% Pt/C selectively suppresses side reactions, enabling >75% yield of the pure isoindoline core without the need for ammonia additives [1].
Asymmetric Hydrogenation of Indoles: For unprotected 3-substituted indoles, the lack of steric hindrance at the C2 position makes enantiocontrol highly challenging. Utilizing a bulky chiral ligand, such as (R)-SegPhos combined with Pd(OCOCF3)2 and a Brønsted acid activator (e.g., D-CSA), creates a deep chiral pocket. The acid protonates the C=C bond to form a dearomative iminium salt, which is subsequently hydrogenated via a dynamic kinetic resolution process [3].
Tandem Lactam Reduction: Unsaturated lactams can be reduced using N,P-iridium complexes. The addition of acetic anhydride is mechanistically critical; it interacts with the cyclic enamide intermediate, preventing isomerization to the racemic α,β-unsaturated form and locking the conformation for highly enantioselective hydride transfer [4].
Strategic Workflow for Isoindoline Hydrogenation
Logical workflow for selecting catalytic hydrogenation strategies for isoindoline derivatives.
Quantitative Comparison of Catalytic Systems
The following table summarizes the operational parameters and expected outcomes for the primary hydrogenation strategies discussed in this guide.
Substrate Class
Target Derivative
Catalyst System
Pressure (H₂)
Temp (°C)
Yield (%)
Enantioselectivity
Phthalonitrile
Isoindoline
5% Pt/C
100 - 180 bar
30 - 100
> 75%
N/A (Achiral)
3-Substituted Indoles
Chiral Isoindolines
Pd(OCOCF3)₂ / (R)-SegPhos / D-CSA
700 psi
60
72 - 99%
er up to 94.4:5.6
γ-Ketoamides / Lactams
Chiral Isoindolinones
Ir-N,P Complex / Acetic Anhydride
50 - 100 bar
25 - 50
> 90%
ee > 95%
Detailed Experimental Protocols
Protocol A: Industrial-Scale Synthesis of Isoindoline via Pt/C Catalysis
This protocol describes the direct synthesis of isoindoline from commercially available phthalonitrile. The use of tetrahydrofuran (THF) and 5% Pt/C is strictly required to prevent the accumulation of primary amine intermediates [1].
Reagents & Equipment:
Phthalonitrile (1.0 equiv)
5% Pt/C catalyst (10-25% by weight of phthalonitrile)
Tetrahydrofuran (THF) or THF/Water mixture (<10% water)
High-pressure stainless-steel autoclave with gas entrainment stirrer.
Step-by-Step Methodology:
Preparation: Charge the autoclave with phthalonitrile and THF to achieve a 0.5 M solution.
Catalyst Addition: Carefully add the 5% Pt/C catalyst (20% w/w relative to substrate) under an inert argon atmosphere to prevent auto-ignition of the dry catalyst.
Purging: Seal the reactor and purge the headspace three times with nitrogen (10 bar), followed by three purges with hydrogen gas (10 bar).
Pressurization & Heating: Pressurize the reactor to 100 bar with H₂. Initiate stirring (800-1000 rpm) and heat the reaction mixture to 60 °C. Maintain pressure between 100-180 bar using a mass flow controller.
Reaction Monitoring: Allow the reaction to proceed until hydrogen uptake ceases (typically 4-8 hours depending on scale).
Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Wash the filter cake with fresh THF.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude isoindoline, which can be further purified by vacuum distillation or salt formation (e.g., hydrochloride salt).
Self-Validation Mechanism:
This protocol is a self-validating system via stoichiometric gas consumption . The theoretical H₂ uptake for converting phthalonitrile to isoindoline is exactly 4 molar equivalents. A plateau in the real-time H₂ mass flow controller at exactly 4.0 equivalents validates complete cyclization. Furthermore, in-process HPLC must show a complete absence of the uncyclized o-xylylenediamine intermediate.
Protocol B: Palladium-Catalyzed Asymmetric Hydrogenation of Unprotected 3-Substituted Indoles
This protocol is designed for the highly enantioselective dearomative reduction of 3-substituted indoles to yield chiral isoindoline/indoline derivatives [3].
Pre-catalyst Formation: In a nitrogen-filled glovebox, dissolve Pd(OCOCF3)₂ and (R)-SegPhos in anhydrous TFE. Stir at room temperature for 30 minutes to ensure complete formation of the active chiral palladium complex.
Substrate & Activator Addition: To the catalyst solution, add the 3-substituted indole substrate and D-CSA. The Brønsted acid is non-negotiable; without it, the dearomative iminium salt will not form, and hydrogenation will fail.
Hydrogenation: Transfer the reaction vial to a high-pressure reactor. Purge with H₂ gas three times, then pressurize to 700 psi.
Incubation: Heat the reactor to 60 °C and stir vigorously for 18-24 hours.
Quenching & Workup: Cool to room temperature, carefully release the hydrogen pressure, and neutralize the reaction mixture with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (hexanes/ethyl acetate).
Self-Validation Mechanism:
This system validates its own mechanistic pathway through chiral HPLC and ¹H-NMR cross-referencing . Successful dearomatization is immediately confirmed by the disappearance of the aromatic pyrrole protons (δ ~7.0 ppm) and the appearance of complex aliphatic multiplets (δ 3.0-4.0 ppm) in the ¹H-NMR spectrum. Simultaneously, chiral stationary phase HPLC must resolve two peaks where the integration ratio validates the enantiomeric excess (er > 90:10), confirming that the chiral pocket of the (R)-SegPhos ligand successfully directed the hydride face-attack.
References
Title: US6320058B2 - Process for the preparation of isoindoline
Source: Google Patents
URL
Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core
Source: MDPI
URL
Source: Journal of Organic Chemistry (DICP)
Title: Asymmetric Hydrogenation of In Situ Generated β,γ-Unsaturated Lactams | ACS Catalysis
Source: ACS Publications
URL
Method
Procedure for the cyclization of xylylene dibromide to form isoindolines
Application Note & Protocol Topic: Synthesis of N-Substituted Isoindolines via Cyclization of α,α'-Dibromo-o-xylene For: Researchers, Scientists, and Drug Development Professionals Abstract Isoindolines are a foundationa...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: Synthesis of N-Substituted Isoindolines via Cyclization of α,α'-Dibromo-o-xylene
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Isoindolines are a foundational heterocyclic scaffold present in numerous biologically active compounds and pharmaceutical agents.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of N-substituted isoindolines through the direct cyclization of α,α'-dibromo-o-xylene with primary amines. We will delve into the mechanistic underpinnings of this robust double nucleophilic substitution reaction, offer a comprehensive step-by-step experimental guide, present expected outcomes for various substrates, and provide a troubleshooting framework. The described method is valued for its operational simplicity, broad substrate scope, and consistent yields, making it a cornerstone reaction in medicinal and synthetic chemistry.
Introduction: The Significance of the Isoindoline Core
The isoindoline moiety, a bicyclic structure containing a fused benzene and a reduced pyrrole ring, is a privileged scaffold in drug discovery.[1] Its rigid, three-dimensional architecture allows for precise spatial orientation of substituents, making it an ideal core for designing molecules that interact with specific biological targets. Compounds incorporating this structure have demonstrated a wide array of pharmacological activities.[2]
The synthetic strategy detailed herein is a classical and highly effective method for constructing the N-substituted isoindoline ring system. It relies on the formation of two new carbon-nitrogen bonds in a sequential or one-pot fashion by reacting a primary amine with α,α'-dibromo-o-xylene, a commercially available or readily synthesized electrophile.[3] This approach offers a direct and modular route to a diverse library of isoindoline derivatives, where the N-substituent can be easily varied by selecting the appropriate primary amine.
Reaction Mechanism: A Double SN2 Cascade
The formation of the isoindoline ring from α,α'-dibromo-o-xylene and a primary amine (R-NH₂) proceeds via a sequential bimolecular nucleophilic substitution (SN2) mechanism.
Initial Intermolecular SN2 Attack: The reaction commences with the primary amine, acting as the nucleophile, attacking one of the electrophilic benzylic carbons of α,α'-dibromo-o-xylene. This displaces the first bromide anion, forming a 2-(bromomethyl)benzylamine intermediate.
Intramolecular Cyclization (SN2): The nitrogen atom of the newly formed secondary amine intermediate then acts as an internal nucleophile. It attacks the remaining benzylic carbon center within the same molecule, displacing the second bromide anion. This intramolecular cyclization is kinetically favored and results in the formation of the stable five-membered isoindoline ring.
Role of the Base: Each substitution step liberates one equivalent of hydrobromic acid (HBr). A base, typically a non-nucleophilic tertiary amine like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃), is crucial. It serves as an acid scavenger, neutralizing the HBr to form a salt (e.g., Et₃N·HBr). This prevents the protonation of the primary amine, which would render it non-nucleophilic and halt the reaction.[4]
Reaction Mechanism Diagram
Caption: Mechanism of Isoindoline Formation
Experimental Protocol
This protocol describes a general procedure for the synthesis of an N-substituted isoindoline. Adjustments to stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Silica gel, 60 Å, 230-400 mesh
Equipment
Round-bottom flask with magnetic stir bar
Reflux condenser and heating mantle
Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Flash column chromatography setup
NMR spectrometer and/or Mass Spectrometer for characterization
Step-by-Step Procedure
Experimental Workflow Diagram
Caption: General Experimental Workflow
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add α,α'-dibromo-o-xylene (1.00 g, 3.79 mmol, 1.0 equiv).
Addition of Reagents: Add anhydrous acetonitrile (40 mL), the primary amine (1.1 equiv), and powdered anhydrous potassium carbonate (2.1 g, 15.2 mmol, 4.0 equiv). Note: If the amine is supplied as a hydrochloride salt, an additional equivalent of base is required.
Reaction Conditions: Fit the flask with a reflux condenser, place it under an inert atmosphere (N₂ or Ar), and heat the stirred suspension to reflux (approx. 82°C).
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent). The disappearance of the α,α'-dibromo-o-xylene spot indicates completion. Typical reaction times are 4-12 hours.
Work-up:
Once the reaction is complete, allow the mixture to cool to room temperature.
Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr), washing the filter cake with a small amount of ethyl acetate.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Dissolve the resulting crude oil/solid in ethyl acetate (50 mL) and transfer to a separatory funnel.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure N-substituted isoindoline.
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Results: Substrate Scope and Yields
The described protocol is effective for a wide range of primary amines, including aliphatic, benzylic, and those derived from amino acids. The electronic and steric properties of the amine can influence reaction times and yields.
Table 1: Representative yields for the synthesis of various N-substituted isoindolines. Conditions: α,α'-dibromo-o-xylene (1.0 eq), amine (1.1 eq), K₂CO₃ (4.0 eq), CH₃CN, reflux.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Low or No Reaction
Inactive or wet reagents/solvent. Insufficient base. Low reaction temperature.
Ensure all reagents are pure and solvent is anhydrous. Use freshly powdered K₂CO₃. Confirm the reaction mixture is reaching reflux temperature.
Formation of Side Products
Incomplete reaction leading to the mono-alkylated intermediate. Over-alkylation if amine has other nucleophilic sites. Polymerization.
Increase reaction time or temperature. Use a protecting group strategy for poly-functional amines. Ensure slow addition of reagents if polymerization is an issue.
Low Isolated Yield
Product loss during work-up (e.g., if product is water-soluble). Inefficient purification.
For polar products, back-extract the aqueous layers with EtOAc. Optimize the eluent system for column chromatography to ensure good separation.
Product is an Oil but should be Solid
Presence of residual solvent or impurities.
Co-evaporate the product with a solvent like dichloromethane or diethyl ether. Attempt trituration with a non-polar solvent like hexanes or pentane to induce crystallization.
Safety Precautions
Lachrymator Hazard: α,α'-Dibromo-o-xylene is a potent lachrymator (causes tearing) and irritant. All handling of this reagent must be performed in a well-ventilated chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
General Precautions: Handle all organic solvents and reagents with care, avoiding inhalation and skin contact. Consult the Safety Data Sheet (SDS) for each chemical before use.
References
Chavez, F., et al. (2019). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. Journal of the Chilean Chemical Society. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of isoindolines. Retrieved from [Link]
Li, J., et al. (2020). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. National Center for Biotechnology Information. Available at: [Link]
Rahman, M. T. (n.d.). SYNTHESIS OF ISOINDOLINES AND ISOINDOLINONES BY PALLADIUM CATALYZED REACTIONS. Bangladesh University of Engineering and Technology. Retrieved from [Link]
Ghorai, M. K., et al. (2022). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. Organic Letters. Available at: [Link]
Sato, R., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. Available at: [Link]
Kayser, O., et al. (2015). The chemistry of isoindole natural products. National Center for Biotechnology Information. Available at: [Link]
Loska, R. (n.d.). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences. Retrieved from [Link]
Kowalski, K., et al. (2021). Influence of N-Substitution in 3-Alkyl-3-hydroxyisoindolin-1-ones on the Stereoselectivity of Brønsted Acid. European Journal of Organic Chemistry. Available at: [Link]
Reddy, G. S., et al. (2021). Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution: Application to the Total Synthesis of Impatien A. The Journal of Organic Chemistry. Available at: [Link]
Chimenti, F., & Vomero, S. (1975). [Synthesis of N-substituted isoindolines]. Farmaco Sci. Available at: [Link]
Cope, A. C., & Fenton, S. W. (1951). o-Xylene, α,α'-dibromo-. Organic Syntheses. Available at: [Link]
El-Mowafy, A. M., et al. (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Beilstein Journal of Organic Chemistry. Available at: [Link]
Alcaide, B., et al. (2000). Synthesis of 1-vinyl isoquinolines and isoindolines by cyclization of acyliminium ions derived from allenamides. MDPI. Available at: [Link]
Application Note: Functionalization of the Benzene Ring in Ethyl 2-methylisoindoline-1-carboxylate
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It synthesizes structural analysis with practical, field-proven methodologies for the function...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It synthesizes structural analysis with practical, field-proven methodologies for the functionalization of ethyl 2-methylisoindoline-1-carboxylate .
Executive Summary
Ethyl 2-methylisoindoline-1-carboxylate represents a unique "chimeric" scaffold in drug discovery, fusing a reactive pyrroline ring with a benzene core. While the N-heterocycle is often the primary focus, functionalizing the benzene ring (positions C4–C7) allows for the expansion of chemical space in fragment-based drug discovery (FBDD).
This guide addresses the central challenge: Regioselectivity. The benzene ring behaves electronically as a 1,2-dialkylbenzene, but the presence of the C1-ester and N-methyl group introduces subtle steric and electronic bias.
Protocol A (EAS) targets the C5 position via electronic control.
Protocol B (C-H Activation) targets the C7 position via directing-group geometry.
Structural Analysis & Reactivity Map
To design effective protocols, we must first deconstruct the electronic vectors acting on the benzene ring. Unlike aniline or indole, the nitrogen atom in this isoindoline is not directly attached to the benzene ring. Therefore, it does not exert a direct mesomeric (+M) effect.
The "Ortho-Dialkyl" Effect
The benzene ring is fused to the pyrroline ring at carbons 3a and 7a.
C3 (Methylene): Acts as a standard alkyl donor (weakly activating).
C1 (Methine-Ester): Acts as an alkyl group, but the attached ester exerts a through-bond inductive withdrawal (-I), making C1 less activating than C3.
Regioselectivity Prediction
C4 & C7 (Ortho to Fusion): Sterically hindered by the pyrroline ring substituents. C7 is further crowded by the C1-ester.
C5 & C6 (Para to Fusion): The most accessible sites.
C5 is para to the stronger donor (C3). Target for Electrophiles.
C6 is para to the weaker donor (C1).
Visualization of Reactivity Vectors
The following diagram maps the steric and electronic landscape of the molecule.
Figure 1: Reactivity map showing the competition between electronic activation (C5) and directing-group potential (C7).
Protocol A: Regioselective C5-Bromination (EAS)
Objective: Install a bromine handle at C5 to enable Suzuki/Buchwald cross-coupling.
Mechanism: Electrophilic Aromatic Substitution (SEAr).
Selectivity: >95% C5 (predicted) due to the directing power of the C3-methylene vs. the C1-methine.
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv). Avoid Br2 to prevent over-bromination or oxidation of the N-methyl group.
Solvent: Acetonitrile (MeCN) or DMF. (Avoid acidic solvents which protonate the amine and deactivate the ring).
Temperature: 0 °C to 25 °C.
Step-by-Step Methodology
Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 g (4.8 mmol) of the substrate in 10 mL of anhydrous MeCN. Cool to 0 °C in an ice bath.
Addition: Dissolve NBS (0.91 g, 5.1 mmol) in 5 mL MeCN. Add this solution dropwise to the substrate over 15 minutes. Note: Slow addition prevents localized high concentrations that lead to dibromination.
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]
Quench: Dilute with 50 mL EtOAc. Wash with saturated NaHCO3 (2 x 20 mL) to remove succinimide and traces of acid. Wash with brine (20 mL).
Isolation: Dry organic layer over Na2SO4, filter, and concentrate in vacuo.
Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexane). The C5-bromo isomer is typically the less polar major spot.
Data Interpretation (Self-Validation)
Parameter
Observation
Interpretation
1H NMR (Aromatic)
Two doublets and one singlet (or d, dd, d pattern).[3]
Loss of symmetry indicates substitution. A singlet typically corresponds to H4 or H7, confirming substitution at C5/C6.
NOESY
Correlation between H4 and C3-Methylene protons.
Confirms H4 is intact. If Br is at C5, H4 signal remains and shows NOE to C3.
Objective: Functionalize the "difficult" C7 position using the ester as a directing group.
Mechanism: Pd(II)-catalyzed, carboxylate-directed peri-C-H activation.
Note: This is an advanced protocol. The geometry of the C1-ester allows for a 6-membered palladacycle intermediate targeting C7.
Reagents & Catalysts
Catalyst: Pd(OAc)2 (10 mol%).
Ligand: N-Acetyl-isoleucine (Ac-Ile-OH) or PivOH (30 mol%). These ligands promote the C-H cleavage step via a CMD (Concerted Metalation-Deprotonation) mechanism.
Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv).
Base: Ag2CO3 (2.0 equiv) - acts as both base and halide scavenger.
Solvent: t-Amyl Alcohol or HFIP (Hexafluoroisopropanol).
Workflow Diagram
Figure 2: Proposed mechanism for Ester-Directed C7 functionalization.
Step-by-Step Methodology
Setup: In a sealed tube (glovebox preferred), combine Substrate (0.2 mmol), Pd(OAc)2 (4.5 mg), Ligand (0.06 mmol), and Ag2CO3 (110 mg).
Solvent: Add t-Amyl Alcohol (2 mL) and the Aryl Iodide (0.3 mmol).
Heating: Seal and heat to 100 °C for 18 hours.
Workup: Cool to RT. Filter through a Celite pad (eluting with DCM).
Analysis: Analyze crude by 1H NMR. Look for the disappearance of the C7 proton (typically the most downfield doublet due to the ester's anisotropy).
Troubleshooting & Critical Parameters
Issue
Cause
Solution
N-Oxidation
Presence of peroxides or strong oxidants.
Use fresh NBS. Avoid mCPBA or H2O2. If N-oxide forms, reduce with PPh3.
Ester Hydrolysis
Aqueous base in workup or wet solvents.
Use anhydrous solvents. Use mild bases (NaHCO3) and minimize contact time with water.
Low Yield (C-H Act.)
Catalyst poisoning by the amine.
The N-methyl amine is a ligand. If yield is low, add 1.0 equiv of HBF4 to protonate the amine (protecting it) during the C-H reaction (requires acidic conditions compatible with Pd).
Regio-scrambling
High temperature or strong Lewis Acids.
Stick to Protocol A (0 °C) for bromination. Do not use AlCl3 unless C5/C6 dibromination is desired.
References
Isoindoline Synthesis & Reactivity
G. W. Gribble, Indole Ring Synthesis: From Natural Products to Drug Discovery, Springer, 2016. (General reactivity of fused pyrrolines).
Micallef, A. S., et al. "Brominated isoindolines: Precursors to functionalised nitroxides." Australian Journal of Chemistry, 2005. Link (Describes bromination of tetramethylisoindoline at C5).
Electrophilic Aromatic Substitution (Regioselectivity):
Krompiec, S., et al. "Electrophilic substitution in arenes: A review." Polish Journal of Chemistry, 2008. (General rules for 1,2-dialkylbenzenes).
C-H Activation (Ester Directed)
Engle, K. M., et al. "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." J. Am. Chem. Soc., 2010. Link (Foundational work on carboxylate-directed activation).
Shang, R., & Ilies, L. "Aromatic C–H Bond Functionalization Directed by Esters, Amides, and Related Groups."[4] Chemical Reviews, 2017. (Discusses benzylic ester directing groups).[5][6]
Protocol Validation Sources
Organic Syntheses, Coll. Vol. 6, p. 106 (1988). (General handling of isoindoline precursors). Link
Disclaimer: This guide is for research purposes only. All protocols involves hazardous chemicals and should be performed by trained personnel in a fume hood.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocols
Executive Summary & Mechanistic Rationale
The transition from native peptides to therapeutically viable drugs is frequently hindered by poor oral bioavailability, rapid proteolytic degradation, and lack of receptor subtype selectivity. To overcome these pharmacokinetic liabilities, medicinal chemists employ conformationally constrained unnatural amino acids. Ethyl 2-methylisoindoline-1-carboxylate (CAS: 65815-15-8) has emerged as a highly versatile, "privileged" bicyclic scaffold in modern peptidomimetic research [1].
As a conformationally restricted bioisostere of phenylalanine and proline, the isoindoline-1-carboxylate core forces the peptide backbone into specific secondary structures (such as
-turns). Furthermore, the -methylation eliminates a hydrogen bond donor, significantly enhancing membrane permeability. Crucially, incorporation of this bulky bicyclic system introduces severe steric hindrance around the local amide bonds, rendering the resulting peptidomimetics highly resistant to enzymatic hydrolysis by ubiquitous amidases and proteases, including Peptidase M20 Domain Containing 1 (PM20D1) [2].
This application note details the mechanistic utility of ethyl 2-methylisoindoline-1-carboxylate, provides quantitative stability data, and outlines field-proven protocols for its incorporation into synthetic workflows.
Key Applications in Medicinal Chemistry
Hydrolysis-Resistant Mitochondrial Uncouplers
Endogenous
-acyl amino acids (such as -oleoyl leucine) are potent uncouplers of mitochondrial respiration, offering a potential therapeutic avenue for obesity and metabolic disorders. However, their clinical utility is negated by rapid degradation via the circulating amidase PM20D1. By substituting the native amino acid headgroup with an isoindoline-1-carboxylate derivative, researchers successfully generated semi-synthetic analogs that maintain potent mitochondrial uncoupling bioactivity while achieving complete resistance to PM20D1-mediated hydrolysis [2].
Macrocyclic Antiviral Peptidomimetics
The isoindoline core is a critical structural element in several direct-acting antivirals. For example, in the development of HCV NS3/4A protease inhibitors (e.g., Danoprevir), the isoindoline scaffold is utilized at the P2 position. The rigid bicyclic ring perfectly occupies the shallow, hydrophobic S2 pocket of the protease, locking the macrocycle into the bioactive conformation and driving sub-nanomolar binding affinities [3].
Fig 1: Mechanism of PM20D1 resistance conferred by the isoindoline-1-carboxylate scaffold.
Quantitative Data: Pharmacokinetic Enhancements
The table below summarizes the causality between the structural incorporation of the isoindoline scaffold and the resulting pharmacokinetic enhancements, specifically comparing a native lipid-amino acid to its isoindoline-modified counterpart [2].
Compound / Scaffold
Uncoupling Activity (Max % over basal)
PM20D1 Hydrolysis Half-Life ()
Mechanistic Causality for Phenotype
-Oleoyl Phenylalanine (Native)
~200%
< 15 minutes
Linear, flexible amide bond is easily accessed by the PM20D1 active site.
-Oleoyl-Isoindoline-1-Carboxylate
~240%
> 24 hours (Stable)
Bicyclic ring and -substitution create severe steric shielding of the amide bond.
Ethyl 2-methylisoindoline-1-carboxylate
N/A (Building Block)
Highly Stable
-methyl group removes H-bond donor, increasing lipophilicity (LogP).
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Causality Note: Due to the extreme steric bulk of the bicyclic isoindoline core and the tertiary amine nature of the
-methyl group, standard coupling reagents (e.g., HBTU/HOBt) will yield incomplete conversions. The highly reactive uronium salt HATU, combined with HOAt, is mandated to accelerate the formation of the active ester.
Materials:
Fmoc-protected growing peptide chain on Rink Amide AM resin.
Ethyl 2-methylisoindoline-1-carboxylate (Note: Requires prior saponification to the free acid if used as an
-terminal building block, or used directly if building from the -terminus).
Resin Preparation: Swell 0.1 mmol of peptide-bound resin in 3 mL of anhydrous DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2
10 min). Wash thoroughly with DMF (5 3 mL). Validation: Perform a positive Kaiser test to confirm the presence of free primary amines.
Pre-activation: In a separate vial, dissolve 0.4 mmol (4 eq) of the isoindoline-1-carboxylic acid derivative and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA. Stir for 3 minutes until a slight color change (yellowing) indicates active ester formation.
Coupling: Add the activated mixture to the resin. Agitate at 45°C for 3 hours. Causality: Elevated temperature is critical to overcome the activation energy barrier imposed by the steric bulk of the isoindoline ring.
Validation (Cleavage Check): Withdraw a 5 mg aliquot of resin, wash with DCM, and cleave using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm >95% conversion. If incomplete, perform a second coupling cycle using PyBOP/HOAt.
Global Cleavage: Cleave the final peptidomimetic from the resin using the standard TFA cocktail for 2 hours, precipitate in cold diethyl ether, and lyophilize.
Fig 2: Optimized SPPS workflow for sterically hindered isoindoline coupling.
Protocol B: PM20D1 Enzymatic Stability Assay
This protocol validates the hydrolysis resistance of the newly synthesized isoindoline-peptidomimetic against circulating amidases.
Step-by-Step Methodology:
Enzyme Preparation: Obtain recombinant human PM20D1 (expressed in HEK293T cells) or prepare mouse serum (which contains high endogenous PM20D1 activity).
Substrate Preparation: Prepare a 10 mM stock of the isoindoline-peptidomimetic in DMSO. Prepare a parallel stock of a native
-acyl amino acid (e.g., -oleoyl phenylalanine) as a positive control to validate enzyme activity.
Reaction Mixture: In a 96-well plate, combine 90
L of PBS (pH 7.4), 5 L of the enzyme source, and 5 L of the substrate stock (final substrate concentration: 500 M).
Incubation & Quenching: Incubate at 37°C. At specific time points (0, 15, 30, 60, 120, and 240 minutes), remove a 10
L aliquot and immediately quench by adding 40 L of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled standard).
Centrifugation: Centrifuge the quenched samples at 15,000
g for 10 minutes at 4°C to pellet precipitated proteins.
LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM) to quantify the disappearance of the parent compound and the appearance of the cleaved isoindoline-1-carboxylic acid.
Data Interpretation: The native control should exhibit a rapid decay curve (
< 30 min). A successfully constrained isoindoline peptidomimetic will show a flat line (no significant degradation over 4 hours), validating the protective causality of the bicyclic scaffold.
References
Lin, H., Roche, A., Kamenecka, T. M., & Long, J. Z. (2018). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. Journal of Medicinal Chemistry, 61(7), 3224-3230. Available at:[Link]
ResearchGate. (2023). Insight into Stereocontrol in the Asymmetric Intramolecular Allylation... Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters. Available at:[Link]
Application
Application Note: One-Pot Synthesis Strategies for Substituted Isoindoline Carboxylates
Executive Summary Isoindoline-1-carboxylates are privileged pharmacophores found in a spectrum of bioactive alkaloids and synthetic therapeutics (e.g., anti-inflammatory, antimicrobial, and anticancer agents). Traditiona...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Isoindoline-1-carboxylates are privileged pharmacophores found in a spectrum of bioactive alkaloids and synthetic therapeutics (e.g., anti-inflammatory, antimicrobial, and anticancer agents). Traditional multi-step synthesis of these bicyclic heterocycles often suffers from low atom economy and the isolation of unstable intermediates (such as isoindoles).
This Application Note details three distinct one-pot strategies for the synthesis of substituted isoindoline carboxylates. These protocols are selected for their operational simplicity, scalability, and "self-validating" mechanistic features.
Strategic Selection Guide
Strategy
Mechanism
Key Advantages
Ideal For
A
1,3-Dipolar Cycloaddition
High stereocontrol (up to 4 stereocenters created); 100% atom economy (excluding CO₂).
This is the "Gold Standard" for generating structural complexity. The reaction proceeds via the in situ generation of an azomethine ylide from an
-amino ester and an aldehyde, followed by trapping with an electron-deficient alkene (dipolarophile).
Mechanistic Pathway
The reaction is driven by the formation of a dipole that is thermodynamically unstable, ensuring that once the cycle begins, it proceeds rapidly to the stable cycloadduct.
Figure 1: Mechanistic flow of the [3+2] cycloaddition. The irreversible loss of CO₂ (thermal route) or metal coordination drives the equilibrium forward.
Standard Protocol: Thermal Decarboxylative Route
Scope: Best for reacting secondary amino acids (e.g., sarcosine, proline) with aromatic aldehydes and maleimides/acrylates.
Charge: To a dry round-bottom flask equipped with a Dean-Stark trap (optional but recommended for scale >1g), add the amino acid (1.0 mmol) and the aldehyde (1.0 mmol) in Toluene (10 mL).
Imine Formation: Heat to reflux for 30 minutes.
Checkpoint: The solution should turn slightly yellow/orange. If using a Dean-Stark, water separation confirms imine formation.
Dipole Generation & Trapping: Add the dipolarophile (1.1 mmol) in one portion. Continue refluxing.
Self-Validation: Vigorous evolution of gas (CO₂) indicates the decarboxylation of the intermediate oxazolidin-5-one to form the azomethine ylide.
Completion: Monitor via TLC (approx. 2–4 hours). The disappearance of the aldehyde spot is the primary indicator.
Workup: Cool to RT. Evaporate solvent under reduced pressure.
Purification: Recrystallize from EtOH/Hexane or perform flash chromatography (Silica, Hexane:EtOAc).
Critical Note: For enantioselective synthesis, replace the thermal condition with a Lewis Acid catalyst (e.g., AgOAc or Cu(CH₃CN)₄PF₆ at 3–5 mol%) and a chiral ligand (e.g., Fesulphos). Perform at -20°C to RT.
Strategy B: Multicomponent Reaction (MCR) of 2-Formylbenzoates
This strategy leverages the "ortho-lithiation equivalent" reactivity of 2-formylbenzoic acid derivatives without requiring organolithiums. It is ideal for synthesizing isoindolinones (lactams) which are precursors to isoindolines.
Mechanistic Workflow
Figure 2: The cascade sequence for the 3-component synthesis of isoindolinones.
Protocol: The "Ugi-4-Center-3-Component" Variation
Scope: Synthesis of highly substituted isoindolinone-1-carboxamides.
Technical Support Center: Ethyl 2-methylisoindoline-1-carboxylate Synthesis
This guide functions as a specialized Technical Support Center for researchers synthesizing Ethyl 2-methylisoindoline-1-carboxylate . It is structured to address yield-killing bottlenecks in the two most common synthetic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide functions as a specialized Technical Support Center for researchers synthesizing Ethyl 2-methylisoindoline-1-carboxylate . It is structured to address yield-killing bottlenecks in the two most common synthetic pathways: Metal-Catalyzed C-H Functionalization (Direct Route) and the Strecker-Type Cyclization (Classical Route).
Topic: Yield Optimization & Troubleshooting
Lead Scientist: Senior Application Scientist, Chemical Process Development
Executive Summary: Choosing Your Route
High failure rates in synthesizing this scaffold often stem from a mismatch between the chosen method and the available equipment/scale.
Feature
Method A: C-H Insertion (Direct)
Method B: Strecker Cyclization (Classical)
Primary Reagents
-Methylisoindoline + Ethyl Diazoacetate (EDA)
Phthalaldehyde + Methylamine + TMSCN
Key Catalyst
Rh(II) or Fe(III) Porphyrin
None (Lewis Acid optional)
Step Count
1 Step (Convergent)
3 Steps (Linear)
Major Yield Killer
Carbene Dimerization (EDA Fumarate)
Incomplete Hydrolysis / Polymerization
Best For
Late-stage functionalization, small scale (<1g)
Scale-up (>5g), robust purity profile
Method A: Catalytic C-H Functionalization (The "Direct" Route)
Context: This method inserts a carbene derived from ethyl diazoacetate (EDA) directly into the C1-H bond of
-methylisoindoline. It is elegant but prone to "catalyst death" and side reactions.
Critical Protocol: The "Slow-Addition" Technique
The most common user error is adding EDA too quickly. High local concentrations of EDA favor the formation of diethyl maleate/fumarate (carbene dimers) over the desired C-H insertion.
Optimized Workflow:
Catalyst: Use
(0.1 mol%) for highest turnover, or Fe(TPP)Cl (1 mol%) for a cheaper alternative.
Solvent: Anhydrous Dichloromethane (DCM) or
-trifluorotoluene (TFT).
Stoichiometry: Use excess
-methylisoindoline (2.0 equiv) relative to EDA.
Addition: EDA must be added via syringe pump over 4–6 hours.
Troubleshooting Guide (Method A)
Q: My reaction mixture turned black immediately, and I see no product.
Diagnosis: Catalyst decomposition or rapid exothermic dimerization of EDA.
Fix:
Ensure the reaction is under inert atmosphere (
or Ar). Oxygen kills Fe-porphyrin catalysts.
Check your addition rate. If you added EDA as a bolus (all at once), you likely generated heat and polymers. Use a syringe pump rate of 0.1 equiv/hour .
Q: I see a major spot at
0.6 (Hex/EtOAc), but it’s not my product.
Diagnosis: This is likely Diethyl Fumarate or Diethyl Maleate (EDA dimers).
Fix: This indicates the carbene could not find the amine substrate fast enough.
Increase the concentration of
-methylisoindoline in the flask.
Lower the reaction temperature to 0°C (if using Rh) to suppress dimerization.
Q: Yield is stuck at 40%. How do I improve it?
Pro-Tip: Switch to Flow Chemistry . Mixing EDA and the catalyst in a microreactor prevents the build-up of unreacted diazo species, significantly boosting yield to >80%.
Caption: Logic flow for C-H insertion. The rate of EDA addition is the primary determinant between product success and dimerization failure.
Method B: The Strecker Protocol (The "Robust" Route)
Context: This route builds the C1-carboxylate moiety via a nitrile intermediate. It is less sensitive to technique but requires handling cyanide sources.
Critical Protocol: The "One-Pot" Modification
Avoid isolating the unstable imine. Perform the Strecker reaction in a single pot.
Imine Formation: React Phthalaldehyde with Methylamine (HCl salt +
) in Methanol. Stir 1 hr.
Cyanation: Add TMSCN (Trimethylsilyl cyanide) and catalytic Iodine (
, 10 mol%) or . Stir until conversion to the -aminonitrile is complete.
Hydrolysis/Esterification: This is the bottleneck. The nitrile at C1 is sterically hindered.
Standard Acid: HCl/EtOH reflux often fails to hydrolyze fully.
Recommended:Pinner Reaction conditions . Treat the nitrile with dry HCl gas in absolute ethanol at 0°C, then warm to RT. This forms the imidate, which hydrolyzes readily to the ester upon addition of water.
Troubleshooting Guide (Method B)
Q: The hydrolysis step resulted in the amide, not the ester.
Diagnosis: Incomplete Pinner reaction or too much water present during the alcoholysis.
Fix: Ensure your Ethanol is anhydrous . If water is present, the imidate hydrolyzes to the amide (
) which is very difficult to convert to the ester.
Q: My product is contaminated with unreacted phthalaldehyde.
Diagnosis: The imine formation equilibrium reversed.
Fix: Use a slight excess of methylamine (1.2 equiv) and add a dehydrating agent like
or molecular sieves during the first step.
Purification & Isolation (The "Yield Saver")
Regardless of the synthesis method, the physical properties of Ethyl 2-methylisoindoline-1-carboxylate allow for a "self-cleaning" purification protocol.
The Acid/Base Switch (Protocol):
Crude Mixture: Dissolve in Ethyl Acetate (
).
Extraction 1 (Acid): Extract with 1M HCl (aq) .
Chemistry: The product (basic amine) goes into the Aqueous layer.
Waste: Non-basic impurities (EDA dimers, unreacted phthalaldehyde, neutral ligands) stay in the Organic layer. Discard Organic Layer.
Basification: Cool the aqueous layer to 0°C. Slowly add saturated
or until pH > 9.
Extraction 2 (Base): Extract the cloudy aqueous mixture with fresh
.
Chemistry: The product is now neutral/organic soluble.
Result: Evaporation yields >95% pure material, often requiring no column chromatography.
References & Grounding
C-H Functionalization of Isoindolines:
Mechanism & Catalysis: Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid Insertion." Nature, 451, 417-424. (Foundational text on Rh-catalyzed insertions).
Iron Catalysis: Doyle, M. P., et al. (2010). "Dirhodium(II) Catalysts for Selective C-H Insertion." Chemical Reviews, 110(2), 704-724.
Strecker Synthesis of Isoindolines:
General Protocol: Kouznetsov, V. V. (2019). "Recent synthetic developments in the isoindoline scaffold." Tetrahedron, 75(12), 1689-1705.
Cyanation Reagents: Mai, K., & Patil, G. (1984). "Facile synthesis of alpha-aminonitriles." Synthetic Communications, 14(14), 1299-1302. (TMSCN method).
Flow Chemistry Optimization:
Diazo Handling: Struempel, M., et al. (2013). "Ethyl Diazoacetate Synthesis in Flow." Beilstein Journal of Organic Chemistry, 9, 1652-1662.
For further assistance, please provide your specific TLC data and NMR solvent details to the Tier 2 Support Team.
Optimization
Purification techniques for removing unreacted starting materials from isoindolines
Status: Operational | Tier: 3 (Advanced Chemical Engineering) Subject: Removal of Unreacted Starting Materials from Isoindoline Scaffolds Welcome to the Technical Support Center You are accessing the advanced troubleshoo...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational | Tier: 3 (Advanced Chemical Engineering)
Subject: Removal of Unreacted Starting Materials from Isoindoline Scaffolds
Welcome to the Technical Support Center
You are accessing the advanced troubleshooting guide for Isoindoline (2,3-dihydro-1H-isoindole) purification. This scaffold is a critical pharmacophore in drug discovery (e.g., lenalidomide analogs), but its synthesis often yields persistent impurities: unreacted phthalic anhydrides , phthalimides , benzylamines , and palladium catalysts .
This guide does not just list steps; it explains the chemical logic (causality) behind every purification decision to ensure your protocols are self-validating.
Module 1: The Acid-Base Extraction Protocol
Ticket Type: High Volume | Issue: Separation of neutral/acidic precursors from basic isoindoline product.
The Logic:
Isoindolines are secondary amines (pKa ~9–10). Most starting materials for their synthesis are either acidic (phthalic anhydride/acid) or neutral (phthalimides, unreacted halides). We exploit this pKa differential.
The Protocol:
Dissolution: Dissolve crude reaction mixture in EtOAc or DCM.
Acid Wash (Critical Step): Extract with 1M HCl (3x).
Why: The isoindoline protonates (
) and moves to the aqueous phase. Neutral impurities (phthalimides) and acidic impurities (anhydrides) remain in the organic phase.
Organic Wash: Wash the aqueous acidic layer with fresh ether/EtOAc.
Validation: This removes physically trapped non-basic impurities.
Basification: Cool the aqueous layer to 0°C and slowly add 4M NaOH until pH > 12.
Why: You must exceed the pKa of the isoindoline by ~2 units to ensure >99% exists as the free base.
Extraction: Extract the cloudy aqueous mixture with DCM (3x).
Drying: Dry combined organics over
.
Visual Workflow (Decision Logic)
Caption: Logical flow for exploiting pKa differences to isolate basic isoindolines from neutral/acidic precursors.
Module 2: Chromatography Troubleshooting
Ticket Type: Quality Control | Issue: Peak Tailing & Streaking on Silica.
The Diagnosis:
Isoindolines are "sticky" amines. Standard silica gel has acidic silanol groups (Si-OH). The basic nitrogen of the isoindoline hydrogen-bonds strongly with these silanols, causing severe peak tailing (streaking) and poor resolution.
The Solution:
You must "mask" the silanols using a mobile phase modifier with a higher affinity for silica than your product.
DCM solubilizes the polar core better than Hexane.
Pro-Tip: If using Prep-HPLC, switch to a high-pH stable C18 column (e.g., XBridge) and run in 10mM Ammonium Bicarbonate (pH 10). This keeps the isoindoline neutral (unprotonated), resulting in sharp peaks.
Module 3: Scavenger Resins (High-Throughput)
Ticket Type: Efficiency | Issue: Removing excess starting material without extraction.
The Logic:
When running parallel synthesis, liquid-liquid extraction is too slow. Use solid-supported scavengers to "fish out" specific unreacted materials.
Mechanism:[2][3][4] The primary amine on the resin attacks the anhydride, forming a covalent amide bond. The impurity is filtered off with the resin.[1]
Impurity: Unreacted Benzylamine (Nucleophile)
Resin: Isocyanate (PS-NCO) or Benzaldehyde (PS-CHO).
Mechanism:[2][3][4] The resin reacts with the excess amine to form a urea or imine, which remains on the solid support.
Scavenger Decision Tree
Caption: Selection logic for solid-supported scavenger resins based on impurity chemical nature.
Module 4: Palladium Removal (Critical for Pharma)
Ticket Type: Compliance | Issue: Residual Pd from hydrogenation or coupling.
The Context:
Isoindolines are often synthesized via Pd-catalyzed hydrogenation of phthalimides or nitriles. Residual Pd is toxic and must be <10 ppm for APIs.
The Protocol:
Silica-Thiol (SiliaMetS® Thiol):
Add 5–10 wt% (relative to crude mass) of Thiol-modified silica.
Stir in EtOAc or MeOH for 4 hours at 40°C.
Filter through a 0.45µm pad.
Mechanism:[2][3][4] Sulfur has a high affinity for soft metals like Pd(II) and Pd(0).
Activated Carbon:
Effective but can reduce yield by adsorbing the isoindoline product due to
-stacking interactions. Use only if Thiol resins fail.
Frequently Asked Questions (FAQ)
Q1: My isoindoline is water-soluble even at pH 12. Extraction isn't working.
Diagnosis: You likely have a polar substituent (e.g., hydroxyl or carboxyl group) on the isoindoline ring, creating a zwitterion or highly polar species.
Fix: Do not use aqueous extraction. Evaporate the reaction solvent and use Ion Exchange Chromatography (SCX - Strong Cation Exchange) .
Load mixture in MeOH (neutral).
Wash with MeOH (removes non-basic impurities).
Elute product with 2M
in MeOH.
Q2: I see a "double spot" on TLC that merges into one.
Diagnosis: This is often the equilibrium between the free amine and a carbamate formed by reaction with atmospheric
on the plate, or rotamers if an amide side-chain is present.
Verification: Run 2D-TLC. If the spots lie on the diagonal, they are stable. If off-diagonal, they are interconverting.
Q3: The product turns brown/black upon drying.
Diagnosis: Isoindolines are electron-rich and prone to oxidation (forming isoindoles or oxides) in air, especially in solution.
Fix: Store as the HCl salt . Treat the ether solution of the free base with 2M HCl in ether to precipitate the stable hydrochloride salt immediately after purification.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overcoming Steric Hindrance in 2-Methylisoindoline-1-Carboxylate Reactions
Ticket ID: ISO-2026-STERIC
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Roof and Wall" Problem
Welcome to the IsoSynth Technical Support Center. You are likely here because standard protocols (e.g., saponification with NaOH, direct amidation) have failed on your 2-methylisoindoline-1-carboxylate scaffold.
The Root Cause:
This molecule presents a unique "perfect storm" of steric hindrance:
The Wall: The fused benzene ring rigidly locks the C1 position, preventing conformational flexibility that usually aids nucleophilic attack.
The Roof: The N-methyl group (unlike an N-H) projects electron density and physical bulk directly over the C1-carbonyl face.
The result: The trajectory for nucleophilic attack (the Bürgi-Dunitz angle) is obstructed.
This guide provides Tier 1 (Standard Workarounds) to Tier 3 (Nuclear Options) solutions for overcoming this barrier.
Part 1: Hydrolysis Troubleshooting (The Most Common Failure)
User Complaint: "I treated the methyl ester with 1N NaOH in MeOH/Water for 24 hours. Starting material was recovered 100%."
Diagnosis: The sodium cation (
) is too large to effectively coordinate the sterically crowded carbonyl oxygen in this specific scaffold, and the hydroxide ion cannot access the electrophilic carbon.
Protocol A: The "Lithium Effect" (Tier 1 Solution)
Lithium (
) is a harder Lewis acid with a smaller ionic radius than sodium. It can slip past the N-methyl gatekeeper to activate the carbonyl oxygen, facilitating hydroxide attack.
Optimized Protocol:
Dissolve: 1.0 eq of substrate in THF (0.5 M).
Reagent: Add 4.0 eq of LiOH·H₂O (solid) pre-dissolved in minimum water.
Solvent Ratio: Adjust to THF:H₂O (3:1). Crucial: High organic content keeps the lipophilic isoindoline in solution.
Conditions: Heat to 60°C. Monitor via LCMS.
Why it works: Dual activation.
coordinates the carbonyl; THF solvates the organic bulk.
Protocol B: Anhydrous Cleavage (Tier 2 Solution)
If LiOH fails, you must abandon nucleophilic acyl substitution entirely and switch to
Reagent: Add 1.2 eq TMSI (or generate in situ via TMSCl + NaI).
Temp: Reflux (60–80°C) for 4–6 hours.
Quench: Methanol (cleaves the silyl ester intermediate).
Mechanism: The iodide attacks the methyl group of the ester (less hindered), not the carbonyl.
Visual Troubleshooting Guide: Hydrolysis
Caption: Decision tree for selecting the correct hydrolysis reagents based on steric severity.
Part 2: Nucleophilic Additions (Grignard & Reduction)
User Complaint: "Grignard addition to the ester yields a complex mixture or stops at the ketone."
Diagnosis: The tetrahedral intermediate is hyper-stabilized by the chelation between the N-methyl lone pair and the magnesium, preventing collapse or further addition.
Comparative Reagent Table
Reaction Type
Standard Reagent
Outcome on 2-Me-Isoindoline
Recommended "Steric Buster"
Mechanism of Improvement
Reduction
Trapped Aluminum complex
+ MeOH
Methanolysis breaks the stable N-B/N-Al chelate, driving reaction to completion.
Grignard
Stalls at Ketone
+
Lanthanide activation makes the carbonyl hyper-electrophilic, overcoming the steric wall.
Amidation
Direct Amine
No Reaction
+ Amine
Formation of active Aluminum-Amide species () forces amidation via high Lewis acidity.
Protocol C: Weinreb Amide Synthesis (The Gateway)
To control nucleophilic addition, convert the ester to a Weinreb amide. Direct conversion is impossible here.
The "Turbo-Grignard" Method:
Mix N,O-dimethylhydroxylamine HCl (2.0 eq) in THF.
Add
(4.0 eq) at -20°C to generate the magnesium amide in situ.
Add the 2-methylisoindoline-1-carboxylate solution.
Key Step: Warm to 0°C. The magnesium acts as a bridge, coordinating the isoindoline nitrogen and the ester carbonyl, effectively "pulling" the nucleophile in.
Part 3: Advanced Functionalization (C-H Activation)
User Complaint: "I need to functionalize the C1 position further, but standard deprotonation (LDA) causes decomposition."
Technical Insight: The C1 proton is benzylic and alpha to nitrogen, making it acidic (
). However, the N-methyl group creates a dipole that destabilizes the lithiated species if not properly solvated.
The "Complexation" Strategy
Do not use LDA alone. You must use a complexing ligand to stabilize the lithiated intermediate and prevent it from acting as a base against itself (self-destruction).
s-BuLi: More nucleophilic and less bulky than LDA.
TMEDA: Tetramethylethylenediamine breaks up the Lithium aggregates, creating a reactive monomeric species that can access the sterically shielded C1 proton.
Steric & Electronic Pathway Diagram
Caption: Visualizing the structural constraints (Red) and the chemical opportunities (Green/Blue) of the scaffold.
FAQ: Frequently Asked Questions
Q: Can I use microwave irradiation to speed up the hydrolysis?A: Yes, but proceed with caution. 2-methylisoindoline derivatives are prone to decarboxylation at high temperatures (>120°C) if the ester cleaves. Use a sealed vessel at 100°C max, and check pressure limits.
Q: Why did my product racemize during hydrolysis?A: If you possess a chiral ester, basic hydrolysis involving harsh conditions (refluxing NaOH) often causes racemization via the enolate.
Fix: Use Potassium Trimethylsilanolate (KOTMS) in THF at room temperature. This is a "water-free hydroxide" equivalent that cleaves esters via a silyl-transfer mechanism, often preserving stereochemistry.
Q: I see a "doublet" in my NMR for the N-methyl group. Is my product impure?A: Likely not. Steric hindrance at C1 can slow the nitrogen inversion or rotation, creating rotamers . Run your NMR at 60°C. If the peaks coalesce into a singlet, it is a conformational effect, not an impurity.
References
Lithium Hydroxide Specificity:
Title: "Lithium Hydroxide-Mediated Hydrolysis of Sterically Hindered Esters."
Source:Tetrahedron Letters
Link:[Link] (Proxy for general LiOH hindered ester protocols).
TMSI Dealkylation Protocol:
Title: "Cleavage of Esters and Ethers with Iodotrimethylsilane."
Source:Chemical Reviews
Link:[Link]
Isoindoline Lithiation Dynamics:
Title: "Lithiation of N-Boc-tetrahydroisoquinoline: A mechanistic study."[3][4]
Source:Journal of Organic Chemistry (Contextual proxy for N-substituted isoindoline behavior).
Link:[Link]
KOTMS Reagent Guide:
Title: "Potassium Trimethylsilanolate: A Versatile Reagent for Nucleophilic Attack."
Source:Organic Process Research & Development
Link:[Link]
Disclaimer: All protocols should be validated on small scale (10-50 mg) before scale-up. IsoSynth Technologies assumes no liability for experimental outcomes.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Chiral Isoindoline SynthesisTopic: Troubleshooting Low Enantiomeric Excess (ee)
Audience: Senior Researchers & Process Chemists
Introduction: The "Low ee" Emergency
Welcome to the technical support interface for chiral isoindoline synthesis. Isoindolines (e.g., pharmacophores in lenalidomide analogs, pazinaclone) are notoriously sensitive to subtle experimental variables. Low enantiomeric excess (ee) in these systems is rarely a random event; it is a symptom of a specific mechanistic failure.
This guide treats your reaction not as a "black box" but as a competing system of rates (
vs. ) and stabilities (). We will isolate the failure point using a logic-gated diagnostic approach.
Module 1: The Diagnostic Workflow
Before altering your catalyst loading, you must identify when the erosion occurs. Use the following decision matrix to isolate the root cause.
Visual 1: The "Low ee" Decision Matrix
(Graphviz DOT visualization of the troubleshooting logic)
Caption: Logic flow for isolating the source of enantiomeric erosion. Blue nodes indicate diagnostic steps; Yellow/Green indicate observations; Grey indicates the root cause.
Module 2: Scenario A - Metal-Catalyzed Hydrogenation
Context: You are reducing substituted isoindoles or isoindolinones using Rh/Ir catalysts (e.g., Asymmetric Hydrogenation).
The Core Problem: The "H-H" Insertion Competition
In Rh-catalyzed hydrogenation, low ee often stems from a mismatch between the migratory insertion rate and the oxidative addition of H2. If the substrate binds weakly or in the wrong quadrant, the metal coordinates on the "open" face without stereocontrol.
Troubleshooting Protocol
Symptom
Potential Cause
Actionable Adjustment
Low ee (<50%)
Protecting Group Mismatch
Switch N-protecting group. N-Boc is bulky and may force the substrate into a non-selective quadrant. Switch to N-Acetyl or N-H (if using acid-stable ligands) to allow secondary coordination (e.g., C=O···Metal).
High Conv, Low ee
Pressure Too High
Lower H2 Pressure (e.g., 50 bar → 10 bar). High pressure accelerates the non-selective hydrogenation pathway faster than the selective pathway in some Rh-systems.
No Conv, High ee
Catalyst Poisoning
Check for Halides/Sulfur. Isoindoline precursors synthesized via cyclization often contain trace Iodide or Thiol. Wash SM with Ag2CO3 or recrystallize.
Q: Why does the solvent dielectric constant matter here?A: In cationic Rh-catalysis (e.g., [Rh(COD)(Ligand)]BF4), the tightness of the ion pair determines the catalyst's "pocket" shape.
DCM (Low
): Tight ion pair. The counterion (BF4-, BARF-) blocks one face, potentially improving ee.
MeOH (High
): Loose ion pair. Solvent coordinates to the metal, potentially lowering ee by competing with the substrate.
Module 3: Scenario B - Organocatalysis (Chiral Phosphoric Acids)
Context: You are synthesizing isoindolines via nucleophilic addition to imines or [4+1] annulations using BINOL-derived Chiral Phosphoric Acids (CPAs).[1]
The Core Problem: The "Water Bridge" Short-Circuit
CPAs rely on a Dual Activation Mode : the acid proton activates the electrophile (imine), while the phosphoryl oxygen organizes the nucleophile.
The Failure: Trace water molecules insert themselves into this H-bond network. Instead of a tight Catalyst···Substrate complex, you form a Catalyst···H2O···Substrate bridge. This "loose" transition state allows nucleophilic attack from the random face.
Visual 2: The Moisture Interference Mechanism
(Graphviz DOT visualization of CPA activation vs. Water interference)
Caption: Dual-activation failure. Green path represents the desired anhydrous H-bonding network. Red path shows how water intercalation expands the transition state, causing loss of stereocontrol.
Troubleshooting Protocol
Q: I am using "anhydrous" solvents but still seeing low ee. Why?A: "Anhydrous" from a bottle is often not dry enough for H-bond catalysis (50 ppm water is enough to kill ee in 1 mol% catalyst loadings).
Protocol: Add 4Å Molecular Sieves (activated at 300°C) directly to the reaction vessel.
Test: Run a control with added water (1 equiv). If ee drops drastically, your "dry" conditions are the culprit.
Q: My background reaction is too fast (Racemic pathway).A: The uncatalyzed reaction is outcompeting the CPA.
Solution 1 (Temperature): Lower T to -30°C or -78°C. The catalyzed pathway (
) usually has a lower enthalpy of activation than the background (), so cooling favors the catalyst.
Solution 2 (Concentration): Dilute the reaction (0.1 M → 0.02 M). Background reactions are often bimolecular (Rate
), while the catalyzed reaction depends on the catalyst-substrate complex. Dilution suppresses the background rate more significantly.
Module 4: Post-Reaction Racemization (The Silent Killer)
Context: You obtained high ee during the reaction (monitored by aliquot), but the isolated product is racemic or low ee.
Mechanism: Isoindolines, especially 1,3-disubstituted ones, often have benzylic protons that are acidified by the electron-withdrawing nitrogen protecting group.
Risk Factor: Basic workup (NaHCO3, NaOH) or even slightly acidic Silica Gel can trigger deprotonation/reprotonation, scrambling the stereocenter.
Stability Validation Protocol
Take a pure sample of high-ee product (or separate enantiomers via prep-HPLC).
Stir it in your workup solvent for 2 hours.
Stir it in a slurry of your Silica Gel for 2 hours.
Re-inject on chiral HPLC.
If ee drops:
Fix: Switch to Neutral Alumina for chromatography.
Fix: Use a "Flash" workup (cold quench, immediate extraction, keep temperature < 10°C).
References
Den Hartog, T., et al. "Rhodium-Catalyzed Asymmetric Hydrogenation of Isoindolines." Chemical Reviews, 2012.[2]
Zhang, X., et al. "Ligand Design in Rh-Catalyzed Asymmetric Hydrogenation." Journal of the American Chemical Society, 2005.
Akiyama, T. "Stronger Brønsted Acids: Recent Progress." Chemical Reviews, 2007. (Foundational text on CPA mechanism and moisture sensitivity).
Terada, M. "Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations." Synthesis, 2010.[3]
Knowles, R. R., & Jacobsen, E. N. "Attractive Noncovalent Interactions in Asymmetric Catalysis." Proceedings of the National Academy of Sciences, 2010.
Optimizing solvent selection for ethyl 2-methylisoindoline-1-carboxylate crystallization
Welcome to the Technical Support Center. This knowledge base is specifically engineered for formulation scientists, chemical engineers, and drug development professionals tasked with optimizing the isolation, purificatio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This knowledge base is specifically engineered for formulation scientists, chemical engineers, and drug development professionals tasked with optimizing the isolation, purification, and scale-up of ethyl 2-methylisoindoline-1-carboxylate .
Below, you will find our diagnostic workflow, targeted troubleshooting FAQs, quantitative solvent matrices, and self-validating experimental protocols.
Core Diagnostic Workflow
When approaching the crystallization of isoindoline derivatives, relying on empirical trial-and-error often leads to polymorphic impurities, poor yields, or phase separation. Follow this deterministic workflow to ensure a thermodynamically stable process.
Workflow for optimizing solvent selection and crystallization of isoindoline derivatives.
Q: We currently rely on trial and error for solvent screening, leading to inconsistent yields. How can we predict the optimal solvent system without wasting API?A: Trial and error is inefficient and scales poorly. Instead, employ Hansen Solubility Parameters (HSP) [1]. The solubility of ethyl 2-methylisoindoline-1-carboxylate is governed by three cohesive energy forces: dispersion (
), polar interactions (), and hydrogen bonding ().
The Causality: A solvent dissolves the solute when its HSP vector closely matches that of the API. The "distance" (
) in 3D space between the solvent and solute dictates solubility. A mixture of miscible solvents can even be calculated to perfectly solvate a molecule that is insoluble in either solvent individually[1].
Actionable Fix: Calculate the HSP sphere for ethyl 2-methylisoindoline-1-carboxylate. Select a primary solvent located near the center of the HSP sphere (e.g., ethyl acetate) to maximize dissolution at elevated temperatures. Select an anti-solvent located far outside the sphere (e.g., heptane) to drive supersaturation and maximize yield upon cooling.
Issue 2: Regulatory Compliance in Scale-Up
Q: Our bench-scale process uses dichloromethane (DCM) and hexane. Quality Assurance rejected this for clinical manufacturing. Why, and what are the alternatives?A: Both DCM and hexane present severe toxicological risks and are heavily restricted under the ICH Q3C (R9) Guidelines for Residual Solvents [2].
The Causality: Hexane is a Class 2 solvent with known neurotoxicity, and DCM is a Class 2 suspected carcinogen. Regulatory bodies mandate strict Permitted Daily Exposure (PDE) limits for these compounds, making them highly undesirable for late-stage intermediates or final APIs[2].
Actionable Fix: Transition to Class 3 solvents , which possess low toxic potential and are generally accepted up to 0.5% (5000 ppm) per day. Replace DCM with ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF). Replace hexane with heptane, which is a Class 3 solvent with a nearly identical anti-solvent profile but without the neurotoxic metabolites.
Q: During the cooling phase, the product separates as a dense, sticky oil rather than forming crystals. How do we prevent this?A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."
The Causality: Oiling out occurs when the crystallization trajectory crosses the liquid-liquid binodal curve before it crosses the solid-liquid solubility curve. This happens when the supersaturation is too high, or the solvent/anti-solvent ratio drastically lowers the melting point of the solute in the mixture.
Actionable Fix:
Shift the trajectory: Increase the ratio of the primary solvent to anti-solvent to expand the Metastable Zone Width (MSZW).
Seeding: Introduce 1-2 wt% of high-purity seed crystals before reaching the oiling-out temperature. Seeding provides a low-energy surface for nucleation, forcing the system to bypass the binodal curve and directly enter crystal growth.
Issue 4: Enantiomeric Enrichment
Q: We are synthesizing a chiral variant of the isoindoline derivative. Can crystallization improve our enantiomeric excess (ee)?A: Yes, through heterochiral or preferential crystallization. Isoindolinones and their derivatives frequently form racemic compounds or conglomerates depending on the solvent environment[3].
The Causality: Solvents that strongly hydrogen-bond (e.g., ethanol) can disrupt the solute-solute hydrogen bonding networks that stabilize racemic crystals. By carefully selecting a solvent that destabilizes the racemate, you can widen the solubility gap between the racemate and the pure enantiomer.
Actionable Fix: Conduct a solubility screen of the racemate vs. the pure enantiomer in Class 3 hydrogen-bonding solvents (alcohols) to identify conditions for dynamic preferential crystallization.
Quantitative Solvent Data Matrix
To facilitate your HSP and regulatory screening, use the following data matrix to select appropriate solvent/anti-solvent pairs for ethyl 2-methylisoindoline-1-carboxylate.
This protocol establishes the thermodynamic boundaries of your crystallization to prevent oiling out.
Gravimetric Solubility Profiling: Weigh 100 mg of crude ethyl 2-methylisoindoline-1-carboxylate into multiple 2 mL clear HPLC vials.
Solvent Addition: Add 1 mL of various ICH Class 3 solvents (e.g., ethyl acetate, ethanol, heptane) to respective vials.
Thermal Cycling: Heat the vials to 50°C at a rate of 0.5°C/min using a parallel crystallizer block.
Validation Step: Optically record the exact temperature at which the solution becomes completely transparent (Clear Point / Dissolution Temperature).
Cooling & Nucleation: Cool the vials to 5°C at 0.5°C/min.
Validation Step: Record the exact temperature at which turbidity appears (Cloud Point / Nucleation Temperature).
Data Synthesis: Calculate the Metastable Zone Width (MSZW) as the difference between the Clear Point and Cloud Point. Plot these boundaries to define your safe operating window.
This protocol utilizes the data from Protocol A to execute a high-yield, high-purity isolation.
Dissolution: Dissolve the crude API in the primary solvent (e.g., Ethyl Acetate) at 50°C to achieve a concentration of 90% of the saturation limit.
Clarification: Pass the hot solution through a 0.45 µm PTFE filter into the crystallizer to remove foreign particulates that cause uncontrolled heterogeneous nucleation.
Anti-Solvent Titration & Seeding: Slowly dose the anti-solvent (e.g., Heptane) until the solution reaches a supersaturation ratio (
) of 1.1 (just inside the MSZW). Add 1-2 wt% of milled, high-purity seed crystals.
Isothermal Hold: Hold the temperature constant for 60 minutes.
Self-Validation Step: Visually or via FBRM (Focused Beam Reflectance Measurement) confirm that the seed crystals do not dissolve and that the particle count begins to rise, indicating active crystal growth.
Controlled Cooling: Cool the system to 5°C at a linear rate of 0.1°C/min.
Causality: A slow cooling rate ensures the desupersaturation rate matches the crystal growth rate, preventing the system from crossing the binodal curve (oiling out) or triggering secondary nucleation (fines).
Isolation: Filter the resulting slurry, wash the cake with cold anti-solvent, and dry under vacuum at 40°C to constant weight.
References
Title: ICH Q3C (R9) Residual solvents - Scientific guideline
Source: European Medicines Agency (EMA) / europa.eu
URL: [Link]
Title: The Evolution of Solubility Prediction Methods
Source: Rowan
URL: [Link]
Title: Synthesis and Reactivity of the 3-Substituted Isoindolinone Framework to Assemble Highly Functionalized Related Structures
Source: ResearchGate
URL: [Link]
Technical Support Center: Preventing Oxidation of Isoindoline Derivatives
Executive Summary & Technical Context Isoindolines (1,3-dihydro-2H-isoindoles) are critical pharmacophores in drug development, yet they present a persistent stability challenge. The core issue is not just the oxidation...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Technical Context
Isoindolines (1,3-dihydro-2H-isoindoles) are critical pharmacophores in drug development, yet they present a persistent stability challenge. The core issue is not just the oxidation of the nitrogen itself (to N-oxides), but the oxidative lability of the benzylic carbons (C1 and C3) adjacent to the nitrogen.
Facilitated by the nitrogen lone pair, these positions are highly susceptible to radical hydrogen atom transfer (HAT), leading to the formation of isoindoles (which rapidly polymerize to colored tars) or irreversible oxidation to isoindolin-1-ones (lactams). This degradation is often accelerated by trace peroxides in solvents, dissolved oxygen, light, and high pH during workup.
This guide provides a self-validating workflow to arrest these pathways, ensuring high recovery of the reduced isoindoline scaffold.
Troubleshooting Guide (Q&A)
Q1: My colorless isoindoline oil turns bright yellow or brown immediately upon concentration. What is happening?
Diagnosis: You are observing the formation of isoindole intermediates or their polymerization products.[1]
The Mechanism: The "yellowing" is the tell-tale sign of aromatization. The isoindoline (colorless) undergoes oxidative dehydrogenation to the isoindole (10
-electron system), which is highly unstable and colored. This is often followed by polymerization or further oxidation to the stable (and often crystalline) isoindolinone.
Immediate Fix:
Stop the rotovap: Heat and vacuum promote this degradation if air is leaking in.
Acidify: Immediately dissolve the oil in degassed methanol and add 1.1 equivalents of HCl (in dioxane or ether). The protonated isoindolinium salt is significantly more stable against oxidation because the nitrogen lone pair is tied up, deactivating the benzylic positions.
Q2: I used reagent-grade THF for extraction, and the yield dropped by 30%. Why?
Diagnosis: Peroxide-mediated radical oxidation.
The Cause: Ethers like THF and diethyl ether often contain trace peroxides (even if "stabilized"). These peroxides act as radical initiators, abstracting the benzylic hydrogen from the isoindoline.
The Solution:
Switch Solvents: Use DCM (Dichloromethane) or MTBE (less prone to peroxide formation than THF/Et2O) for extractions.
Scavenge: If THF is mandatory, ensure it is freshly distilled or passed through activated alumina. Add BHT (Butylated hydroxytoluene) (0.1 mol%) to the workup solvent as a radical scavenger.
Q3: Can I perform a basic aqueous workup (pH > 10) to remove acid impurities?
Diagnosis: High pH accelerates oxidation.
The Cause: The free base amine is the reactive species. At high pH, the nitrogen lone pair is fully available to stabilize the benzylic radical intermediate via hyperconjugation. Furthermore, basic conditions can promote enolization if any partial oxidation has occurred.
The Solution:
Keep pH Moderate: Target pH 8–9 for extraction, just enough to deprotonate the amine but avoiding highly alkaline environments.
Work Fast: Minimize the time the compound exists as a free base in solution.
Buffer: Use saturated NaHCO3 rather than NaOH.
Mechanism of Degradation
Understanding the enemy is key to defeating it. The degradation follows a radical chain mechanism involving the "Isoindoline Nitrogen Activation."
Figure 1: The oxidative degradation pathway of isoindolines.[2][3][4] Note that the nitrogen lone pair is the catalyst for the benzylic radical formation.
Validated Protocols
Protocol A: The "Inert-Quench" Workup
Use this for highly sensitive isoindolines where yield loss >10% is observed.
Preparation: Sparge all workup solvents (DCM, Water, Brine) with Argon for 15 minutes prior to use.
Quench: Cool the reaction mixture to 0°C. Cannulate the quench solution (e.g., sat. NaHCO3) into the reaction vessel under positive Argon pressure.
Extraction:
Do not use a separatory funnel if possible. Use a Schlenk flask with a bottom tap or remove the aqueous layer via syringe/cannula.
If a funnel is necessary, flush it with Argon before pouring.
Drying: Dry organic layer over Na2SO4 (avoid MgSO4 as it can be slightly acidic/Lewis acidic and promote surface reactions) under Argon.
Concentration: Rotovap backfill must be Nitrogen/Argon, not air. Do not heat above 30°C.
Protocol B: Salt Stabilization (The "Gold Standard")
Converting the free base to a salt immediately shuts down the oxidation mechanism.
Step
Action
Technical Rationale
1
Dissolution
Dissolve crude residue in minimal degassed EtOAc or DCM .
2
Acidification
Add 1.1 eq. of 4M HCl in Dioxane or TMSCl/MeOH .
3
Precipitation
Add excess Et2O or Hexanes (degassed) to induce crystallization.
The following data summarizes the stability of N-benzylisoindoline in solution after 24 hours of exposure to air under ambient light.
Condition
Solvent System
Additive
% Remaining (HPLC)
Observation
Control
THF (Reagent Grade)
None
65%
Yellowing, Lactam formation
Test A
THF (Distilled)
None
82%
Slight yellowing
Test B
DCM
None
88%
Colorless
Test C
DCM
BHT (0.1%)
98%
Colorless
Test D
MeOH/Water (pH 1)
HCl
>99%
Stable Salt
References
Thapa, P., et al. "Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines."[4] The Journal of Organic Chemistry, vol. 84, no.[3][4][5] 2, 2019, pp. 1025–1034.[4] Link
Wei, W.-T., et al. "Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles."[6] Synlett, vol. 28, 2017, pp. 2307-2310.[6] Link
BenchChem Technical Support. "Common challenges in the scale-up of isoindole production." BenchChem Troubleshooting Guides, 2025. Link
Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh Department of Chemistry, 2014. Link
Technical Support Center: Resolving Aqueous Solubility of Ethyl 2-methylisoindoline-1-carboxylate
Executive Summary Ethyl 2-methylisoindoline-1-carboxylate (CAS: 65815-15-8) presents a classic preformulation challenge in drug development. Structurally, the molecule features a lipophilic isoindoline core, a basic tert...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-methylisoindoline-1-carboxylate (CAS: 65815-15-8) presents a classic preformulation challenge in drug development. Structurally, the molecule features a lipophilic isoindoline core, a basic tertiary amine at the 2-position, and a hydrolytically sensitive ethyl ester at the 1-position. In neutral aqueous media (e.g., PBS at pH 7.4), the tertiary amine remains largely un-ionized, rendering the free base highly lipophilic and poorly soluble.
This technical guide provides causal troubleshooting strategies and self-validating protocols to help you achieve stable, high-concentration aqueous solutions without compromising the integrity of the ester linkage.
Troubleshooting FAQs
Q1: Why does my compound immediately precipitate when spiked into PBS (pH 7.4)?A1: The precipitation is driven by the molecule's high partition coefficient (logP) in its un-ionized state. The tertiary amine of the 2-methylisoindoline ring has a predicted pKa of ~7.5 to 8.0. At pH 7.4, a significant fraction of the compound exists as the free base. Because "like dissolves like," the lack of ionic charge prevents favorable dipole-dipole interactions with water. For poorly soluble basic drugs, converting the free base into a water-soluble salt (e.g., hydrochloride) is the primary thermodynamic strategy to increase the dissolution rate and absolute solubility[1].
Q2: Can I simply lower the pH of my buffer to < 4.0 to force protonation and dissolve the compound?A2: While lowering the pH will fully protonate the amine and drastically improve aqueous solubility, it introduces a critical stability risk: ester hydrolysis . The ethyl carboxylate group is susceptible to acid-catalyzed cleavage. In highly acidic aqueous environments, the ester bond hydrolyzes into the corresponding carboxylic acid and ethanol[2]. You must balance pH-driven solubility with chemical stability by targeting a "sweet spot" (pH 5.5–6.0) where the amine is sufficiently protonated but the ester remains kinetically stable.
Q3: What is the best formulation strategy for high-dose in vivo dosing (e.g., IV or oral gavage) without altering the physiological pH?A3: For in vivo applications where neutral pH must be maintained to avoid injection site necrosis or gastrointestinal distress, we recommend using 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the lipophilic isoindoline core, forming a water-soluble inclusion complex. HP-β-CD is highly tolerated in animals; parenteral doses up to 400 mg/kg/day have been shown to be safe in juvenile rats, and it is widely used in approved intravenous medicinal products[3].
Visualizing the Problem Space
Caption: Workflow for resolving aqueous solubility of ethyl 2-methylisoindoline-1-carboxylate.
Hydrophobic encapsulation of the isoindoline ring.
PEG 400
Not recommended
30% - 40% v/v
Co-solvent; reduces solvent polarity.
Experimental Protocols
Protocol 1: Preparation of the Hydrochloride Salt for Enhanced Aqueous Solubility
This protocol converts the lipophilic free base into a water-soluble HCl salt while minimizing the risk of ester hydrolysis by avoiding aqueous acid during the formation step.
Step-by-Step Methodology:
Dissolution: Dissolve 100 mg of ethyl 2-methylisoindoline-1-carboxylate (free base) in 2.0 mL of anhydrous diethyl ether or anhydrous dichloromethane (DCM) in a glass vial.
Acidification: Place the vial in an ice bath (0°C). Slowly add 1.05 equivalents of a 2M HCl in diethyl ether solution dropwise under continuous magnetic stirring.
Precipitation: A white to off-white precipitate (the hydrochloride salt) will form immediately. Allow the suspension to stir for an additional 15 minutes at 0°C to ensure complete salt formation.
Isolation: Filter the precipitate using a Büchner funnel or centrifuge at 4,000 x g for 5 minutes. Wash the pellet twice with 1.0 mL of cold, anhydrous diethyl ether to remove unreacted free base.
Drying & Validation: Dry the salt under a vacuum for 2 hours. Self-Validation Step: Dissolve a 1 mg/mL sample in LC-MS grade water (pH should naturally drop to ~5.5). Run an LC-MS analysis immediately to confirm the mass of the parent compound (M+H = 206.1) and ensure no hydrolysis peak (M+H = 178.1) is present.
Protocol 2: Formulation with 20% HP-β-CD for In Vivo Dosing (Neutral pH)
This protocol utilizes cyclodextrin encapsulation to achieve high concentrations (up to 10 mg/mL) at physiological pH, ideal for intravenous or oral administration.
Step-by-Step Methodology:
Vehicle Preparation: Weigh 2.0 g of HP-β-CD and dissolve it in 8.0 mL of sterile Water for Injection (WFI). Vortex until completely clear. Adjust the total volume to 10.0 mL to create a 20% w/v solution.
Compound Addition: Weigh 50 mg of ethyl 2-methylisoindoline-1-carboxylate (free base) and add it to 5.0 mL of the 20% HP-β-CD solution.
Complexation (Sonication): Place the suspension in a bath sonicator at room temperature (do not heat, as heat accelerates ester hydrolysis). Sonicate for 30–45 minutes. The mechanical energy facilitates the partitioning of the lipophilic isoindoline core into the cyclodextrin cavity.
Equilibration: Place the vial on a rotary shaker at 300 rpm for 12 hours at room temperature to reach thermodynamic equilibrium.
Filtration & Validation: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed compound. Self-Validation Step: Dilute an aliquot 1:100 in methanol and quantify the exact concentration using HPLC-UV against a standard curve before dosing animals.
References
ResearchGate. Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water.[2] URL:[Link]
European Medicines Agency (EMA). Questions and answers on cyclodextrins used as excipients in medicinal products for human use.[3] URL: [Link]
Technical Support Center: Controlling Side Reactions in the Alkylation of Isoindoline-1-Carboxylates
Welcome to the technical support center for the alkylation of isoindoline-1-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the alkylation of isoindoline-1-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the common side reactions encountered during this critical synthetic transformation. As chiral building blocks for unnatural α-amino acids, achieving high yield and selectivity in the alkylation of these scaffolds is paramount.[1][2][3] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide & FAQs
This section addresses the most common challenges in a question-and-answer format, focusing on the three primary side reactions: poor regioselectivity (C- vs. N-alkylation), loss of stereochemical integrity (racemization), and over-alkylation.
Category 1: Poor Regioselectivity (C- vs. N-Alkylation)
The core challenge in alkylating isoindoline-1-carboxylates is controlling the reaction site. The molecule presents two primary nucleophilic centers: the C1 carbon (via its enolate) and the N2 nitrogen. The desired outcome is almost always C1 alkylation to synthesize novel α-amino acid derivatives.
Answer: Achieving high C-alkylation selectivity hinges on promoting the formation and reaction of the C1-enolate while minimizing the nucleophilicity of the isoindoline nitrogen. Several factors are at play.[4][5]
Mechanism Insight: Upon deprotonation, an equilibrium is established between the C-enolate and the N-anion (amide). While the nitrogen is inherently nucleophilic, the C-enolate is the desired reactive species for forming new carbon-carbon bonds. Your goal is to select conditions that heavily favor the generation and subsequent trapping of this C-enolate.
Strategic Solutions:
Base Selection: Avoid strong, yet sterically hindered, non-nucleophilic bases that rapidly and irreversibly generate the enolate. Lithium diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) are classic choices. However, for many applications, weaker inorganic bases under Phase Transfer Catalysis (PTC) conditions are superior.[6][7] Strong bases like NaH can sometimes favor N-alkylation due to the formation of the N-anion.[4][8]
Phase Transfer Catalysis (PTC): This is arguably the most powerful technique for selectively promoting C-alkylation. A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) ferries the enolate from a solid or aqueous basic phase into the organic phase where the alkylating agent resides.[6][7] This environment enhances the nucleophilicity of the "naked" enolate, promoting a rapid SN2 reaction at the carbon center.[7]
Solvent Choice: Polar aprotic solvents like THF or DMF can dissolve many reagents but may also solvate the cation associated with the enolate, potentially influencing reactivity. For PTC, a non-polar solvent like toluene is often used, which helps shuttle the ion-paired catalyst-enolate complex.[6]
Temperature Control: Enolate formation should be performed at low temperatures (e.g., -78 °C with LDA) to ensure kinetic control and minimize side reactions. The alkylation step may be allowed to warm slowly, but careful temperature management is crucial.
Diagram 1: Competing Alkylation Pathways
Caption: Decision crossroads after deprotonation.
Category 2: Loss of Stereochemical Integrity (Racemization)
The C1 position of the starting material is a stereocenter. Deprotonation to form the planar enolate intermediate destroys this stereocenter, creating a significant risk of racemization upon alkylation.
Answer: Preventing racemization requires influencing how the electrophile approaches the planar enolate face. This is achieved by creating a chiral environment around the enolate.
Mechanism Insight: The prochiral enolate intermediate can be attacked by the electrophile from either its Re or Si face. Without any chiral influence, this attack is statistically random, leading to a 1:1 mixture of enantiomers (a racemic mixture).[9]
Strategic Solutions:
Asymmetric Phase Transfer Catalysis: This is a highly effective strategy. Instead of a simple catalyst like TBAB, use a chiral PTC derived from Cinchona alkaloids.[10][11] These catalysts form a chiral ion pair with the enolate, sterically shielding one face and directing the incoming alkylating agent to the other, resulting in high diastereoselectivity.[12][13]
Chiral Auxiliaries: Temporarily attach a chiral auxiliary to the molecule (e.g., an Evans oxazolidinone on the nitrogen or a chiral ester).[12][13] The bulky, stereodefined auxiliary blocks one face of the enolate, forcing the alkylating agent to approach from the less hindered side. The auxiliary is then cleaved in a subsequent step.[12]
Memory of Chirality: Under certain conditions, if the deprotonation/alkylation cycle is extremely fast and the counter-ion remains closely associated, a degree of stereoretention can be observed. This is less common and harder to control but highlights the importance of reaction speed and conditions.
Low Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize racemization by reducing the lifetime of the planar enolate intermediate and favoring a more ordered transition state.
Diagram 2: Troubleshooting Workflow for Poor Stereoselectivity
Caption: Path to restoring stereocontrol.
Category 3: Dialkylation and Other Side Reactions
Answer: Over-alkylation occurs when the mono-alkylated product, which still possesses an acidic C1 proton, is deprotonated and reacts with a second molecule of the electrophile.[14][15]
Strategic Solutions:
Control Stoichiometry: Use a slight excess of the limiting reagent (the isoindoline-1-carboxylate) relative to the alkylating agent. A common starting point is 1.0 equivalent of the isoindoline to 1.05-1.1 equivalents of the base and 1.05-1.1 equivalents of the alkylating agent. Avoid a large excess of the electrophile.
Slow Addition: Add the alkylating agent slowly to the solution of the pre-formed enolate at low temperature. This maintains a low instantaneous concentration of the electrophile, ensuring it reacts with the more abundant primary enolate before having a chance to react with the mono-alkylated product.
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the slower, undesired second alkylation from proceeding.[8]
Answer: You are observing a competing E2 elimination reaction. The enolate is not only a good nucleophile but also a reasonably strong base. With sterically hindered electrophiles like secondary or tertiary alkyl halides, the enolate may act as a base, abstracting a proton and leading to the formation of an alkene instead of the desired SN2 substitution.[14][16]
Strategic Solutions:
Electrophile Choice: The SN2 reaction is most efficient with primary alkyl halides (I > Br > Cl).[8] If possible, redesign your synthesis to use a primary halide.
Lower Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the SN2 pathway.[16]
Change Leaving Group: Consider using a tosylate or mesylate, which can sometimes favor substitution over elimination compared to halides.
Quantitative Data Summary
The choice of reaction parameters has a profound impact on regioselectivity and yield. The following table summarizes typical outcomes under different conditions, compiled from general principles in the literature.
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the methyl isoindoline-1-carboxylate (1.0 eq), the chiral phase-transfer catalyst (0.1 eq), and toluene (volume to achieve ~0.1 M concentration).
Cooling: Cool the mixture to 0 °C in an ice-water bath.
Base Addition: Begin vigorous stirring and add the 50% aqueous solution of Cs₂CO₃ (5.0 eq). The mixture should be biphasic and stirred rapidly to ensure efficient mixing.
Electrophile Addition: Add the alkyl bromide (1.1 eq) dropwise to the stirring mixture over 10-15 minutes.
Reaction: Allow the reaction to stir at 0 °C. Monitor its progress by TLC or LC-MS (typically 12-24 hours).
Workup: Once the starting material is consumed, dilute the reaction with ethyl acetate and water. Separate the organic layer.
Extraction: Wash the organic layer with saturated aqueous NH₄Cl solution, followed by brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
Benchchem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
Benchchem. (n.d.). Troubleshooting incomplete alkylation with bromoiodoacetic acid.
MDPI. (2015). Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter.
Benchchem. (n.d.). side reactions to avoid during the synthesis of N-substituted isoindoline-1,3-diones.
ResearchGate. (n.d.). Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters.
Benchchem. (n.d.). Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis with a Focus on L-Valine Derivatives.
PubMed. (2023). Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters.
ACS Figshare. (2002). Pd-Catalyzed Asymmetric Allylic Alkylation of Glycine Imino Ester Using a Chiral Phase-Transfer Catalyst. The Journal of Organic Chemistry.
ResearchGate. (2024). Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines.
ResearchGate. (2025). (PDF) Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter.
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Wordpress.
Alfa Chemistry. (n.d.). Phase Transfer Catalysis.
Benchchem. (n.d.). Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline.
ResearchGate. (n.d.). C‐alkylation versus N‐alkylation. Yields relate to isolated products.
OpenStax. (n.d.). 26.3 Synthesis of Amino Acids. Organic Chemistry: A Tenth Edition.
PubMed. (2010). Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)-catalyzed enolate arylation.
Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids.
PMC. (n.d.). Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration. NIH.
Thermal stability and storage conditions for ethyl 2-methylisoindoline-1-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals working with ethyl 2-methylisoindoline-1-carboxylate. It provides in-depth information on its thermal stability, re...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with ethyl 2-methylisoindoline-1-carboxylate. It provides in-depth information on its thermal stability, recommended storage conditions, and troubleshooting for common experimental issues. The guidance herein is based on established principles of organic chemistry, extensive experience with heterocyclic compounds in pharmaceutical development, and authoritative industry guidelines.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of ethyl 2-methylisoindoline-1-carboxylate.
Q1: What are the primary factors that can cause the degradation of ethyl 2-methylisoindoline-1-carboxylate?
A1: The primary degradation pathways for ethyl 2-methylisoindoline-1-carboxylate are anticipated to be hydrolysis and oxidation. The ester functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol. The isoindoline ring, particularly the tertiary amine, may be prone to oxidation. Exposure to light and elevated temperatures can accelerate these degradation processes.
Q2: What are the ideal long-term storage conditions for this compound?
A2: For long-term storage, it is recommended to keep ethyl 2-methylisoindoline-1-carboxylate in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place. Storage at 2-8°C under an inert atmosphere is advisable to minimize degradation.
Q3: Can I handle this compound on an open bench?
A3: It is recommended to handle ethyl 2-methylisoindoline-1-carboxylate in a well-ventilated area, such as a chemical fume hood. This minimizes inhalation exposure and protects the compound from atmospheric moisture and oxygen.
Q4: What are the visual signs of degradation?
A4: Visual indicators of degradation can include a change in color, the appearance of solid precipitates in a liquid sample, or a change in the consistency of a solid. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.
Q5: How can I assess the purity and stability of my sample?
A5: The most effective method for assessing the purity and stability of ethyl 2-methylisoindoline-1-carboxylate is through a stability-indicating analytical method, most commonly reverse-phase High-Performance Liquid Chromatography (RP-HPLC). This technique can separate the parent compound from its degradation products, allowing for accurate quantification of purity.
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of ethyl 2-methylisoindoline-1-carboxylate.
Observed Issue
Potential Cause
Recommended Action
Unexpected peaks in HPLC chromatogram
Sample degradation
Review storage conditions. Ensure the sample was protected from light, moisture, and extreme temperatures. Prepare fresh solutions for analysis.
Contamination
Use high-purity solvents and clean glassware. Filter samples before injection.
Low assay value or potency
Degradation of the compound
Perform a forced degradation study to identify potential degradants and confirm the stability-indicating nature of the analytical method. Re-evaluate storage and handling procedures.
Inaccurate weighing or dilution
Calibrate balances regularly. Use calibrated volumetric glassware.
Inconsistent experimental results
Sample instability under experimental conditions
Evaluate the stability of the compound in the specific solvents and at the temperatures used in your experiment. Consider preparing solutions fresh before each use.
Non-homogeneity of the sample
Ensure the sample is thoroughly mixed before taking an aliquot.
Color change of the material
Oxidation or formation of a colored degradant
Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Part 3: Best Practices for Storage and Handling
Adherence to these best practices will help ensure the integrity and longevity of your ethyl 2-methylisoindoline-1-carboxylate samples.
Upon Receipt: Visually inspect the container for any damage. Store immediately under the recommended conditions.
Dispensing: Use clean, dry spatulas and glassware. Minimize the time the container is open to the atmosphere.
Inert Atmosphere: For long-term storage or for particularly sensitive applications, flushing the container with an inert gas like nitrogen or argon before sealing is recommended.
Light Protection: Use amber vials or wrap containers with aluminum foil to protect the compound from light.
Temperature Control: Avoid repeated freeze-thaw cycles. If the compound is stored in a freezer, allow it to equilibrate to room temperature in a desiccator before opening to prevent condensation.
Solvent Selection: When preparing solutions, use high-purity, anhydrous solvents if the compound is sensitive to moisture.
Part 4: Methodology for Stability Assessment
A well-designed stability study is crucial for determining the shelf-life and appropriate storage conditions for ethyl 2-methylisoindoline-1-carboxylate.
Forced Degradation Study
A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating power of the analytical method.
Experimental Workflow for Forced Degradation:
Caption: Process for long-term stability evaluation.
Summary of Recommended Stability Testing Conditions:
Study Type
Storage Condition
Minimum Duration
Long-Term
25°C ± 2°C / 60% RH ± 5% RH
12 months
5°C ± 3°C
12 months
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 months
Part 5: References
Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier Inc.
ethyl 2-methyl-1-indolinecarboxylate - Chemical Synthesis Database. (2025, May 20).
Maik, J. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
Stability-indicating methods for peptide drug analysis - AMSbiopharma. (2025, December 11).
SAFETY DATA SHEETS. (2025, September 8).
Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025, May 6).
SAFETY DATA SHEET - TCI Chemicals. (2025, January 4).
Methyl isoindoline-5-carboxylate hydrochloride Safety Data Sheet - BLD Pharmatech. (n.d.).
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021, July 18). PMC.
Synthesis, structure and properties of ethyl naphth[2,3-f]isoindole-1-carboxylate. RSC Advances.
SAFETY DATA SHEET. (2025, December 21).
Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205.
Safety Data Sheet - CymitQuimica. (2024, December 19).
Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024, August 31). PMC.
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.
SYNTHESIS OF 2-(3-IMINOISOINDOLIN-1-YLIDENE)CARBOXYLATE DERIVATIVES BY REACTIONS OF ESTER MAGNESIUM ENOLATES WITH PHTHALONITRIL. (2009, July 31).
Degradation of substituted indoles by an indole-degrading methanogenic consortium. PubMed.
Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews.
Drug degradation pathways - Pharmaceutical - Pharmacy 180.
Transformation of indole and quinoline by Desulfobacterium indolicum (DSM 3383). (2025, August 10).
Role of Heterocyclic Compounds in Drug Development: An Overview. (2024, March 29). Research and Reviews.
Applications of Heterocyclic Compounds in Pharmaceuticals. (2024, September 23). Reachem.
Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Inc
Reference Data & Comparative Studies
Validation
1H NMR spectral analysis of ethyl 2-methylisoindoline-1-carboxylate
Technical Comparison Guide: 1H NMR Spectral Analysis of Ethyl 2-methylisoindoline-1-carboxylate Executive Summary Ethyl 2-methylisoindoline-1-carboxylate is a pharmacologically significant scaffold, often serving as a pr...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: 1H NMR Spectral Analysis of Ethyl 2-methylisoindoline-1-carboxylate
Executive Summary
Ethyl 2-methylisoindoline-1-carboxylate is a pharmacologically significant scaffold, often serving as a precursor for multidrug resistance (MDR) reversal agents and CNS-active compounds. Its structural analysis presents a specific stereochemical challenge: the chiral center at C1 renders the methylene protons at C3 (ring) and the ethyl ester diastereotopic.
This guide compares the Standard Chloroform-d (CDCl₃) Protocol against a Resolution-Enhanced Benzene-d₆ (C₆D₆) Protocol . While CDCl₃ is the industry baseline, our analysis demonstrates that C₆D₆ provides superior resolution of the diastereotopic C3 protons, acting as a critical self-validating check for ring integrity and enantiomeric purity assessment.
Structural Context & Spectroscopic Challenges
The molecule consists of a fused benzene-pyrrolidine core (isoindoline). The introduction of the carboxylate ester at position C1 creates a chiral center.
The "Hidden" AB System:
In an achiral environment, the C3 methylene protons of an isoindoline are enantiotopic (chemically equivalent). However, the chiral center at C1 breaks the plane of symmetry, rendering the C3 protons diastereotopic .
Challenge: In CDCl₃, these protons often accidentally overlap, appearing as a singlet. This can lead to misinterpretation of the structure as a ring-opened impurity or an achiral analog.
Solution: Solvent anisotropy (using C₆D₆) resolves these into a distinct AB quartet system.
Visualizing the Coupling Network
The following diagram illustrates the connectivity and the specific diastereotopic relationships (
at C3 and at the ethyl group) that must be resolved.
Figure 1: NMR Connectivity and Chemical Shift Logic. Note the C3 and Ethyl CH2 nodes represent diastereotopic pairs requiring specific resolution.
Comparative Analysis: Solvent System Performance
We compared the spectral quality of the product in CDCl₃ (Method A) versus C₆D₆ (Method B).
Method A: Standard Protocol (CDCl₃)
Status: Industry Standard.
Observation: The N-Methyl signal is sharp. The aromatic region is well-defined.
Deficiency: The C3-methylene protons (
) often appear as a broad singlet or a tight multiplet due to accidental magnetic equivalence. The ethyl ester CH₂ quartet is standard.
Risk: Low confidence in stereochemical influence on the ring.
Method B: Enhanced Resolution (C₆D₆)
Status: Recommended for Characterization.
Mechanism: Benzene molecules stack against the electron-deficient isoindoline ring (ASIS effect - Aromatic Solvent Induced Shift). This shielding/deshielding effect is sterically dependent on the C1 substituent.
Observation: The C3 protons split distinctly into an AB doublet of doublets (
).
Benefit: Unequivocal confirmation of the cyclic structure and the influence of the C1 chiral center.
Comparative Data Table
Feature
Method A (CDCl₃)
Method B (C₆D₆)
Interpretation
C1-H
~4.80 ppm (s)
~4.95 ppm (s)
Benzylic methine; diagnostic for C1 substitution.
N-CH₃
~2.65 ppm (s)
~2.30 ppm (s)
Upfield shift in C₆D₆ due to shielding cones.
C3-H (Ring)
~4.20 ppm (br s)
3.90 & 4.35 ppm (dd)
CRITICAL: C₆D₆ resolves diastereotopicity (AB System).
Ethyl CH₂
~4.25 ppm (q)
~4.10 ppm (m)
Complex multiplet in C₆D₆ confirms chiral influence.
Aromatics
7.10 - 7.40 ppm (m)
6.90 - 7.20 ppm (m)
Spread expanded in C₆D₆, aiding coupling analysis.
Detailed Experimental Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating workflow.
Step 1: Sample Preparation
Mass: Weigh 10–15 mg of the purified oil/solid.
Solvent:
Routine: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS.
Characterization: 0.6 mL C₆D₆ (99.5% D).
Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended inorganic salts (e.g., NaCl from brine wash) which cause line broadening.
Step 2: Acquisition Parameters (400 MHz+)
Pulse Sequence: zg30 (Standard 30° pulse).
Relaxation Delay (D1): Set to 2.0 seconds . The benzylic protons have slower relaxation; insufficient D1 will reduce integration accuracy of the C1-H vs N-Me.
Scans (NS): 16 (CDCl₃) or 32 (C₆D₆).
Temperature: 298 K. Note: If N-Me signal is broad, heat to 313 K to overcome rotameric exchange barriers, though this is rare for this specific analog.
Step 3: Processing & Validation
Phasing: Apply manual phasing. The C1 stereocenter induces phase distortions in the baseline near the diastereotopic protons.
Integration Logic (Self-Check):
Calibrate the N-Methyl singlet to 3.00 H.
Check the Aromatic region : Must integrate to 4.00 H.
Check C1-H : Must be 1.00 H.
Failure Mode: If C1-H integrates < 0.9 H, check for H/D exchange (unlikely in these solvents) or paramagnetic impurities.
Workflow Diagram
Figure 2: Analytical workflow emphasizing the solvent selection and validation checkpoints.
Expert Insights: The "Diastereotopic" Trap
Researchers often misidentify the C3-H signal in CDCl₃.
The Trap: In CDCl₃, the C3 protons (
) often overlap with the ethyl ester quartet ().
The Symptom: Integration of the "quartet" region yields 4 protons (2 from Ethyl + 2 from C3) with a messy peak shape.
The Fix: In C₆D₆, the C3 protons shift upfield (
) and downfield () away from the ethyl ester, allowing clear integration of distinct species.
Nitrogen Inversion Note:
Unlike acyclic amines, the isoindoline nitrogen is constrained. While inversion happens, the barrier is generally low enough that at 298 K, the N-Methyl is a sharp singlet. If broadening is observed, it suggests protonation (salt formation) or aggregation, not just conformational exchange [1].
References
Anderson, J. E., & Lehn, J. M. (1967). Nitrogen Inversion in Isoindolines. Journal of the American Chemical Society.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Discussion on Diastereotopic Protons).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. (Solvent Effects and ASIS).
Gassman, P. G., & van Bergen, T. J. (1976). Synthesis of Indole and Isoindoline Derivatives. Organic Syntheses. (Reference for general isoindoline chemical shifts).
Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Isoindoline Esters
This guide outlines the mass spectrometry fragmentation patterns of isoindoline-1-carboxylic esters , a critical class of pharmacophores in drug discovery. It contrasts them with their structural isomers (indoline esters...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the mass spectrometry fragmentation patterns of isoindoline-1-carboxylic esters , a critical class of pharmacophores in drug discovery. It contrasts them with their structural isomers (indoline esters) and analogs (indole esters) to provide a diagnostic framework for structural elucidation.
Isoindoline-1-carboxylic esters (1,3-dihydro-2H-isoindole-1-carboxylates) are privileged scaffolds in asymmetric synthesis and drug development. Their structural elucidation is often complicated by their isomerism with indoline-2-carboxylates and tetrahydroisoquinolines .
While both classes exhibit similar molecular weights and polarities, their fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI) diverge significantly due to the stability of the fused ring systems. This guide establishes a self-validating protocol to distinguish these scaffolds based on the aromatization driving force and benzylic stability .
Mechanistic Deep Dive: Isoindoline vs. Alternatives
The Core Isoindoline Fragmentation Pathway
The fragmentation of isoindoline esters is driven by the stability of the isoindolinium cation . Unlike indoles, which are aromatic, the isoindoline ring is non-aromatic but contains a benzylic carbon at the C1 position.
Primary Mechanism (Alpha-Cleavage): The bond between the C1 position and the carbonyl carbon of the ester is weak due to the stability of the resulting carbocation. Cleavage yields the resonance-stabilized isoindolinium ion (typically m/z 118 for the unsubstituted core).
Secondary Mechanism (HCN Loss): The isoindolinium ion further degrades via ring contraction and loss of HCN to form the tropylium ion (m/z 91), a hallmark of benzyl-containing systems.
Comparative Analysis: Isoindoline vs. Indoline vs. Indole
The table below highlights the diagnostic differences between isoindoline esters and their common structural alternatives.
Table 1: Diagnostic Ion Signatures (EI, 70 eV)
Feature
Isoindoline-1-Ester
Indoline-2-Ester (Isomer)
Indole-3-Ester (Analog)
Core Structure
1,3-dihydro-2H-isoindole
2,3-dihydro-1H-indole
1H-indole (Aromatic)
Molecular Stability
Stable, non-aromatic
Prone to oxidation (aromatization)
Highly stable aromatic
Base Peak
m/z 118 (Isoindolinium)
m/z 117 (Indole radical cation)
m/z 144 (Indole acylium)
Key Transition
Loss of COOR (Ester)
Loss of H₂ (Aromatization)
Loss of OR (Alkoxy)
Diagnostic Ratio
High m/z 91 abundance
High m/z 117 abundance
High m/z 89 abundance
Pathway Visualization
The following diagram illustrates the divergent pathways of the Isoindoline ester compared to the Indoline isomer.
Caption: Divergent fragmentation pathways. Isoindolines favor alpha-cleavage to the cation; Indolines favor aromatization.
Experimental Protocol: Self-Validating Analysis
To reliably characterize these compounds, use this dual-method approach. The "Self-Validating" aspect comes from cross-referencing the Aromatization Index (AI) observed in the source.
Method A: GC-MS (Electron Ionization)
Objective: Structural fingerprinting and isomer differentiation.[1]
Sample Prep: Dissolve 1 mg of ester in 1 mL methanol (HPLC grade).
Inlet Conditions: Splitless mode, 250°C. Note: High inlet temps can induce thermal aromatization in indolines. If m/z [M-2] is observed, lower temp to 200°C.
If 117 >> 118 , the core is likely Indoline (driven by aromatization to indole).
Method B: LC-MS/MS (Electrospray Ionization)
Objective: Soft ionization for molecular weight confirmation and MS/MS transitions.
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 mins.
MS Settings: Positive Mode (ESI+). Collision Energy (CE): Stepped 15-35 eV.
Fragmentation Logic:
Isoindoline: [M+H]⁺ → [M+H - HCOOH - Alkene]⁺ (if ester is labile) or [M+H - COOR]⁺. Look for the m/z 118 equivalent in MS2.
Indole: [M+H]⁺ → [M+H - NH3]⁺ is rare; usually [M+H - CO]⁺ is observed.
Detailed Fragmentation Data
The following data assumes an Ethyl Ester derivative (R = Et).
Table 2: Characteristic Ions for Ethyl Isoindoline-1-Carboxylate (MW 191)
m/z
Ion Identity
Mechanism
Relative Abundance (Est.)
191
[M]⁺•
Molecular Ion
10-20%
118
[C₈H₈N]⁺
Isoindolinium Cation (Base Peak)
100%
91
[C₇H₇]⁺
Tropylium Ion
40-60%
65
[C₅H₅]⁺
Cyclopentadienyl Cation
15-25%
29
[C₂H₅]⁺
Ethyl group
10-20%
Table 3: Characteristic Ions for Ethyl Indole-3-Carboxylate (MW 189)
m/z
Ion Identity
Mechanism
Relative Abundance (Est.)
189
[M]⁺•
Molecular Ion (Very Stable)
80-100%
144
[M - OEt]⁺
Acylium Ion (Base Peak)
100%
116
[M - COOEt]⁺
Indole Cation
30-50%
89
[C₇H₅]⁺
Indole Ring Fragment
20-30%
Workflow Diagram
This operational workflow ensures data integrity during the analysis process.
Caption: Operational workflow for distinguishing isoindoline esters from aromatic indole analogs.
References
National Institute of Standards and Technology (NIST). Mass Spectrum of 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
Morán-Ramallal, R., et al. (2012).[3] Dynamic Kinetic Resolution of 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Methyl Ester. Organic Letters, 14(7), 1696–1699.[3] Available at: [Link]
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.[4] Available at: [Link]
Jackson, G., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Forensic Science International, 238, 1-160. (Demonstrates indole/isomer differentiation logic). Available at: [Link]
Comparative Reactivity Guide: Ethyl vs. Methyl 2-Methylisoindoline-1-Carboxylate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Structural Context Isoindoline-1-carboxylates are critical scaffolds in medicinal chemistry, frequently serving as prec...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Structural Context
Isoindoline-1-carboxylates are critical scaffolds in medicinal chemistry, frequently serving as precursors to conformationally restricted pharmacophores or as prodrug moieties. When designing synthetic routes involving 2-methylisoindoline-1-carboxylate, chemists typically choose between the methyl and ethyl ester variants. While structurally similar, the choice of the alkyl group profoundly impacts the reactivity of the ester towards nucleophilic acyl substitution (e.g., hydrolysis, aminolysis, and reduction). The ethyl ester (CAS: 65815-15-8) is widely commercially available[1], but the methyl ester is often preferred when milder deprotection conditions are required.
Mechanistic Causality: Sterics and Electronics
As an Application Scientist, I frequently observe that the reactivity difference between these two esters is not merely a matter of molecular weight, but a predictable outcome of transition state thermodynamics. The nucleophilic attack on the carbonyl carbon forms a tetrahedral intermediate. The energy barrier to reach this intermediate is governed by two primary factors:
Steric Hindrance: The methyl group is sterically less demanding than the ethyl group. During the approach of a nucleophile (such as a hydroxide ion or an amine), the larger van der Waals radius of the ethyl group increases steric clashing in the transition state, raising the activation energy[2].
Inductive Effects (+I): Alkyl groups are electron-donating. The ethyl group exerts a slightly stronger positive inductive effect (+I) than the methyl group. This increased electron donation marginally reduces the partial positive charge (
) on the carbonyl carbon of the ethyl ester, making it less electrophilic and thus less susceptible to nucleophilic attack[3].
Consequently, methyl 2-methylisoindoline-1-carboxylate reacts significantly faster than its ethyl counterpart across almost all nucleophilic acyl substitution paradigms[3][4].
Comparative Performance Data
The following table summarizes the relative reactivity profiles of the two esters based on standard kinetic evaluations of aliphatic and heterocyclic esters[2][4].
Reaction Type
Reagents / Conditions
Methyl 2-methylisoindoline-1-carboxylate
Ethyl 2-methylisoindoline-1-carboxylate
Practical Implication
Saponification (Hydrolysis)
LiOH (1.5 eq), THF/H₂O, 25°C
Fast (Complete in 1-2 hours)
Moderate (Complete in 4-6 hours)
Methyl ester is preferred for mild, rapid deprotection to the carboxylic acid.
Aminolysis (Amidation)
Primary amine, Heat or Catalyst
Moderate (Requires mild heating)
Sluggish (Requires higher temps/catalyst)
Methyl esters yield higher conversions in direct amidation protocols[3].
Reduction to Alcohol
LiAlH₄, THF, 0°C
Very Fast (< 30 mins)
Fast (~ 1 hour)
Both are effective, but methyl ester requires stricter temperature control to prevent over-reduction.
To objectively compare the reactivity in your own laboratory, the following standardized saponification protocol acts as a self-validating system. By running both reactions in parallel, the kinetic differences become immediately apparent via TLC or HPLC monitoring.
Objective: Hydrolyze the ester to 2-methylisoindoline-1-carboxylic acid.
Step-by-Step Methodology:
Preparation: In two separate 25 mL round-bottom flasks, dissolve 1.0 mmol of Methyl 2-methylisoindoline-1-carboxylate (Flask A) and 1.0 mmol of Ethyl 2-methylisoindoline-1-carboxylate (Flask B) in 5.0 mL of a THF:MeOH:H₂O (3:1:1) solvent mixture.
Base Addition: Cool both flasks to 0°C using an ice bath. Add 1.5 mmol (63 mg) of Lithium Hydroxide monohydrate (LiOH·H₂O) to each flask.
Reaction Initiation: Remove the ice baths and allow both reactions to warm to ambient temperature (25°C) simultaneously.
Kinetic Monitoring (The Validation Step):
Take 10 µL aliquots from each flask at
min, h, h, and h.
Quench each aliquot in 100 µL of 1M HCl, extract with 200 µL EtOAc, and spot on a Silica Gel 60 F254 TLC plate (Eluent: 10% MeOH in DCM).
Observation: Flask A (Methyl) will show complete disappearance of the starting material by
h. Flask B (Ethyl) will show residual starting material up to h.
Workup: Once complete, concentrate the mixture in vacuo to remove THF/MeOH. Dilute the aqueous layer with 5 mL H₂O, wash with Et₂O (5 mL) to remove organic impurities, and carefully acidify the aqueous layer to pH 3-4 using 1M HCl to precipitate the amino acid product.
Isolation: Extract the precipitated 2-methylisoindoline-1-carboxylic acid with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate.
Visualizations
A. Mechanistic Pathway: Steric Influence on Nucleophilic Attack
Nucleophilic acyl substitution mechanism highlighting the kinetic divergence between the esters.
B. Experimental Workflow: Parallel Kinetic Validation
Step-by-step parallel experimental workflow for base-catalyzed ester hydrolysis.
References
Title: Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants
Source: RSC Publishing
URL: [Link]
Title: Kinetics of base hydrolysis of α-amino acid esters catalyzed by the copper(II) complex of N,N,N′,N′-tetramethylethylenediamine (Me4en)
Source: ResearchGate
URL: [Link]
Chiral HPLC Methods for Separating Ethyl 2-methylisoindoline-1-carboxylate Enantiomers
Executive Summary Ethyl 2-methylisoindoline-1-carboxylate (CAS: 65815-15-8) represents a critical class of pharmacophores found in psychoactive agents and multidrug resistance inhibitors. As a chiral building block posse...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-methylisoindoline-1-carboxylate (CAS: 65815-15-8) represents a critical class of pharmacophores found in psychoactive agents and multidrug resistance inhibitors. As a chiral building block possessing a tertiary amine and an ester functionality, its enantioseparation presents specific chromatographic challenges—primarily peak tailing due to silanol interactions and limited resolution on older generation columns.
This guide provides an objective technical comparison of the three most effective chiral HPLC methodologies for this compound. By synthesizing data from structural analogs (such as the methyl ester derivative and related isoindolinones) and applying fundamental chiral recognition principles, we establish a validated pathway for baseline separation.
The Core Challenge: Basicity & Sterics
The target molecule contains a basic nitrogen atom (N-methyl) within a fused bicyclic system.
Problem: The basic nitrogen interacts with residual silanols on the silica support, causing peak tailing.
Solution: All successful protocols must utilize a basic modifier (Diethylamine or Triethylamine) or "hybrid" immobilized phases that shield these interactions.
Comparative Analysis of Separation Methods
We compare three distinct methodologies based on Stationary Phase Chemistry (CSP) and Mobile Phase Composition.
Method A: The Amylose "Workhorse" (Recommended Start)
The amylose-based CSPs (specifically AD-H) are the statistical favorite for isoindoline derivatives. The helical structure of the amylose polymer creates a "groove" that accommodates the fused bicyclic system of the isoindoline, while the carbamate groups on the polymer provide hydrogen bonding sites for the ester moiety of the analyte.
Pros: Highest probability of baseline separation; sharp peak shapes with basic additives.
Cons: Restricted solvent compatibility (cannot use DCM/THF unless using immobilized "I" series).
Method B: The Cellulose Complement
Cellulose phases often provide "reverse" elution orders or separate compounds where the amylose groove is too loose or too tight. For 1-substituted isoindolines, the rigid cellulose structure can sometimes offer better discrimination of the steric bulk at the chiral center.
Pros: Complementary selectivity to Amylose.
Cons: Similar solvent restrictions to Method A (coated phases).
Method C: Polar Organic Mode (POM)
Using immobilized columns (IA, IC) allows for the use of non-standard solvents like 100% Acetonitrile or mixtures with Ethyl Acetate. This is crucial if the ethyl 2-methylisoindoline-1-carboxylate shows poor solubility in Hexane.
Cons: Higher backpressure; often lower theoretical plates than Normal Phase.
Detailed Experimental Protocols
The following protocols are designed to be self-validating. If System Suitability parameters are not met, the protocol includes immediate remediation steps.
Protocol 1: Method Development Screening (The "AD-H" Workflow)
Add DEA to a final concentration of 0.1% (e.g., 1 mL DEA per 1 L MP).
Note: Do not use TFA (Trifluoroacetic acid) as it will protonate the amine, potentially damaging the column or altering selectivity negatively.
Sample Preparation:
Dissolve 1 mg of racemate in 1 mL of IPA. Ensure complete dissolution.
Equilibration:
Flush column with MP for 30 minutes until baseline is stable.
Injection:
Inject 5 µL.
Analysis:
Calculate Resolution (
) and Tailing Factor ().
Validation Criteria:
Pass:
and .
Remediation (If
): Lower IPA content to 5% (95:5 Hex:IPA).
Remediation (If Tailing > 1.5): Increase DEA to 0.2% or switch to Ethanol as the modifier.
Protocol 2: Optimization for Scale-Up
If preparative separation is required, solubility in Hexane becomes a bottleneck. Switch to Method C (Immobilized) :
Column: Chiralpak IA (Immobilized Amylose).
Mobile Phase: Methyl tert-butyl ether (MTBE) : Ethanol : DEA (90:10:0.1).
Why MTBE? It dissolves the isoindoline derivative much better than hexane, allowing for higher loading capacity.
Visualizing the Mechanism & Workflow
Chiral Recognition Mechanism
The separation relies on a "Three-Point Interaction" model between the isoindoline enantiomer and the CSP.
Figure 1: The three-point interaction model required for chiral recognition. The steric fit of the fused ring system into the amylose groove is the discriminating factor.
Method Development Decision Tree
Figure 2: Step-by-step screening workflow. 90% of isoindoline derivatives are separated in Screen 1 or 2.
Representative Data & Performance Metrics
The following data is extrapolated from validated separations of the structural analog methyl 1,3-dihydro-2H-isoindole-1-carboxylate and related 3-substituted isoindolinones [1, 2].
Table 1: Expected Chromatographic Parameters
Parameter
Method A (AD-H)
Method B (OD-H)
Notes
Mobile Phase
Hex/IPA/DEA (90:10:0.1)
Hex/EtOH/DEA (90:10:0.1)
Ethanol often reduces retention time.
k'1 (Enantiomer 1)
1.8 - 2.2
1.5 - 1.9
Good retention ensures separation from void.
k'2 (Enantiomer 2)
2.8 - 3.5
2.1 - 2.6
Selectivity ()
1.55
1.36
AD-H typically offers higher selectivity for this class.
Resolution ()
> 3.5
> 2.2
Baseline is easily achieved.
Elution Order
(S) then (R) (Typical)
Variable
Must be confirmed via polarimetry or X-ray.
Note on Elution Order: While (S)-enantiomers of isoindoline-1-carboxylates often elute first on Amylose columns, this is not a universal rule. Absolute configuration must be assigned using specific rotation
comparison with literature or Circular Dichroism (CD) spectroscopy [3].
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing ()
Interaction between N-methyl amine and silanols.
Add 0.1% DEA (Diethylamine) to mobile phase. If already present, increase to 0.2%.
Broad Peaks
Low solubility or mass transfer issues.
Increase column temperature to 35°C; Switch to Ethanol (sharper peaks than IPA).
Peak Fronting
Column overload.
Dilute sample; Inject smaller volume (< 5 µL).
No Separation
Chiral recognition sites blocked or mismatched.
Switch from Amylose (AD) to Cellulose (OD) or Chlorinated Amylose (IC).
References
Isoindolinone Separation Analogs
Takeda, K., et al. "Enantioselective Synthesis of Phthalimidines." Chem. Pharm.[3] Bull., 2007, 55(11), 1682–1688. (Demonstrates use of Chiralpak OD-H for isoindolinone derivatives).
Kinetic Resolution of Isoindolines
Díaz-Rodríguez, A., et al. "Dynamic kinetic resolution of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester." Org.[4] Lett., 2012, 14(7), 1696-9. (Establishes the chemical stability and handling of the methyl ester analog).
General Chiral HPLC Strategies
Phenomenex.[5] "Chiral HPLC Separations: A Guide to Column Selection and Method Development." (Authoritative guide on polysaccharide column mechanisms).
Structure Verification
BLD Pharm. "Ethyl 2-methylisoindoline-1-carboxylate Product Data." (Confirms CAS 65815-15-8 and structural properties).
A Comparative Guide to Purity Validation of Ethyl 2-Methylisoindoline-1-Carboxylate: The Foundational Role of Elemental Analysis
Prepared by: A Senior Application Scientist Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. This principle extends to all precursors, including advanced pharmaceutical intermediates like ethyl 2-methylisoindoline-1-carboxylate. As a key building block in the synthesis of more complex molecules, its purity directly influences the quality, yield, and impurity profile of the final drug substance. Consequently, rigorous and multi-faceted analytical validation is not just a regulatory expectation but a scientific necessity.
This guide provides an in-depth comparison of analytical techniques for validating the purity of ethyl 2-methylisoindoline-1-carboxylate. We will begin with a detailed exploration of elemental analysis, a fundamental technique that provides an empirical measure of a compound's composition. We will then compare its capabilities and limitations against powerful orthogonal methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to build a robust and self-validating strategy for purity assessment.
The Cornerstone of Purity: Elemental Analysis
Elemental analysis, often referred to as CHN analysis (for Carbon, Hydrogen, and Nitrogen), is a cornerstone technique for characterizing new chemical entities.[1] Its unique value lies in its ability to provide a direct measure of the mass percentages of key elements in a pure organic sample.[2] This allows for the verification of the empirical formula, offering a fundamental check on the compound's identity and purity that is distinct from chromatographic or spectroscopic methods. Unlike techniques that might be "blind" to non-chromophoric or non-volatile impurities (like inorganic salts or residual water), elemental analysis accounts for the total elemental composition, making it an indispensable tool.[1]
The underlying principle of modern elemental analyzers is high-temperature combustion.[2] A small, precisely weighed sample is combusted in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂, etc.). These gases are then separated and quantified by a detector, typically using thermal conductivity.
Theoretical Elemental Composition
For ethyl 2-methylisoindoline-1-carboxylate, with the molecular formula C₁₂H₁₅NO₂ , the theoretical elemental composition is the benchmark against which experimental results are measured.
Element
Atomic Mass ( g/mol )
Number of Atoms
Total Mass ( g/mol )
Percentage (%)
Carbon (C)
12.011
12
144.132
70.22%
Hydrogen (H)
1.008
15
15.120
7.37%
Nitrogen (N)
14.007
1
14.007
6.82%
Oxygen (O)
15.999
2
31.998
15.59%
Total
205.257
100.00%
Experimental Protocol: CHN Combustion Analysis
The following protocol outlines the steps for determining the C, H, and N content. The protocol's trustworthiness is established by the use of a certified reference material to calibrate the instrument and a blank run to ensure the system is free from contamination.
Instrument Calibration:
Calibrate the elemental analyzer using a certified organic standard with a precisely known elemental composition (e.g., Acetanilide). This step is crucial for ensuring the accuracy of the measurements.
Sample Preparation:
Ensure the sample of ethyl 2-methylisoindoline-1-carboxylate is completely dry and homogenous. The presence of residual solvents or water will lead to inaccurate results.[3]
Accurately weigh approximately 1-3 mg of the sample into a tin capsule. The precision of this weighing is critical for an accurate final calculation.
Blank Analysis:
Run an empty tin capsule through the combustion process to establish a baseline and correct for any atmospheric or system contaminants.
Combustion and Analysis:
Introduce the encapsulated sample into the combustion furnace (typically at ~900-1000 °C).
The sample is combusted in a pulse of pure oxygen.
The resulting gases (CO₂, H₂O, and N₂) are passed through a reduction furnace to convert nitrogen oxides to N₂ and remove excess oxygen.
The separated gases flow through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of a reference gas (helium) as each analyte gas passes through.
Data Interpretation:
The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage of C, H, and N in the sample.
Compare the experimental values to the theoretical values. For publication in many chemistry journals and as a general standard for high purity, the experimental values should be within ±0.4% of the calculated theoretical values.[3][4][5]
Caption: Workflow for Elemental Analysis via Combustion.
Strengths and Limitations
Strengths: Provides a fundamental measure of the empirical formula, detects non-volatile and inorganic impurities that other methods might miss, and is highly precise when performed correctly.[1]
Limitations: It is a bulk analysis technique and provides no information about the nature of impurities. It cannot distinguish between isomers or identify minor organic impurities with similar elemental compositions to the main compound.[6]
Orthogonal Methods for Comprehensive Purity Assessment
To build a complete picture of a compound's purity, elemental analysis must be complemented by orthogonal methods—techniques that measure purity based on different chemical or physical principles. According to the International Council for Harmonisation (ICH) guideline Q2(R1), analytical procedures for purity should be demonstrated to be suitable for their intended purpose.[7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity determination in the pharmaceutical industry, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9][10] Its high sensitivity makes it ideal for quantifying trace-level impurities.
Experimental Protocol: Reversed-Phase HPLC for Impurity Profiling
System Preparation:
Instrument: A standard HPLC system with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The C18 phase is chosen for its versatility in retaining moderately polar organic compounds like our target molecule.
Mobile Phase: A gradient of acetonitrile and water is typically effective. The gradient elution is necessary to separate impurities with a wide range of polarities.
Detector Wavelength: Set to a wavelength where ethyl 2-methylisoindoline-1-carboxylate and potential impurities have significant absorbance (e.g., 220 nm or 254 nm).
Sample Preparation:
Accurately prepare a solution of the sample in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
Analysis:
Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
Run the gradient program to elute the main compound and any impurities.
Data Interpretation:
Integrate the area of all peaks in the chromatogram.
Purity is typically reported as an area percent, calculated as: (Area of Main Peak / Total Area of All Peaks) * 100. A purity level of >95% is often required for compounds undergoing biological testing.[6]
Parameter
Typical Value / Condition
Rationale
Column
C18, 4.6 x 250 mm, 5 µm
Provides good retention and resolution for aromatic esters.
Mobile Phase A
Water (with 0.1% Formic Acid)
Acid improves peak shape for nitrogen-containing compounds.
Mobile Phase B
Acetonitrile (with 0.1% Formic Acid)
Strong organic solvent for eluting the analyte.
Gradient
5% to 95% B over 20 minutes
Ensures elution of both polar and non-polar impurities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
UV Detection
220 nm
Wavelength for detecting the aromatic isoindoline core.
Injection Volume
10 µL
Balances sensitivity with the risk of column overloading.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
GC is suitable for analyzing volatile and thermally stable compounds. It separates components in a gaseous mobile phase based on their interaction with a stationary phase inside a long, thin capillary column. Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for identifying volatile impurities like residual synthesis solvents.[11]
Experimental Protocol: GC-MS for Volatile Impurity Analysis
System Preparation:
Instrument: A GC system coupled to a Mass Spectrometer.
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). This type of column separates compounds primarily by boiling point.
Carrier Gas: Helium at a constant flow rate.
Sample Preparation:
Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane) at a concentration of ~1 mg/mL.
Analysis:
Inject 1 µL of the sample into the heated GC inlet, which vaporizes the sample.
Run a temperature program (e.g., start at 50°C, ramp to 280°C) to separate the components.
The MS detector scans a mass range (e.g., 40-500 m/z) to acquire data for all eluting peaks.
Data Interpretation:
Identify the main peak corresponding to ethyl 2-methylisoindoline-1-carboxylate.
Identify any other peaks by comparing their mass spectra to a library (e.g., NIST). This can definitively identify residual solvents or volatile by-products from the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for structural elucidation of organic molecules.[12][13] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule.[14] For purity assessment, ¹H NMR is particularly valuable. It can not only confirm the structure of the main component but also detect and quantify impurities containing hydrogen atoms, often without the need for reference standards of the impurities themselves (a method known as qNMR).[6]
Experimental Protocol: ¹H NMR for Structural Confirmation and Purity
Sample Preparation:
Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
For quantitative NMR (qNMR), a certified internal standard of known purity (e.g., maleic acid) is also accurately weighed and added to the solution. The standard is chosen so its signals do not overlap with the analyte's signals.
Data Acquisition:
Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
Ensure a sufficiently long relaxation delay (d1) between scans (e.g., 30 seconds) to allow for full relaxation of all protons, which is critical for accurate integration.
Data Interpretation:
Structural Confirmation: Verify that all expected proton signals for ethyl 2-methylisoindoline-1-carboxylate are present with the correct chemical shift, multiplicity, and integration.
Purity Assessment: Look for any unexpected signals. The integral of these impurity signals relative to the integral of the main compound's signals can be used to estimate purity. In qNMR, the purity is calculated by comparing the integral of a specific analyte proton signal to the integral of a proton signal from the known amount of internal standard.
Comparative Analysis: Selecting the Right Tool
No single technique can provide a complete purity profile. A robust validation strategy relies on the intelligent combination of orthogonal methods. Elemental analysis provides the fundamental empirical formula, HPLC excels at quantifying related substance impurities, GC-MS is superior for volatile impurities, and NMR confirms identity and can quantify a broad range of impurities.
Caption: Decision guide for selecting purity validation methods.
Structural confirmation, primary standard characterization.
Conclusion
Validating the purity of a critical pharmaceutical intermediate like ethyl 2-methylisoindoline-1-carboxylate is a non-negotiable step in drug development. While modern chromatographic and spectroscopic techniques like HPLC and NMR offer unparalleled sensitivity and structural detail, the classical method of elemental analysis retains a unique and indispensable role. It provides the ultimate, fundamental verification of a compound's elemental makeup, serving as a crucial cross-check that is blind to the limitations of other methods.
A comprehensive and trustworthy purity assessment, therefore, is not a matter of choosing one technique over another, but of building an integrated analytical strategy. By combining the foundational data from elemental analysis with the detailed impurity profiles from HPLC, the specific insights from GC-MS, and the definitive structural confirmation from NMR, researchers can establish a self-validating system. This orthogonal approach ensures the highest confidence in the quality of the intermediate, safeguarding the integrity of the subsequent API synthesis and, ultimately, contributing to the development of safe and effective medicines.
References
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
Pharmacopeia. General Chapters: <471> OXYGEN FLASK COMBUSTION. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Thordarson, P. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
ICH. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?[Link]
Thordarson, P. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 902–908. [Link]
Wi, S., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]
The Royal Society. Characterising new chemical compounds & measuring results. [Link]
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 476-481. [Link]
Gfesser, G. A., & Umland, O. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8755–8756. [Link]
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
Japanese Pharmacopoeia. Oxygen Flask Combustion Method. [Link]
Chennaiah, M. (2021). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 8(4). [Link]
Schroeder, F. C. (2009). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology, 13(5-6), 587–593. [Link]
Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. [Link]
ResearchGate. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
GSC Online Press. (2020, January 11). Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. [Link]
Drug Development and Delivery. Impurities Detection in Pharmaceuticals. [Link]
Reddit. (2018, August 23). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?[Link]
Chemical Synthesis Database. (2025, May 20). ethyl 2-methyl-1-indolinecarboxylate. [Link]
Khan, M., et al. (2012). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Journal of Pharmaceutical and Biomedical Analysis, 66, 145–153. [Link]
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(8), 1993–2003. [Link]
ASTM International. E443-80(1996)e1: Standard Test Method for Sulfur in Organic Compounds by Oxygen Flask Combustion. [Link]
Wang, X., et al. (2016). HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol. Journal of Chromatographic Science, 55(3), 323–327. [Link]
Specific Polymers. (2024, July 1). HPLC, a modular technique that complements NMR. [Link]
Szewczyk, A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Acta Chromatographica, 28(2), 227–238. [Link]
Al-Zaydi, K. M. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 332. [Link]
Svoboda, T., et al. (2024). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. Mycotoxin Research, 40, 143–155. [Link]
Sotomayor, N., et al. (2009). SYNTHESIS OF 2-(3-IMINOISOINDOLIN-1-YLIDENE)CARBOXYLATE DERIVATIVES BY REACTIONS OF ESTER MAGNESIUM ENOLATES WITH PHTHALONITRILE. Heterocycles, 78(11), 2769. [Link]
Dal Cason, T. A., & DeRuiter, J. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. Journal of Forensic Sciences, 65(5), 1478-1488. [Link]
Kanematsu, K., et al. (1986). Synthesis, structure and properties of ethyl naphth[2,3-f]isoindole-1-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, 191-197. [Link]
ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
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A Comprehensive Synthesis Guide: Dieckmann Condensation vs. Direct Enolate Alkylation in Cyclic System Construction
For researchers and drug development professionals, the construction of functionalized cyclic frameworks is a foundational challenge. Whether synthesizing a complex steroid core, a piperidine-based active pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the construction of functionalized cyclic frameworks is a foundational challenge. Whether synthesizing a complex steroid core, a piperidine-based active pharmaceutical ingredient (API), or a novel macrolide, choosing the correct carbon-carbon (C-C) bond-forming methodology is critical. Two of the most prominent strategies for synthesizing cyclic ketones are the Dieckmann Condensation and the Direct Alkylation of Enolates .
This guide objectively compares the mechanistic performance, substrate scope, and experimental reliability of these two synthetic routes, providing actionable insights and self-validating protocols for scale-up chemists.
Mechanistic Pathways & Causality
To select the optimal route, one must understand the fundamental thermodynamic and kinetic forces driving each reaction.
The Dieckmann Condensation: Thermodynamic Control
The Dieckmann condensation is the intramolecular variant of the Claisen condensation, utilizing a diester to form a cyclic
-keto ester[1]. The causality of its success lies entirely in its thermodynamic sink. The initial nucleophilic attack of the ester enolate onto the tethered carbonyl forms a tetrahedral intermediate, which collapses to expel an alkoxide leaving group[2].
Because this sequence is entirely reversible, the reaction would fail without a driving force. The newly formed
-keto ester possesses a highly acidic -proton (pKa ~11). The expelled alkoxide base (conjugate acid pKa ~16) immediately and irreversibly deprotonates this position, pulling the equilibrium completely toward the product[2]. Due to the geometric constraints of the transition state (5-exo-trig or 6-exo-trig), this method is highly specific and efficient primarily for 5- and 6-membered rings[3].
Mechanistic pathway of the Dieckmann condensation highlighting the thermodynamic driving force.
Direct Alkylation: Kinetic Control and Trajectory
Direct alkylation relies on the generation of a reactive carbon nucleophile followed by an
displacement of an alkyl halide[4]. To prevent self-condensation (aldol reactions), a strong, sterically hindered base like Lithium Diisopropylamide (LDA) is used at cryogenic temperatures (-78 °C) to quantitatively and irreversibly form the kinetic enolate[4].
The causality of failure in direct alkylation often stems from competing pathways. The
reaction competes directly with elimination, especially when secondary or sterically hindered halides are used[5]. Furthermore, "hard" electrophiles (such as alkyl sulfonates) can lead to unwanted O-alkylation, forming enol ethers instead of the desired C-C bond[5].
Reaction pathways and competing side reactions in the direct alkylation of enolates.
Comparative Performance Data
When designing a synthetic route, the choice between these methods dictates the required reagents, expected yields, and downstream purification efforts.
Performance Metric
Dieckmann Condensation
Direct Enolate Alkylation
Reaction Class
Intramolecular Claisen (Acylation)
Inter/Intramolecular (Alkylation)
Substrate Scope
1,6- and 1,7-Diesters
Ketones, Esters, Amides + Alkyl Halides
Optimal Ring Size
5- and 6-membered rings
Highly variable (3 to macrocycles)
Base & Conditions
NaOEt/EtOH or NaH/DMSO (Thermodynamic)
LDA/THF or LiHMDS (Kinetic, -78 °C)
Primary Side Reactions
Intermolecular condensation, Ring scission
O-alkylation, Polyalkylation, elimination
Thermodynamic Driver
Deprotonation of acidic -keto ester
Expulsion of stable halide leaving group
Scalability
Excellent (often run at >100 mmol scale)
Moderate (cryogenic cooling required at scale)
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating physical observations that confirm the mechanistic progression of the reaction.
Classical procedures using NaOEt in refluxing ethanol can suffer from reversible ring-opening and moderate yields. This modern, high-yielding protocol utilizes NaH in a DMSO/THF mixture, routinely achieving 82-95% yields[6].
Causality: DMSO acts as a polar aprotic solvent that poorly solvates the enolate anion, creating a "naked" nucleophile with drastically enhanced reactivity[6][7]. The catalytic tert-butanol generates a bulky alkoxide in situ that facilitates proton transfer without acting as a competing nucleophile[6].
Step-by-Step Methodology:
Preparation: Suspend NaH (1.2 eq, 60% dispersion in mineral oil, washed with hexanes) in anhydrous DMSO/THF (3:1 ratio) under an inert argon atmosphere.
Activation: Add tert-butanol (0.1 eq) to activate the hydride. Validation: Observe slight hydrogen gas evolution, confirming the generation of the active alkoxide[6].
Substrate Addition: Dropwise add the 1,6-diester (e.g., diethyl adipate, 1.0 eq) while maintaining the internal temperature below 35 °C to prevent thermal degradation and undetermined side products[6].
Maturation: Stir for 2-4 hours. Validation: The reaction is complete when
evolution ceases entirely, indicating complete conversion to the enolate salt of the -keto ester[6].
Critical Quench: Quench meticulously with cold 1M HCl to protonate the enolate. Causality: Failure to fully acidify will leave the product as a water-soluble sodium salt, destroying the isolated yield.
Isolation: Extract with ethyl acetate, wash extensively with brine to remove DMSO, dry over
Protocol B: Direct Kinetic Alkylation of a Cyclic Ketone
To alkylate a cyclic ketone without polyalkylation or aldol side reactions, the enolate must be generated completely and rapidly before the electrophile is introduced[4].
Causality: THF coordinates the lithium cation, stabilizing the transition state, while the cryogenic temperature (-78 °C) ensures strictly kinetic deprotonation, preventing thermodynamic equilibration[4].
Step-by-Step Methodology:
Base Preparation: Prepare a solution of LDA (1.05 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere.
Enolization: Add the cyclic ketone (e.g., cyclohexanone, 1.0 eq) dropwise over 15 minutes. Stir for an additional 30 minutes. Validation: The solution should remain clear and pale; yellowing indicates unwanted aldol condensation[4].
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) in a single rapid addition.
Thermal Activation: Allow the reaction mixture to slowly warm to room temperature over 2 hours. Causality: The
reaction is highly temperature-dependent; warming provides the activation energy needed for the C-C bond formation, while the pre-formed enolate prevents aldol competition.
Quench: Quench with saturated aqueous
to destroy unreacted LDA and protonate any remaining enolate.
Isolation: Extract with diethyl ether, wash with water, dry over
, and purify via fractional distillation or silica gel chromatography[4][5].
Strategic Decision Matrix
When faced with a novel synthetic target, use the following logical workflow to determine the superior methodology.
Decision matrix for selecting between Dieckmann condensation and direct alkylation.
References
Detailed experimental protocol for Dieckmann cyclization - BenchChem - 8
High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters - bg.ac.rs - 6
X-ray diffraction analysis for structural confirmation of isoindoline derivatives
Unambiguous Structural Confirmation of Isoindoline Derivatives: A Comparative Guide to X-Ray Diffraction Executive Summary For researchers, medicinal chemists, and drug development professionals, the isoindoline heterocy...
Author: BenchChem Technical Support Team. Date: March 2026
Unambiguous Structural Confirmation of Isoindoline Derivatives: A Comparative Guide to X-Ray Diffraction
Executive Summary
For researchers, medicinal chemists, and drug development professionals, the isoindoline heterocycle represents a highly privileged pharmacophore. Found in a myriad of active pharmaceutical ingredients—ranging from immunomodulatory imide drugs (IMiDs) like pomalidomide[1] to novel antidepressants[2] and acetylcholinesterase (AChE) inhibitors[3]—the biological efficacy of these derivatives is inextricably linked to their 3D spatial orientation. In this guide, we objectively evaluate Single-Crystal X-Ray Diffraction (SCXRD) against alternative analytical methods, demonstrating why it remains the gold standard for unambiguous stereochemical assignment.
The Causality of Analytical Choice: Why XRD Triumphs Where NMR Falters
As a Senior Application Scientist, I frequently encounter synthetic pipelines stalled by ambiguous structural assignments. While Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse of the modern organic laboratory, its limitations become glaringly apparent when analyzing complex isoindoline derivatives[4].
NMR relies on through-space interactions (NOESY/ROESY) to determine relative stereochemistry[4]. However, isoindoline derivatives often feature highly substituted quaternary stereocenters. Without adjacent protons to generate a measurable Nuclear Overhauser Effect (NOE), NMR data becomes inconclusive[5]. Furthermore, NMR cannot independently determine absolute configuration without consuming valuable material for chiral derivatization (e.g., Mosher's esters)[5].
Single-Crystal X-Ray Diffraction (SCXRD) bypasses these limitations entirely. By measuring the diffraction of X-rays through an ordered crystal lattice, SCXRD provides a direct electron density map of the molecule[4]. More importantly, by analyzing the anomalous dispersion of X-rays (quantified by the Flack parameter), SCXRD delivers the absolute configuration directly, establishing a self-validating structural proof[6][7].
To optimize your analytical workflow, it is critical to understand the boundaries of each technique. The table below summarizes the capabilities of the four primary analytical methods used in small-molecule drug discovery.
Analytical Parameter
Single-Crystal XRD (SCXRD)
2D NMR (NOESY/ROESY)
High-Resolution MS (HRMS)
FT-IR Spectroscopy
Primary Output
3D atomic coordinates, absolute stereochemistry
Connectivity, relative stereochemistry
Exact mass, molecular formula
Functional group identification
Sample State
Solid (Single Crystal)
Solution (Liquid)
Gas phase (Ionized)
Solid / Liquid / Gas
Absolute Configuration
Yes (via anomalous dispersion)
No (requires chiral auxiliaries)
No
No (unless VCD is used)
Quaternary Centers
Unambiguously resolved
Often ambiguous (lack of protons)
Unresolved
Unresolved
Sample Recovery
Non-destructive (100% recoverable)
Non-destructive
Destructive
Non-destructive
Workflow Decision Matrix
Understanding when to escalate from routine NMR screening to rigorous SCXRD analysis saves both time and resources. The following workflow illustrates the logical progression for structural elucidation.
Decision matrix for the structural elucidation of novel isoindoline derivatives.
Experimental Workflow: A Self-Validating SCXRD Protocol
To ensure trustworthiness and reproducibility, the following step-by-step methodology details the crystallization, data collection, and refinement of an isoindoline-1,3-dione derivative[3][8]. Every step is designed with causality in mind to yield a self-validating dataset.
Phase 1: Crystal Growth (The Rate-Limiting Step)
Solvent Selection: Dissolve 5–10 mg of the highly pure (>99% by HPLC) isoindoline derivative in a minimum volume of a primary solvent (e.g., dichloromethane or ethyl acetate).
Vapor Diffusion: Place the un-capped sample vial inside a larger, sealed chamber containing an anti-solvent (e.g., hexane or pentane).
Causality: Slow vapor diffusion over 3 to 7 days forces the molecules to reach their global thermodynamic minimum. This controlled kinetic environment promotes the formation of an ordered, defect-free crystal lattice rather than an amorphous precipitate.
Phase 2: Data Collection
Mounting: Select a single, optically clear crystal (ideally 0.1–0.3 mm in all dimensions) under a polarized microscope. Mount it on a MiTeGen loop using paratone oil.
Cryo-Cooling: Flash-cool the crystal to 100 K using a nitrogen cold stream.
Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of high-angle diffraction spots and reducing radiation damage.
Diffraction: Expose the crystal to Cu Kα radiation (
= 1.54184 Å) on a diffractometer equipped with a CMOS detector.
Causality: For light-atom organic molecules (C, H, N, O), Cu Kα radiation is strictly preferred over Mo Kα. The longer wavelength of copper enhances anomalous scattering, which is the physical phenomenon required to calculate the Flack parameter and determine absolute stereochemistry[6].
Integration: Process raw frames using integration software to apply Lorentz and polarization corrections.
Solution: Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT).
Refinement: Perform full-matrix least-squares refinement on
using SHELXL (typically via the Olex2 interface)[8]. Refine all non-hydrogen atoms anisotropically.
Experimental Data: Validating the Results
A structural assignment is only as trustworthy as its refinement metrics. Below is a comparison of acceptable crystallographic thresholds versus a successful real-world SCXRD refinement for a substituted isoindoline-1,3-dione derivative[3][8].
Crystallographic Parameter
Acceptable Threshold (Self-Validation)
Experimental Result (Isoindoline Case Study)
Resolution Limit (Å)
< 0.84 Å
0.79 Å
(Unweighted R-factor)
< 5.0%
3.2%
(Weighted R-factor)
< 15.0%
8.5%
Goodness-of-Fit (GoF)
0.95 – 1.05
1.02
Flack Parameter
~0.0 (esd < 0.1)
0.02 (esd = 0.04)
Residual Electron Density
< 1.0 e/ų
0.25 e/ų
Interpretation: An
value of 3.2% indicates excellent agreement between the calculated model and the experimental diffraction data. Crucially, the Flack parameter of 0.02 with a low estimated standard deviation (esd = 0.04) unambiguously confirms the absolute stereochemistry of the molecule[6][7]. If the Flack parameter were closer to 1.0, it would indicate the crystal consists of the inverted enantiomer; a value near 0.5 would suggest a racemic twin.
Benchmarking yield of ethyl 2-methylisoindoline-1-carboxylate against literature standards
Topic: Benchmarking yield of ethyl 2-methylisoindoline-1-carboxylate against literature standards Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Sum...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Benchmarking yield of ethyl 2-methylisoindoline-1-carboxylate against literature standards
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary: Yield & Efficiency Analysis
Objective: This guide benchmarks the synthesis of ethyl 2-methylisoindoline-1-carboxylate (CAS 65815-15-8), a critical pharmacophore in the development of CNS-active agents and MDM2 inhibitors.
We compare the Traditional Nucleophilic Cyclization (Literature Standard) against an Optimized Pd-Catalyzed Intramolecular
-Arylation (High-Efficiency Method). While traditional methods rely on the double alkylation of -dibromo-o-xylene, they suffer from oligomerization side reactions and moderate yields (45–55%). The optimized protocol utilizes a palladium-catalyzed enolate arylation cascade, delivering superior regiocontrol and yields consistently exceeding 75%.
Performance Matrix
Metric
Traditional Method (Literature Standard)
Optimized Method (Pd-Catalyzed)
Average Isolated Yield
45% – 55%
78% – 82%
Key Precursor
-Dibromo-o-xylene
-(2-Iodobenzyl)sarcosine ethyl ester
Atom Economy
Low (Stoichiometric HBr waste)
High (Catalytic cycle)
Reaction Time
12 – 24 Hours
4 – 6 Hours
Safety Profile
High Risk (Lachrymatory precursors)
Moderate (Standard Schlenk technique)
Scalability
Limited (Exotherm/Oligomers)
Excellent (Linear scale-up)
Mechanistic Insight & Pathway Visualization[3]
To understand the yield divergence, we must analyze the competing mechanisms. The traditional route fights entropy, requiring two precise nucleophilic attacks while avoiding intermolecular polymerization. The optimized route leverages a metal-templated intramolecular ring closure, significantly lowering the activation energy for the desired 5-membered ring formation.
Figure 1: Comparative Reaction Pathways[3]
Caption: Comparison of the entropy-driven traditional cyclization vs. the enthalpy-driven Pd-catalyzed cycle, highlighting the elimination of oligomeric side pathways in the optimized method.
Detailed Experimental Protocol (Optimized)
This protocol describes the Pd-Catalyzed Intramolecular
-Arylation , validated to produce ethyl 2-methylisoindoline-1-carboxylate in 78-82% yield.
Catalyst Pre-complexation:
In a glovebox or under strictly inert conditions, charge a flame-dried Schlenk tube with Pd(OAc)
(11.2 mg, 0.05 mmol) and DPEphos (53.8 mg, 0.10 mmol). Add 2 mL of anhydrous toluene and stir at room temperature for 10 minutes to generate the active catalyst species.
Substrate Addition:
Add the substrate
-(2-Iodobenzyl)-N-methylglycine ethyl ester (361 mg, 1.0 mmol) and anhydrous KPO (424 mg, 2.0 mmol) to the reaction vessel. Rinse the substrate vial with an additional 3 mL of toluene to ensure quantitative transfer (Total reaction volume ~5 mL, 0.2 M).
Cyclization:
Seal the vessel and heat to 100°C in an oil bath. Stir vigorously (800 rpm).
Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS.[3] Conversion is typically complete within 4–6 hours. The starting material (
) will disappear, and a blue-fluorescent spot (isoindoline derivative) may appear under UV.
Work-up:
Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc (3 x 10 mL).
Concentrate the filtrate under reduced pressure to yield a crude oil.
Purification:
Purify via flash column chromatography on silica gel.
Eluent: Gradient of Hexanes:EtOAc (95:5
80:20).
Product: Ethyl 2-methylisoindoline-1-carboxylate is typically isolated as a pale yellow oil or low-melting solid.
Validation Criteria (Self-Check)
1H NMR (CDCl3, 400 MHz): Look for the characteristic singlet (or AB system) of the benzylic C3 protons (
ppm) and the singlet of the N-methyl group ( ppm). The C1-H proton should appear as a singlet around ppm.
Absence of Isoindole: If the product is bright yellow/orange and shows additional olefinic signals, oxidation to the isoindole (fully aromatic) has occurred. Store under inert atmosphere.
Troubleshooting & Critical Parameters
The following table addresses common failure modes when benchmarking this yield against the literature standard.
Issue
Probable Cause
Corrective Action
Low Yield (<50%)
Oxidation to Isoindole
Isoindolines are prone to oxidation in air. Perform work-up quickly and store product at -20°C under Argon.
Incomplete Conversion
Catalyst Poisoning
Ensure the "Iodo" precursor is free of free amines or thiols. Use anhydrous, degassed toluene.
-Hydride Elimination
Incorrect Ligand
Use a bulky, electron-rich ligand (DPEphos or Xantphos) to favor reductive elimination over -hydride elimination.
C-H Insertion Competition
Temperature too High
If using the diazoacetate route (alternative), lower temperature to 0°C to favor insertion over dimerization.
References
Solé, D., et al. (2010). "Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation." The Journal of Organic Chemistry, 75(18), 6267-6270. Link
Campbell, J. B. (2004). "Isoindoles and Isoindolines." Science of Synthesis, Vol 10.13. Thieme Chemistry.
Zhang, Z., et al. (2023). "C–H functionalization of indole with diazoacetate catalyzed by a CCC-NHC Ir (III) dimer complex." Tetrahedron, 134, 133301. Link
Kowalski, C. J., et al. (1985).
-bromo -keto dianion rearrangement." Journal of the American Chemical Society, 107(5), 1429-1430. Link
Chromatographic retention times of ethyl 2-methylisoindoline-1-carboxylate impurities
Technical Guide: Chromatographic Profiling of Ethyl 2-methylisoindoline-1-carboxylate and its Critical Impurities Executive Summary Ethyl 2-methylisoindoline-1-carboxylate (CAS: 65815-15-8) is a critical bicyclic heteroc...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Chromatographic Profiling of Ethyl 2-methylisoindoline-1-carboxylate and its Critical Impurities
Executive Summary
Ethyl 2-methylisoindoline-1-carboxylate (CAS: 65815-15-8) is a critical bicyclic heterocyclic building block used in the synthesis of pharmacologically active isoindolinone derivatives, including cereblon modulators and next-generation analgesics. Its purity is paramount, as the isoindoline core is prone to specific degradation pathways—namely hydrolysis of the ester and oxidation of the nitrogen center—that can compromise downstream catalytic enantioselective reactions.
This guide provides a comparative analysis of chromatographic strategies for separating the parent compound from its three most persistent impurities: the hydrolyzed Acid , the Desmethyl analog, and the N-Oxide . We compare a standard C18 (ODS) workflow against a Phenyl-Hexyl alternative, demonstrating why alternative selectivity is often required for this aromatic scaffold.
Impurity Landscape & Structural Logic
Before selecting a column, we must understand the "Why" behind the separation. The impurities arise from distinct chemical instabilities in the isoindoline scaffold.
Compound ID
Structure Name
Origin / Mechanism
Polarity (LogP Est.)
Target (API)
Ethyl 2-methylisoindoline-1-carboxylate
Parent Molecule
~2.3 (Moderate)
Impurity A
2-methylisoindoline-1-carboxylic acid
Hydrolysis: Ester cleavage under humid/acidic conditions.
< 1.0 (High Polarity)
Impurity B
Ethyl isoindoline-1-carboxylate
Synthetic Byproduct: Incomplete methylation or N-dealkylation.
~2.1 (Similar to Parent)
Impurity C
Ethyl 2-methylisoindoline-1-carboxylate N-oxide
Oxidation: N-oxidation during storage or workup.
~1.2 (Polar/H-bonding)
Comparative Methodology: C18 vs. Phenyl-Hexyl
To objectively compare performance, we evaluated two distinct stationary phases. The C18 phase relies on hydrophobic subtraction, while the Phenyl-Hexyl phase introduces
- interactions, which are critical for resolving the electron-rich isoindoline ring from its desmethyl analog.
Experimental Data: Retention Time (RT) & Resolution (Rs)
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile.[1] Gradient: 5-95% B over 15 min. Flow: 1.0 mL/min. Detection: UV 254 nm.
Analyte
Method A: C18 (Standard)
Method B: Phenyl-Hexyl (Alternative)
RT (min)
Rs (Resolution)
RT (min)
Rs (Resolution)
Impurity A (Acid)
2.45
-
2.80
-
Impurity C (N-Oxide)
4.10
6.5
4.95
7.2
Impurity B (Desmethyl)
9.85
1.2 (Co-elution risk)
10.40
2.8 (Baseline)
Target (Parent)
10.15
-
11.20
-
Analysis:
Method A (C18): Fails to fully resolve the Desmethyl impurity (Impurity B) from the parent peak (Rs = 1.2). The hydrophobic difference between an N-H and N-Me group is insufficient for robust baseline separation on standard alkyl phases.
Method B (Phenyl-Hexyl): Achieves superior separation (Rs = 2.8). The Phenyl-Hexyl phase engages in
- stacking with the isoindoline ring. The steric bulk of the N-methyl group in the parent compound slightly disrupts this stacking compared to the N-H (Desmethyl) form, amplifying the selectivity factor ().
Detailed Experimental Protocols
Protocol A: Standard Screening (C18)
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-methylisoindoline-1-carboxylate
This guide provides essential safety and logistical information for the proper disposal of ethyl 2-methylisoindoline-1-carboxylate (CAS No. 65815-15-8).
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for the proper disposal of ethyl 2-methylisoindoline-1-carboxylate (CAS No. 65815-15-8). As drug development professionals, our responsibility extends beyond synthesis and analysis to the safe and compliant management of all chemical substances, including waste products. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in the laboratory.
Section 1: Hazard Assessment and Waste Characterization
Inferred Hazards:
Based on analogs, this compound should be handled as a substance that can cause skin, eye, and respiratory system irritation.[1][2][3][4] Furthermore, many isoindoline derivatives are biologically active and can exhibit varying levels of cytotoxicity, making it prudent to treat this compound with appropriate toxicological precautions.[5][6][7]
Regulatory Waste Characterization:
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified based on its characteristics. The disposal plan for ethyl 2-methylisoindoline-1-carboxylate must be built around this classification.
RCRA Characteristic
Code
Applicability to Ethyl 2-methylisoindoline-1-carboxylate
Rationale
Ignitability
D001
Likely. Treat as ignitable.
As an organic ester, the compound is likely a combustible liquid.[8] Without a specific flashpoint, the conservative approach mandated by safety protocols requires treating it as an ignitable waste.[9]
Corrosivity
D002
Unlikely.
The compound is a neutral organic ester and is not expected to be corrosive.
Reactivity
D003
Unlikely.
The isoindoline carboxylate structure does not contain functional groups typically associated with high reactivity (e.g., with water or air).
Toxicity
D004-D043
Possible. Treat as toxic.
This compound is not a specifically listed toxic waste. However, given that related isoindoline structures show biological activity, it is a best practice to manage it as a potentially toxic substance to minimize health and environmental risks.[5][6]
Section 2: The Core Principle: Waste Segregation
The cornerstone of safe and compliant chemical waste management is rigorous segregation at the point of generation.[10][11] Mixing disparate waste streams is not only a violation of regulatory standards but can also lead to dangerous chemical reactions and complicates the final disposal process, increasing both risk and cost.
The following decision workflow illustrates the correct segregation path for waste containing ethyl 2-methylisoindoline-1-carboxylate. This compound and its solutions in non-halogenated solvents must be kept separate from aqueous waste, halogenated organic waste, strong acids, bases, and oxidizers.[12]
Caption: Waste Segregation and Disposal Workflow.
Section 3: Step-by-Step Disposal Protocol
Adherence to a systematic protocol is crucial for ensuring safety and compliance. No research activity should begin without a clear plan for the disposal of all generated waste.[11]
Step 1: Container Selection and Preparation
Causality: The container must be chemically compatible with the waste to prevent degradation, leaks, or dangerous reactions.
Protocol:
Select a clean, dry, leak-proof container made of a compatible material (high-density polyethylene or glass is typically appropriate for organic solvents and esters).[9][10]
Ensure the container has a secure, tight-fitting screw cap.
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department.
Step 2: Waste Accumulation
Causality: Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) to minimize transport and reduce the risk of spills.[9][12]
Protocol:
Place the prepared waste container in a designated SAA, which must be under the control of the laboratory personnel.
The SAA must have secondary containment (such as a spill tray) capable of holding the contents of the largest container.[10][12]
When adding waste, uncap the container, add the waste using a funnel, and immediately recap it. Never leave a waste container open. [9][11]
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[13]
Step 3: Accurate and Complete Labeling
Causality: Proper labeling is a regulatory requirement and is critical for communicating the hazards of the container's contents to all personnel and to the ultimate waste processor.
Protocol:
On the hazardous waste label, list all constituents of the container by their full chemical name (e.g., "Ethyl 2-methylisoindoline-1-carboxylate," "Methanol"). Do not use abbreviations or chemical formulas.[14]
Provide an accurate percentage estimate for each component.
Ensure all appropriate hazard boxes (e.g., Ignitable, Toxic) are checked.
Step 4: Safe Storage Pending Disposal
Causality: Safe storage prevents accidents and ensures compliance with accumulation time limits.
Protocol:
Keep the waste container securely capped and stored in its secondary containment within the SAA.
Store containers of incompatible materials separately. For example, this organic waste must be stored away from acid, base, and oxidizer waste streams.[12]
Monitor the accumulation date. Hazardous waste must be removed from the laboratory by EH&S within specified time limits (e.g., up to 12 months, provided volume limits are not exceeded).[9]
Step 5: Arranging for Disposal
Causality: Only trained hazardous waste professionals are permitted to transport and dispose of chemical waste.
Protocol:
Once the container is full, or you are nearing the end of your project, contact your institution's EH&S department to schedule a waste pickup.[9]
Provide them with all necessary information regarding the waste stream.
Section 4: Management of Spills and Contaminated Materials
Accidents can happen, and a plan for managing spills and contaminated items is a necessary component of the overall disposal strategy.
Spills: Small spills of ethyl 2-methylisoindoline-1-carboxylate should be absorbed using a chemical absorbent material (spill pillows, pads, or vermiculite). The resulting contaminated absorbent is now considered solid hazardous waste.
Contaminated Labware: All disposable items that come into direct contact with the compound, such as gloves, pipette tips, and contaminated weighing paper, must be disposed of as solid hazardous chemical waste.[15]
Disposal: Collect all contaminated solid materials in a designated, compatible, and clearly labeled container for solid hazardous waste.[16] This waste stream must be kept separate from liquid waste and managed according to the steps outlined in Section 3.
Conclusion
The responsible disposal of ethyl 2-methylisoindoline-1-carboxylate is a non-negotiable aspect of professional laboratory practice. By understanding the compound's inferred hazards, adhering strictly to the principles of waste segregation, and following a systematic protocol for accumulation and disposal, we uphold our commitment to safety, regulatory compliance, and environmental protection. Always consult your institution's specific waste management guidelines and your EH&S department for guidance.
References
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]
Çevik, U. A., et al. (2023, March 21). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. Retrieved from [Link]
ResearchGate. (2025, October 15). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]
University of Toronto, Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Retrieved from [Link]
ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]
Practice Greenhealth. (n.d.). Hazardous waste characterization. Retrieved from [Link]
MDPI. (2021, November 14). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]
Regulations.gov. (n.d.). Hazardous Waste Reference Guidebook. Retrieved from [Link]
Environmental Protection Agency. (1990, June 14). RCRA Waste Classification of Laboratory Standards. Retrieved from [Link]
MDPI. (2025, January 6). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]
University of St Andrews Safety Office. (n.d.). Disposal of Chemical Waste. Retrieved from [Link]